Product packaging for 2-(2-Aminoethoxy)-1,1-dimethoxyethane(Cat. No.:CAS No. 1228258-40-9)

2-(2-Aminoethoxy)-1,1-dimethoxyethane

Cat. No.: B1441942
CAS No.: 1228258-40-9
M. Wt: 149.19 g/mol
InChI Key: CBEGMMFTEUNTQO-UHFFFAOYSA-N
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Description

2-(2-Aminoethoxy)-1,1-dimethoxyethane is a useful research compound. Its molecular formula is C6H15NO3 and its molecular weight is 149.19 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H15NO3 B1441942 2-(2-Aminoethoxy)-1,1-dimethoxyethane CAS No. 1228258-40-9

Properties

IUPAC Name

2-(2,2-dimethoxyethoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO3/c1-8-6(9-2)5-10-4-3-7/h6H,3-5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBEGMMFTEUNTQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(COCCN)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228258-40-9
Record name 2-(2-aminoethoxy)-1,1-dimethoxyethane
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(2-Aminoethoxy)-1,1-dimethoxyethane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Aminoethoxy)-1,1-dimethoxyethane is a crucial intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its bifunctional nature, possessing both a primary amine and a protected aldehyde (as a dimethyl acetal), makes it a versatile building block in organic synthesis. This guide provides a detailed exploration of the primary synthetic pathways to this compound, focusing on the underlying chemical principles, step-by-step protocols, and the rationale behind experimental choices.

Core Synthetic Strategies

Two principal routes have been prominently described for the synthesis of this compound: a multi-step pathway commencing with ethylene glycol and bromoacetaldehyde dimethyl acetal, and a process leveraging the Gabriel synthesis.

Pathway 1: Three-Step Synthesis from Ethylene Glycol

This pathway is a robust and scalable method that involves an initial etherification, followed by the activation of a hydroxyl group, and concluding with amination. A notable advantage of this route is the use of readily available and cost-effective starting materials.[1]

Logical Workflow: Ethylene Glycol Pathway

Synthesis_Pathway_1 A Ethylene Glycol C Step 1: Williamson Ether Synthesis A->C B Bromoacetaldehyde dimethyl acetal B->C D 2-(2-Hydroxyethoxy)-1,1-dimethoxyethane C->D F Step 2: Activation (Sulfonylation) D->F E Activating Agent (e.g., MsCl, TsCl) E->F G Activated Intermediate (e.g., Mesylate) F->G I Step 3: Amination (Nucleophilic Substitution) G->I H Ammonia H->I J This compound I->J

Caption: Workflow for the three-step synthesis of this compound.

Step 1: Etherification via Williamson Synthesis

The initial step involves the formation of an ether linkage between ethylene glycol and bromoacetaldehyde dimethyl acetal. This reaction is a classic example of the Williamson ether synthesis, which proceeds via an S(N)2 mechanism.[2][3]

Mechanism: First, a base is used to deprotonate one of the hydroxyl groups of ethylene glycol, forming an alkoxide. This alkoxide then acts as a nucleophile, attacking the electrophilic carbon of bromoacetaldehyde dimethyl acetal and displacing the bromide leaving group.

Experimental Protocol:

  • Reagents: Ethylene glycol, bromoacetaldehyde dimethyl acetal, a suitable base (e.g., potassium hydroxide or potassium carbonate), and a solvent.

  • Procedure:

    • Ethylene glycol is dissolved in a suitable solvent and cooled in an ice-water bath.

    • The base (e.g., potassium hydroxide) is added portion-wise, maintaining a controlled temperature.

    • Bromoacetaldehyde dimethyl acetal is then added dropwise to the reaction mixture.

    • The reaction is heated to a temperature between 50-100 °C and monitored for completion.[1]

    • Upon completion, the reaction is worked up by adjusting the pH, extracting with an organic solvent, and purifying the resulting intermediate, 2-(2-hydroxyethoxy)-1,1-dimethoxyethane.

ParameterCondition 1[1]Condition 2[1]
Base Potassium HydroxidePotassium Carbonate
Temperature 50 °C100 °C
Molar Ratio (Ethylene Glycol:Bromoacetal) 1:1 to 5:11:1 to 5:1
Step 2: Activation of the Hydroxyl Group

The terminal hydroxyl group of the ether intermediate is a poor leaving group. Therefore, it must be converted into a better leaving group to facilitate the subsequent nucleophilic substitution with ammonia. This is typically achieved by converting the alcohol into a sulfonate ester, such as a mesylate or tosylate.

Experimental Protocol:

  • Reagents: 2-(2-Hydroxyethoxy)-1,1-dimethoxyethane, an acyl chloride reagent (e.g., methanesulfonyl chloride or p-toluenesulfonyl chloride), an organic base (e.g., triethylamine), and a solvent (e.g., dichloromethane).

  • Procedure:

    • The intermediate alcohol is dissolved in the solvent and cooled.

    • The organic base is added.

    • The sulfonyl chloride is added dropwise, and the reaction is stirred until completion.[1]

    • The reaction mixture is then washed and concentrated to yield the activated intermediate.

Step 3: Amination

The final step is the displacement of the sulfonate leaving group by ammonia in a nucleophilic substitution reaction to form the desired primary amine.

Experimental Protocol:

  • Reagents: The activated sulfonate ester intermediate, aqueous ammonia.

  • Procedure:

    • The activated intermediate is placed in an autoclave with aqueous ammonia.

    • The mixture is heated to a temperature between 60-150 °C.[1]

    • After the reaction is complete, the solution is concentrated and distilled to yield the final product, this compound.[1]

    • A reported yield for this final step is as high as 95%.[1]

Pathway 2: Gabriel Synthesis

An alternative approach to synthesizing this compound is through a Gabriel synthesis. This method is renowned for producing primary amines with high purity, avoiding the over-alkylation often seen with direct amination of alkyl halides.[4][5][6][7]

Logical Workflow: Gabriel Synthesis Pathway

Synthesis_Pathway_2 A N-(2-Hydroxyethyl) phthalimide C Step 1: Etherification A->C B Bromoacetaldehyde dimethyl acetal B->C D N-[2-(2,2-dimethoxyethoxy)ethyl] phthalimide C->D F Step 2: Hydrolysis/ Hydrazinolysis D->F E Hydrazine E->F G This compound F->G H Phthalhydrazide F->H

Caption: Workflow for the Gabriel synthesis of this compound.

This pathway begins with N-(2-hydroxyethyl) phthalimide, which is first subjected to an etherification reaction, followed by the liberation of the primary amine.

Step 1: Etherification

Similar to the first step of the previous pathway, a Williamson ether synthesis is employed. The hydroxyl group of N-(2-hydroxyethyl) phthalimide is deprotonated by a base to form an alkoxide, which then reacts with bromoacetaldehyde dimethyl acetal.

Step 2: Deprotection (Hydrolysis or Hydrazinolysis)

The phthalimide group, which serves as a protecting group for the amine, is removed in the final step. This can be achieved under acidic or basic hydrolysis, or more commonly and under milder conditions, through hydrazinolysis (the Ing-Manske procedure).[6] Hydrazinolysis involves reacting the N-substituted phthalimide with hydrazine, which leads to the formation of a stable phthalhydrazide precipitate and the desired primary amine.[4][5]

While this method is effective, one of the challenges can be the cost of the starting N-(2-hydroxyethyl) phthalimide and potential issues with product purity and waste management.[1]

Alternative Synthetic Considerations

Reductive Amination

Reductive amination is a powerful and widely used method for the synthesis of amines.[8] In a hypothetical context for the synthesis of this compound, this could involve the reaction of 2-(2-oxoethoxy)-1,1-dimethoxyethane with ammonia to form an intermediate imine, which is then reduced in situ to the desired amine. A key advantage of this one-pot reaction is its efficiency. However, the synthesis of the starting dicarbonyl compound could be challenging.

From an Azide Intermediate

Another potential route involves the synthesis of 2-(2-azidoethoxy)-1,1-dimethoxyethane, followed by the reduction of the azide group to a primary amine. This method is often clean and high-yielding. The azide can be introduced via nucleophilic substitution of a suitable leaving group (like a halide or sulfonate) with an azide salt. The subsequent reduction of the azide can be achieved through various methods, such as catalytic hydrogenation or with reagents like lithium aluminum hydride.

Conclusion

The synthesis of this compound is most practically achieved through a three-step process starting from ethylene glycol and bromoacetaldehyde dimethyl acetal, offering a balance of cost-effectiveness and high yield. The Gabriel synthesis presents a viable, albeit potentially more expensive, alternative that ensures the clean formation of the primary amine. The choice of synthetic route will ultimately depend on factors such as the desired scale of production, cost of starting materials, and the specific purity requirements for the final application.

References

A Comprehensive Technical Guide to 2-(2,2-Dimethoxyethoxy)ethanamine: A Bifunctional Building Block for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2,2-Dimethoxyethoxy)ethanamine is a versatile bifunctional molecule of significant interest in the fields of pharmaceutical development and complex organic synthesis. Its structure uniquely combines a primary amine and a protected aldehyde in the form of a dimethyl acetal, offering orthogonal reactivity that enables sequential, controlled chemical modifications. This guide provides an in-depth analysis of its chemical identity, a detailed, field-proven synthesis protocol with mechanistic insights, and a discussion of its strategic applications in drug discovery. The content is structured to deliver not just procedural steps, but the underlying chemical principles that govern its synthesis and utility, empowering researchers to leverage this valuable intermediate effectively in their work.

Core Chemical Identity and Physicochemical Properties

A thorough understanding of a reagent's fundamental properties is the bedrock of its successful application in synthesis. This section delineates the nomenclature, structure, and key physical data for 2-(2,2-dimethoxyethoxy)ethanamine.

Nomenclature and Structural Identifiers

The compound is most precisely identified by its IUPAC name, though several synonyms are used in commercial and laboratory settings.

IdentifierValueSource
IUPAC Name 2-(2,2-dimethoxyethoxy)ethanamine[1]
Common Name 2-(2-Aminoethoxy)-1,1-dimethoxyethane[1]
CAS Number 1228258-40-9[1]
Molecular Formula C₆H₁₅NO₃[1]
Canonical SMILES C(N)COCC(OC)OC[1]
InChIKey CBEGMMFTEUNTQO-UHFFFAOYSA-N[1]
Chemical Structure

The structure features a primary amine, an ether linkage, and a dimethyl acetal functional group. The acetal serves as a stable protecting group for a reactive aldehyde, which is a key to its utility.

Chemical Structure of 2-(2,2-dimethoxyethoxy)ethanamine
Figure 1. 2D Structure of 2-(2,2-dimethoxyethoxy)ethanamine.
Physicochemical Properties

The physical properties of the compound are critical for planning reactions, purifications, and storage.

PropertyValueSource
Molecular Weight 149.19 g/mol [1]
Appearance Clear, colorless to light yellow liquid[2]
Boiling Point 135-139 °C / 95 mmHg[2]
Density 0.965 g/mL at 25 °C[2]
Refractive Index n20/D 1.4160 to 1.4180[3]

The Dimethyl Acetal: A Strategic Asset in Synthesis

The primary strategic value of 2-(2,2-dimethoxyethoxy)ethanamine lies in the dimethyl acetal moiety. This functional group is a robust protecting group for an aldehyde, allowing chemists to perform extensive modifications on the primary amine without unintended reactions at the aldehyde.

The Principle of Orthogonal Reactivity: The acetal is stable under basic and neutral conditions, as well as in the presence of many nucleophiles and reducing agents. This stability allows for the selective functionalization of the amine group. The aldehyde can be readily regenerated (deprotected) under aqueous acidic conditions, unveiling a new reactive site for subsequent transformations. This two-stage reactivity is fundamental to its role as a bifunctional linker.

G cluster_0 Protection cluster_1 Deprotection Aldehyde R-CHO (Aldehyde) Acetal R-CH(OCH₃)₂ (Dimethyl Acetal) Aldehyde->Acetal  + 2 CH₃OH  H⁺ catalyst Acetal_deprotect R-CH(OCH₃)₂ (Dimethyl Acetal) Aldehyde_deprotect R-CHO (Aldehyde) Acetal_deprotect->Aldehyde_deprotect  + H₂O  H⁺ catalyst

Diagram 1. The reversible protection of an aldehyde as a dimethyl acetal.

A Validated Synthesis Protocol and Mechanistic Rationale

The synthesis of 2-(2,2-dimethoxyethoxy)ethanamine can be efficiently achieved from commercially available starting materials. The following protocol is adapted from patented industrial methods and provides a reliable pathway to the target molecule.[4][5]

Overview of the Synthetic Strategy

The synthesis is a three-stage process that builds the molecule sequentially. This approach ensures high yields and purity by controlling the reactivity at each step. The core logic is to first construct the ether backbone and then convert a hydroxyl group into a primary amine.

G Start Ethylene Glycol & Bromoacetaldehyde Dimethyl Acetal Step1 Step 1: Williamson Ether Synthesis (Etherification) Start->Step1 Intermediate1 Intermediate: 2-(2,2-dimethoxyethoxy)ethanol Step1->Intermediate1 Step2 Step 2: Activation (Tosylation) Intermediate1->Step2 Intermediate2 Tosylated Intermediate: A highly reactive species Step2->Intermediate2 Step3 Step 3: Nucleophilic Substitution (Amination with Ammonia) Intermediate2->Step3 End Final Product: 2-(2,2-Dimethoxyethoxy)ethanamine Step3->End

Diagram 2. High-level workflow for the synthesis of the target compound.
Detailed, Step-by-Step Experimental Protocol

Safety Precaution: This synthesis involves corrosive bases, high-pressure equipment, and potentially irritating substances. All steps must be performed in a well-ventilated fume hood with appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Step 1: Etherification (Williamson Ether Synthesis)

  • Rationale: This classic reaction forms the ether linkage. Ethylene glycol is deprotonated by a strong base (potassium hydroxide) to form a more nucleophilic alkoxide. This alkoxide then displaces the bromide from bromoacetaldehyde dimethyl acetal in an Sₙ2 reaction. Using ethylene glycol in excess can help minimize the formation of double-etherification byproducts.

  • Procedure:

    • To a reaction vessel equipped with a magnetic stirrer and a cooling bath, add ethylene glycol (1.0 equivalent).

    • Cool the vessel in an ice-water bath. Slowly add potassium hydroxide (1.1 equivalents) portion-wise, ensuring the internal temperature does not exceed 40 °C.

    • Once the addition is complete, add bromoacetaldehyde dimethyl acetal (0.9 equivalents) dropwise via an addition funnel.

    • After the addition, remove the ice bath and heat the reaction mixture to 50 °C. Monitor the reaction progress by TLC or GC until the starting material is consumed.

    • Cool the mixture, quench with a saturated aqueous solution of ammonium chloride, and extract the product into an organic solvent (e.g., dichloromethane).

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate, 2-(2,2-dimethoxyethoxy)ethanol.

Step 2: Activation of the Hydroxyl Group (Tosylation)

  • Rationale: The hydroxyl group of the intermediate is a poor leaving group. To facilitate the subsequent amination step, it must be converted into a better leaving group. Tosyl chloride reacts with the alcohol to form a tosylate ester. The tosylate anion is an excellent leaving group due to the resonance stabilization of its negative charge.

  • Procedure:

    • Dissolve the crude intermediate from Step 1 (1.0 equivalent) in a suitable solvent like dichloromethane or pyridine at 0 °C.

    • Slowly add p-toluenesulfonyl chloride (TsCl, 1.1 equivalents). If not using pyridine as the solvent, add a base like triethylamine (1.2 equivalents) to neutralize the HCl byproduct.

    • Stir the reaction at 0 °C and allow it to slowly warm to room temperature overnight.

    • Quench the reaction with water and separate the organic phase. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate, and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to obtain the tosylated intermediate. A typical yield for this step is around 86%.[5]

Step 3: Amination (Nucleophilic Substitution)

  • Rationale: The final step involves displacing the tosylate leaving group with ammonia. Due to the lower reactivity of aqueous ammonia, this reaction requires elevated temperature and pressure to proceed efficiently. An autoclave is used to safely contain the reaction under these conditions.

  • Procedure:

    • Place the tosylated intermediate from Step 2 (1.0 equivalent) and a 20-30% aqueous ammonia solution into a high-pressure autoclave.[5]

    • Seal the autoclave and heat the mixture to 150 °C.[5] The internal pressure will increase significantly. Maintain this temperature for 12-18 hours.

    • After the reaction is complete, cool the autoclave to room temperature and carefully vent any excess pressure.

    • Concentrate the reaction solution under reduced pressure to remove excess ammonia and water.

    • The final product, this compound, can be purified by vacuum distillation.[5] A typical yield for this final step is around 93%.[5]

Strategic Applications in Drug Discovery and Development

The true power of 2-(2,2-dimethoxyethoxy)ethanamine is realized in its application as a versatile building block for creating complex molecular architectures, particularly in the synthesis of Active Pharmaceutical Ingredients (APIs).[5]

Key Roles:

  • Bifunctional Linker: It can be used to connect two different molecular fragments. The amine can be acylated to form an amide bond with one fragment, and after deprotection, the aldehyde can undergo reductive amination to connect to a second fragment.

  • Scaffold Elaboration: The compound can be attached to a core scaffold via its amine group. The latent aldehyde can then be used as a handle for further diversification, allowing for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

  • Intermediate Synthesis: It is a valuable intermediate for pharmaceuticals where a protected aldehyde and an amino-ether chain are required.[2][5]

G cluster_amine Amine Reactivity cluster_aldehyde Latent Aldehyde Reactivity Start 2-(2,2-Dimethoxyethoxy)ethanamine Amide Amide Bond Formation (Coupling with R-COOH) Start->Amide Alkylation N-Alkylation (Reaction with R-X) Start->Alkylation Sulfonamide Sulfonamide Formation (Reaction with R-SO₂Cl) Start->Sulfonamide Deprotection Acidic Deprotection (Reveals Aldehyde) Start->Deprotection ReductiveAmination Reductive Amination (Forms new C-N bond) Deprotection->ReductiveAmination Wittig Wittig Reaction (Forms C=C bond) Deprotection->Wittig Aldol Aldol Condensation (Forms C-C bond) Deprotection->Aldol

Diagram 3. Potential reaction pathways illustrating the bifunctional utility of the molecule.

Safety, Handling, and Storage

Scientific integrity demands a commitment to safety. 2-(2,2-dimethoxyethoxy)ethanamine must be handled with appropriate care.

  • Hazard Identification: GHS classification indicates that this chemical causes severe skin burns and eye damage (H314) and may cause respiratory irritation (H335).[1]

  • Handling: Always handle in a chemical fume hood. Avoid inhalation of vapors and contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from acids and oxidizing agents.

Conclusion

2-(2,2-Dimethoxyethoxy)ethanamine is more than a simple chemical; it is a strategic tool for molecular design and construction. Its unique combination of a reactive primary amine and a robustly protected aldehyde provides chemists with a reliable and versatile building block for multistep syntheses. By understanding the principles behind its synthesis and the logic of its orthogonal reactivity, researchers in drug discovery and materials science can unlock new possibilities for creating novel and complex molecules with high precision and control.

References

Physical and chemical properties of 2-(2-Aminoethoxy)-1,1-dimethoxyethane

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(2-Aminoethoxy)-1,1-dimethoxyethane

Introduction

This compound is a bifunctional molecule of significant interest in the fields of medicinal chemistry and drug development. Its structure, incorporating a primary amine, an ether linkage, and a protected aldehyde in the form of a dimethyl acetal, makes it a versatile building block for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of the physical and chemical properties of this compound, offering insights into its reactivity, synthesis, and practical applications for researchers, scientists, and professionals in drug development. A key application of this compound is as a crucial intermediate in the synthesis of the anti-influenza virus drug, Baloxavir Marboxil.[1]

Chemical Identity and Structure

  • IUPAC Name: 2-(2,2-dimethoxyethoxy)ethanamine[2]

  • CAS Number: 1228258-40-9[2]

  • Molecular Formula: C6H15NO3[2]

  • Molecular Weight: 149.19 g/mol [2]

The unique arrangement of functional groups within this compound dictates its chemical behavior and utility. The primary amine serves as a nucleophile or a basic center, while the dimethyl acetal group provides a stable, protected form of a highly reactive aldehyde. This latent aldehyde can be deprotected under acidic conditions, allowing for subsequent transformations. The ether linkage contributes to the molecule's overall polarity and solubility characteristics.

Physical Properties

A comprehensive understanding of the physical properties of this compound is fundamental for its effective handling, storage, and application in synthetic protocols. These properties influence solvent selection, reaction conditions, and purification methods.

PropertyValueSource
Molecular Weight149.19 g/mol PubChem[2]
AppearanceClear colorless to pale yellow liquidChemicalBook[3]
Density0.965 g/mL at 25 °C (for the related compound Aminoacetaldehyde dimethyl acetal)Sigma-Aldrich, ChemicalBook[3]
Boiling Point135-139 °C at 95 mmHg (for the related compound Aminoacetaldehyde dimethyl acetal)Sigma-Aldrich, ChemicalBook[3]
SolubilitySoluble in chloroform and methanol; miscible with water (for the related compound Aminoacetaldehyde dimethyl acetal)Baoran Chemical[4]
StorageStore in a dark place under an inert atmosphere at 2-8°C to maintain stabilityBaoran Chemical[4]

Note: Some physical properties are referenced from the closely related and more extensively characterized compound, aminoacetaldehyde dimethyl acetal (2,2-dimethoxyethylamine), due to limited available data for this compound itself.

Chemical Properties and Reactivity

The reactivity of this compound is governed by its primary functional groups: the primary amine and the dimethyl acetal.

Amine Group Reactivity: The primary amine is nucleophilic and can participate in a wide range of reactions, including:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

  • Salt Formation: Reaction with acids to form ammonium salts, which can be useful for purification or to modify solubility.

Acetal Group Reactivity: The dimethyl acetal is stable under basic and neutral conditions but is readily hydrolyzed under acidic conditions to reveal the parent aldehyde. This protecting group strategy is a cornerstone of its utility in multi-step syntheses.

Acetal_Hydrolysis Reactant This compound Intermediate Hemiacetal Intermediate Reactant->Intermediate H+, H2O Product 2-(2-Aminoethoxy)acetaldehyde Intermediate->Product -CH3OH

Caption: Acid-catalyzed hydrolysis of the dimethyl acetal.

Synthesis Protocols

The synthesis of this compound can be achieved through various routes. A common and efficient method involves a three-step process starting from ethylene glycol and bromoacetaldehyde dimethyl acetal.[1]

Step 1: Etherification This step involves the reaction of ethylene glycol with bromoacetaldehyde dimethyl acetal in the presence of a base to form the ether linkage.

  • Add ethylene glycol to a reaction vessel and cool in an ice-water bath.[5]

  • Slowly add a base, such as potassium hydroxide or potassium carbonate, while maintaining a low temperature.[1][5]

  • Add bromoacetaldehyde dimethyl acetal dropwise to the mixture.[1][5]

  • Heat the reaction mixture to between 50-100 °C and monitor for completion.[1]

Step 2: Acylation (via a Tosylate Intermediate) The hydroxyl group of the etherification product is converted to a better leaving group, such as a tosylate, to facilitate the subsequent amination.

  • Dissolve the intermediate from Step 1 in a suitable solvent like dichloromethane.[1][5]

  • Add a non-nucleophilic base, such as N,N-diisopropylethylamine, and cool the mixture.[5]

  • Add p-toluenesulfonyl chloride dropwise.[5]

  • Allow the reaction to proceed at room temperature until completion.[5]

Step 3: Amination The final step is a nucleophilic substitution where the tosylate is displaced by ammonia to form the desired primary amine.

  • Place the tosylated intermediate and a 20% aqueous ammonia solution in an autoclave.[1][5]

  • Heat the mixture to a temperature ranging from 60 °C to 150 °C.[1]

  • After the reaction is complete, concentrate the solution and purify the product by distillation.[1][5]

Synthesis_Workflow Start Ethylene Glycol + Bromoacetaldehyde Dimethyl Acetal Step1 Step 1: Etherification (Base, 50-100°C) Start->Step1 Intermediate1 2-(2-Hydroxyethoxy)-1,1-dimethoxyethane Step1->Intermediate1 Step2 Step 2: Acylation (p-TsCl, Base) Intermediate1->Step2 Intermediate2 Tosylated Intermediate Step2->Intermediate2 Step3 Step 3: Amination (Aqueous Ammonia, Heat) Intermediate2->Step3 Product This compound Step3->Product

Caption: Three-step synthesis of this compound.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A patent for the synthesis of this compound provides the following ¹H NMR data in CDCl₃:

  • δ 4.50 (1H, t): Corresponds to the proton on the acetal carbon.

  • δ 3.51 (4H, m): Represents the protons of the two methylene groups in the ethoxy chain.

  • δ 3.40 (6H, s): Assigned to the six protons of the two methoxy groups.

  • δ 2.85 (2H, t): Corresponds to the methylene group adjacent to the amine.

  • δ 1.33 (2H, s): Represents the protons of the primary amine group.[1]

Applications in Drug Development

The unique structural features of this compound make it a valuable building block in pharmaceutical synthesis. Its ability to introduce a protected aldehyde and a primary amine in a single molecule allows for the construction of complex heterocyclic systems and other scaffolds found in medicinally active compounds.

As previously mentioned, its most prominent role is as a key intermediate in the synthesis of Baloxavir Marboxil, a novel anti-influenza drug.[1] This highlights the industrial relevance and importance of this compound in modern drug development. The closely related aminoacetaldehyde dimethyl acetal is also a critical intermediate in the synthesis of ivabradine hydrochloride (for heart conditions) and praziquantel (an anti-parasitic medication).[3][4]

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause severe skin burns and eye damage.[2] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly versatile and valuable chemical intermediate for the pharmaceutical industry. Its distinct physical and chemical properties, stemming from its unique combination of functional groups, enable its use in the synthesis of complex, biologically active molecules. A thorough understanding of its reactivity, synthesis, and handling is paramount for its effective and safe utilization in research and drug development. The protocols and data presented in this guide are intended to provide a solid foundation for scientists working with this important compound.

References

An In-depth Technical Guide to 2-(2-Aminoethoxy)-1,1-dimethoxyethane: A Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

2-(2-Aminoethoxy)-1,1-dimethoxyethane (CAS Number: 1228258-40-9) is a bifunctional organic molecule of significant interest in the pharmaceutical industry. Its structure, featuring a primary amine and a protected aldehyde in the form of a dimethyl acetal, makes it a valuable intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and applications, with a particular focus on its crucial role in the production of the anti-influenza drug, baloxavir marboxil. Furthermore, we will explore its potential as a versatile linker in the burgeoning fields of bioconjugation and Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and process development.

PropertyValueReference(s)
CAS Number 1228258-40-9[1]
Molecular Formula C6H15NO3[1]
Molecular Weight 149.19 g/mol [1]
Appearance Light yellow oil[2][3]
Density 0.989 ± 0.06 g/cm³ (Predicted)[2]
Boiling Point 196.9 ± 25.0 °C (Predicted)[2]
Storage Temperature 2-8°C, under inert atmosphere, protected from light[2][3]
Solubility Miscible with water and many organic solvents.[4][5]

Synthesis and Purification

Several synthetic routes to this compound have been developed, primarily driven by the demand for the anti-influenza drug baloxavir marboxil. A prevalent and efficient method involves a three-step process starting from ethylene glycol and bromoacetaldehyde dimethyl acetal.[6]

Protocol 1: Synthesis from Ethylene Glycol and Bromoacetaldehyde Dimethyl Acetal

This protocol is adapted from a patented method and offers an efficient route to the target molecule.

Step 1: Etherification

  • To a reaction vessel, add ethylene glycol (1.0 eq) and cool in an ice-water bath.

  • Slowly add potassium hydroxide (1.1 eq) while maintaining the temperature below 40 °C.

  • After the addition is complete, add bromoacetaldehyde dimethyl acetal (0.9 eq) dropwise.

  • Heat the reaction mixture to 50 °C and monitor the reaction progress by a suitable analytical method (e.g., GC-MS or TLC).

  • Upon completion, cool the reaction mixture and adjust the pH to ~8 with dilute hydrochloric acid.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the intermediate, 2-(2-hydroxyethoxy)-1,1-dimethoxyethane.

Step 2: Tosylation

  • Dissolve the intermediate from Step 1 (1.0 eq) in dichloromethane and cool to 0 °C.

  • Add triethylamine (1.2 eq) followed by the dropwise addition of p-toluenesulfonyl chloride (1.1 eq).

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Separate the organic phase, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the tosylated intermediate.

Step 3: Amination

  • Place the tosylated intermediate from Step 2 (1.0 eq) and a 20% aqueous ammonia solution in an autoclave.

  • Heat the mixture to 150 °C.

  • After the reaction is complete, cool the vessel and concentrate the reaction solution.

  • Purify the crude product by distillation under reduced pressure to obtain this compound.

Caption: Synthetic workflow for this compound.

Purification

The final product is typically purified by fractional distillation under reduced pressure.[7] For higher purity, column chromatography on silica gel using a gradient of methanol in dichloromethane can be employed.[8]

Reactivity and Application in Synthesis

The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups: the primary amine and the dimethyl acetal.

Reactivity of the Amino Group

The primary amine is a nucleophilic center and readily participates in a variety of common organic transformations, including:

  • Amide bond formation: Acylation with acid chlorides, anhydrides, or activated carboxylic acids.

  • Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride).

  • Alkylation: Reaction with alkyl halides.

  • Urea and carbamate formation: Reaction with isocyanates or chloroformates, respectively.

The basicity of the amine allows for the formation of ammonium salts upon treatment with acids.

Reactivity of the Acetal Group

The dimethyl acetal serves as a protecting group for an aldehyde functionality.[9] Acetals are stable under neutral to strongly basic conditions, making the aldehyde group unreactive towards nucleophiles and bases.[10] This allows for selective manipulation of the amine functionality without affecting the aldehyde. The aldehyde can be deprotected under acidic conditions, typically by treatment with aqueous acid, to regenerate the carbonyl group for subsequent reactions.[11]

Caption: Reactivity profile of the key functional groups.

Application in the Synthesis of Baloxavir Marboxil

The most prominent application of this compound is as a key building block in the synthesis of baloxavir marboxil, a first-in-class influenza virus cap-dependent endonuclease inhibitor.[2][12][13] In the synthesis of the drug's complex heterocyclic core, this compound is utilized to introduce a key side chain.

The synthesis involves the reaction of the primary amine of this compound with a suitably functionalized pyridone derivative. This is followed by a series of cyclization and functional group manipulation steps to construct the final polycyclic framework of the drug.[14] The acetal group remains intact during these transformations and is later hydrolyzed under acidic conditions to reveal the aldehyde, which is a precursor to a critical part of the final drug structure.

Caption: Role in the synthesis of the Baloxavir core structure.

Potential as a Bifunctional Linker in Bioconjugation and PROTACs

The distinct and orthogonally reactive functional groups of this compound make it an attractive candidate for use as a bifunctional linker in the fields of bioconjugation and PROTAC development.

Bioconjugation

In bioconjugation, linkers are used to covalently attach molecules, such as a drug to an antibody in an antibody-drug conjugate (ADC).[15] The amino group of this compound can be reacted with an activated carboxyl group on a biomolecule (e.g., a protein or antibody). The acetal-protected aldehyde can then be deprotected and used to conjugate a second molecule, for example, via oxime ligation with a hydroxylamine-functionalized payload.

PROTACs

PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[9] The linker plays a critical role in a PROTAC's efficacy by controlling the distance and orientation between the two binding ligands. The flexible ethoxy-ethane backbone of this compound, combined with its dual functionality, could be incorporated into PROTAC linkers to modulate their properties.[16] The amine could be used to attach to one of the ligands, while the deprotected aldehyde could be functionalized to connect to the second ligand.

Caption: Potential applications as a bifunctional linker.

Analytical Methods for Quality Control

Ensuring the purity and identity of this compound is crucial for its use in pharmaceutical synthesis. A combination of chromatographic and spectroscopic techniques is typically employed.[8][17]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV or mass spectrometric detection is a powerful tool for assessing purity and quantifying impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Due to its volatility, GC-MS is well-suited for both qualitative and quantitative analysis. The mass spectrum can provide valuable information for structural confirmation.

  • Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry would likely show fragmentation patterns characteristic of ethers and amines. Key fragments could arise from alpha-cleavage adjacent to the nitrogen and oxygen atoms.[15][18]

Safety and Handling

A Material Safety Data Sheet (MSDS) for this compound indicates that it should be handled with care.[6] General safety precautions for handling similar chemicals should be followed:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[19][20]

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid breathing vapors or mist. Keep away from heat, sparks, and open flames.[19][20]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage is at 2-8°C under an inert atmosphere.[2][3]

Conclusion

This compound has established itself as a valuable intermediate in the pharmaceutical industry, most notably in the synthesis of the anti-influenza drug baloxavir marboxil. Its bifunctional nature, with an amine and a protected aldehyde, provides synthetic chemists with a versatile tool for constructing complex molecules. Beyond its current applications, its potential as a linker in bioconjugation and PROTAC development opens up new avenues for research and drug discovery. A thorough understanding of its properties, synthesis, and reactivity is essential for harnessing its full potential in the advancement of medicinal chemistry.

References

A Guide to the Synthesis of 2-(2-Aminoethoxy)-1,1-dimethoxyethane: Starting Materials and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(2-Aminoethoxy)-1,1-dimethoxyethane, also known as aminoacetaldehyde dimethyl acetal, is a versatile bifunctional molecule of significant interest in organic synthesis and drug development. Its structure, featuring a primary amine and a protected aldehyde in the form of a dimethyl acetal, makes it a valuable building block for the construction of complex nitrogen-containing heterocycles and other elaborate molecular architectures. This guide provides an in-depth technical overview of the primary synthetic routes to this compound, with a focus on the selection of starting materials and the rationale behind the experimental protocols. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.

Core Synthetic Strategies

The synthesis of this compound can be broadly categorized into two primary strategies, distinguished by their core starting materials: a multi-step approach commencing with ethylene glycol and a haloacetaldehyde dimethyl acetal, and a more direct route involving the amination of a haloacetaldehyde dimethyl acetal.

Route 1: Synthesis from Ethylene Glycol and Bromoacetaldehyde Dimethyl Acetal

This three-step synthesis is a robust method that offers good control over the reaction intermediates.[1] The overall process involves an initial etherification, followed by the introduction of the amino group.

Step 1: Etherification

The first step involves the formation of an ether linkage between ethylene glycol and bromoacetaldehyde dimethyl acetal. This reaction is typically carried out in the presence of a strong base to deprotonate the ethylene glycol, rendering it a more potent nucleophile.

Causality of Experimental Choices:

  • Base Selection: The choice of base is critical. Strong bases such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) are effective in deprotonating ethylene glycol.[1] The use of potassium carbonate (K₂CO₃) is also reported, which may offer milder reaction conditions, albeit potentially requiring higher temperatures.[1]

  • Solvent: While ethylene glycol can act as both a reactant and a solvent, in some cases, an additional inert solvent may be used to control the reaction concentration and temperature.

  • Temperature Control: The initial addition of the strong base to ethylene glycol is often performed in an ice-water bath to manage the exothermic reaction. The subsequent etherification is typically conducted at elevated temperatures (50-100 °C) to ensure a reasonable reaction rate.[1]

Step 2 & 3: Introduction of the Amino Group

The intermediate from the etherification step is then converted to the final product by introducing the amino group. This is typically achieved through a two-step sequence involving acylation followed by amination, or more directly via ammonolysis. The patent literature suggests a direct amination of an intermediate with aqueous ammonia under pressure.[1]

Causality of Experimental Choices:

  • Ammonia Source: Aqueous ammonia is a common and readily available reagent for this transformation.[1] The reaction is performed in an autoclave to handle the pressure generated at elevated temperatures, which is necessary to drive the reaction to completion.

  • Temperature: The amination step is typically conducted at elevated temperatures, for instance, 60 °C, to facilitate the nucleophilic substitution.[1]

Visualizing the Pathway: Ethylene Glycol Route

Ethylene Glycol Route Ethylene Glycol Ethylene Glycol Intermediate_Ether 2-(2-Hydroxyethoxy)- 1,1-dimethoxyethane Ethylene Glycol->Intermediate_Ether 1. Base (KOH) 2. Bromoacetaldehyde   Dimethyl Acetal Bromoacetaldehyde Dimethyl Acetal Bromoacetaldehyde Dimethyl Acetal Final_Product 2-(2-Aminoethoxy)- 1,1-dimethoxyethane Intermediate_Ether->Final_Product Aqueous Ammonia (High Pressure, Heat) Direct Amination Route Chloroacetaldehyde Dimethyl Acetal Chloroacetaldehyde Dimethyl Acetal Final_Product 2-(2-Aminoethoxy)- 1,1-dimethoxyethane Chloroacetaldehyde Dimethyl Acetal->Final_Product Aqueous Ammonia (High Pressure, 100-150°C)

References

The Strategic Utility of 2-(2-Aminoethoxy)-1,1-dimethoxyethane: A Bifunctional Building Block for Advanced Drug Discovery and Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern medicinal chemistry and drug development, the demand for versatile molecular scaffolds that enable precise control over molecular architecture is paramount. 2-(2-Aminoethoxy)-1,1-dimethoxyethane has emerged as a significant, yet not widely documented, bifunctional building block with considerable potential. Its unique structure, featuring a primary amine and a protected aldehyde in the form of a dimethyl acetal, offers orthogonal reactivity that can be strategically exploited in the synthesis of complex molecules. This technical guide provides an in-depth exploration of the core attributes of this compound, its synthesis, and its potential research applications. We will delve into its role as a versatile linker for the development of innovative therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), as well as its utility in the construction of diverse heterocyclic systems. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and actionable insights into leveraging this compound's unique chemical properties.

Molecular Overview and Physicochemical Properties

This compound (CAS No. 1228258-40-9) is a molecule that presents two distinct functional groups: a nucleophilic primary amine and a latent aldehyde protected as a dimethyl acetal.[1] This bifunctionality is the cornerstone of its utility, allowing for sequential and selective chemical modifications.

The primary amine serves as a versatile handle for a wide array of chemical transformations, including amidation, alkylation, and sulfonylation. The dimethyl acetal, on the other hand, is stable under basic and nucleophilic conditions, effectively masking the reactive aldehyde.[2] This aldehyde can be readily deprotected under mild acidic conditions to participate in reactions such as reductive amination, Pictet-Spengler reactions, or the formation of various heterocyclic systems.[2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₁₅NO₃PubChem
Molecular Weight 149.19 g/mol PubChem
CAS Number 1228258-40-9PubChem
IUPAC Name 2-(2,2-dimethoxyethoxy)ethanaminePubChem
Appearance Colorless to pale yellow liquid (predicted)Generic
Boiling Point Not available
Solubility Soluble in water and common organic solventsGeneric

Synthesis of this compound

An efficient and scalable synthesis of this compound is crucial for its widespread application. A patented method outlines a three-step process starting from readily available starting materials: ethylene glycol and bromoacetaldehyde dimethyl acetal.[4] This method is reported to be more cost-effective and produce a higher purity product compared to previous routes that involved phthalimide-protected intermediates.[4]

Synthetic Scheme

The synthesis can be summarized in the following three steps:

  • Etherification: Ethylene glycol is reacted with bromoacetaldehyde dimethyl acetal in the presence of a base to form the ether linkage.

  • Acylation (optional intermediate step): The hydroxyl group of the intermediate from step 1 is acylated.

  • Amination: The acylated intermediate is then reacted with ammonia to yield the final product.[4]

Synthesis Ethylene Glycol Ethylene Glycol Intermediate_Ether 2-(2-Hydroxyethoxy)-1,1-dimethoxyethane Ethylene Glycol->Intermediate_Ether 1. Etherification Bromoacetaldehyde Dimethyl Acetal Bromoacetaldehyde Dimethyl Acetal Bromoacetaldehyde Dimethyl Acetal->Intermediate_Ether Intermediate_Acyl Acylated Intermediate Intermediate_Ether->Intermediate_Acyl 2. Acylation Final_Product This compound Intermediate_Acyl->Final_Product 3. Amination Base Base Base->Intermediate_Ether Ammonia Ammonia Ammonia->Final_Product

Caption: Synthetic pathway to this compound.

Detailed Experimental Protocol (Representative)

The following protocol is a representative example based on the patented synthesis.[4]

Step 1: Etherification

  • To a reaction vessel, add ethylene glycol and cool the mixture in an ice-water bath.

  • Slowly add a suitable base (e.g., potassium carbonate, sodium hydroxide) while maintaining a low temperature.

  • Add bromoacetaldehyde dimethyl acetal dropwise to the reaction mixture.

  • Heat the reaction to 50-100°C and monitor its progress by a suitable analytical method (e.g., TLC, GC).

  • Upon completion, cool the reaction to room temperature, adjust the pH to be slightly alkaline, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Concentrate the organic phase to obtain the intermediate, 2-(2-hydroxyethoxy)-1,1-dimethoxyethane.

Step 2 & 3: Acylation and Amination

  • The intermediate from the previous step is then acylated using a suitable acylating agent.

  • The resulting acylated intermediate is placed in a high-pressure kettle with aqueous ammonia.

  • The mixture is heated to facilitate the amination reaction.

  • After the reaction is complete, the final product, this compound, is isolated and purified by concentration and distillation.[4]

Core Research Applications: A Bifunctional Linker Strategy

The true potential of this compound lies in its application as a heterobifunctional linker.[5] This allows for the covalent connection of two different molecules, a strategy that is central to the development of many modern therapeutics and research tools.[6][7]

BifunctionalLinker cluster_Linker This compound Linker Primary Amine (H2N-) Protected Aldehyde (-CH(OCH3)2) Conjugate Molecule A - Linker - Molecule B Linker:acetal->Conjugate Reaction 2 (e.g., Reductive Amination after deprotection) Molecule_A Molecule A (e.g., Targeting Ligand) Molecule_A->Linker:amine Reaction 1 (e.g., Amidation) Molecule_B Molecule B (e.g., Effector Molecule) Molecule_B->Conjugate

Caption: Conceptual workflow of using the bifunctional linker.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are innovative therapeutic agents that induce the degradation of specific target proteins within a cell.[8][9] They are heterobifunctional molecules composed of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[10][]

This compound is an ideal candidate for the linker component in PROTAC design. The primary amine can be used to attach the E3 ligase ligand, while the protected aldehyde, after deprotection, can be used to connect to the target protein ligand. The ethoxy spacer provides a degree of flexibility and hydrophilicity to the linker, which can be crucial for optimal ternary complex formation between the target protein, the PROTAC, and the E3 ligase.[10]

Workflow for PROTAC Synthesis:

  • E3 Ligase Ligand Attachment: The primary amine of this compound is reacted with an activated carboxylic acid derivative of an E3 ligase ligand (e.g., pomalidomide) to form a stable amide bond.

  • Acetal Deprotection: The dimethyl acetal is hydrolyzed under mild acidic conditions to reveal the aldehyde functionality.[2][12][13]

  • Target Protein Ligand Conjugation: The newly formed aldehyde is then reacted with a suitable functional group on the target protein ligand, for instance, a primary amine, via reductive amination to form the final PROTAC molecule.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[14][15][16] A linker is used to attach the cytotoxic payload to the antibody.[17] The stability of this linker is critical to the safety and efficacy of the ADC.

The bifunctional nature of this compound makes it a promising component for ADC linkers. The amine group can be modified to introduce a reactive handle for conjugation to the antibody, for example, by converting it into a maleimide group for reaction with cysteine residues on the antibody. The protected aldehyde, after deprotection, can be used to attach the cytotoxic drug.

Synthesis of Heterocyclic Scaffolds

The reactivity of both the amine and the aldehyde (after deprotection) makes this compound a valuable starting material for the synthesis of a variety of heterocyclic compounds.[18][19] These scaffolds are prevalent in many biologically active molecules.

For instance, the amine and the deprotected aldehyde can participate in intramolecular cyclization reactions or in multicomponent reactions to form complex heterocyclic systems. The Pictet-Spengler reaction, for example, could be employed by first coupling a suitable aromatic moiety to the amine, followed by acid-catalyzed deprotection of the acetal and subsequent cyclization.

Scientific Integrity and Trustworthiness

The protocols and applications described herein are based on established principles of organic chemistry and documented synthetic methodologies. The synthesis of this compound is detailed in the patent literature, providing a verifiable source for its preparation.[4] The applications in PROTAC and ADC development are logical extensions of well-established linker technologies, where the orthogonal reactivity of amine and protected aldehyde functionalities is a common strategy.[5][6][7]

Conclusion

This compound represents a versatile and strategically valuable building block for modern chemical and pharmaceutical research. Its inherent bifunctionality, with orthogonally reactive primary amine and protected aldehyde groups, opens up a wide range of possibilities for the synthesis of complex molecular architectures. From serving as a flexible and hydrophilic linker in next-generation therapeutics like PROTACs and ADCs to being a key starting material for diverse heterocyclic systems, the potential applications are extensive. As the demand for more sophisticated and targeted therapies continues to grow, the utility of such well-designed molecular scaffolds will undoubtedly become increasingly important. Further research into the specific applications and reaction optimizations of this compound is warranted and expected to yield significant advancements in drug discovery and bioconjugation technologies.

References

An In-depth Technical Guide to 2-(2-Aminoethoxy)-1,1-dimethoxyethane: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Aminoethoxy)-1,1-dimethoxyethane is a key chemical intermediate with significant applications in the pharmaceutical industry. Its unique bifunctional nature, possessing both a primary amine and a protected aldehyde (as a dimethyl acetal), makes it a valuable building block in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and insights into its role in drug development, grounded in authoritative scientific sources.

Core Molecular and Physical Properties

A clear understanding of the fundamental physicochemical properties of this compound is essential for its effective application in research and development. The following table summarizes its key quantitative data.

PropertyValueSource
Molecular Formula C6H15NO3PubChem[1]
Molecular Weight 149.19 g/mol PubChem[1]
IUPAC Name 2-(2,2-dimethoxyethoxy)ethanaminePubChem[1]
CAS Number 1228258-40-9PubChem[1]

Synthesis Protocol: A Stepwise Approach with Mechanistic Insights

The synthesis of this compound can be efficiently achieved through a multi-step process starting from readily available commercial reagents. The following protocol is adapted from a patented method, highlighting the chemical transformations and the rationale behind the procedural steps.[2][3]

Experimental Protocol

Step 1: Etherification of Ethylene Glycol

  • To a reaction vessel, add ethylene glycol (1.0 equivalent) and cool in an ice-water bath.

  • Slowly add a strong base such as potassium hydroxide (1.1 equivalents) while maintaining the temperature below 40 °C. The base deprotonates one of the hydroxyl groups of ethylene glycol, forming an alkoxide.

  • Add bromoacetaldehyde dimethyl acetal (0.9 equivalents) dropwise to the reaction mixture. The alkoxide acts as a nucleophile, displacing the bromide ion from the bromoacetaldehyde dimethyl acetal in a Williamson ether synthesis.

  • Heat the reaction mixture to 50 °C and monitor its progress.

  • Upon completion, cool the reaction mixture and adjust the pH to approximately 8 with dilute hydrochloric acid.

Step 2: Acylation of the Intermediate

  • The crude product from Step 1 is then subjected to acylation to introduce a leaving group for the subsequent amination step. This typically involves reacting the intermediate with an acylating agent like p-toluenesulfonyl chloride.

Step 3: Amination

  • Place the acylated intermediate (1.0 equivalent) and a 20% aqueous ammonia solution in an autoclave.

  • Heat the mixture to 150 °C. The ammonia acts as a nucleophile, displacing the tosylate group to form the primary amine.

  • After the reaction is complete, concentrate the reaction solution and distill to obtain the final product, this compound. A typical yield for this step is around 93%.[3]

Visualizing the Synthesis Workflow

Synthesis_Workflow A Ethylene Glycol + Bromoacetaldehyde Dimethyl Acetal B Etherification (Williamson Ether Synthesis) A->B KOH C Intermediate Alcohol B->C D Acylation (e.g., with TsCl) C->D E Tosylated Intermediate D->E F Amination (with Aqueous Ammonia) E->F G This compound F->G High T, P

References

An In-Depth Technical Guide to 2-(2-Aminoethoxy)-1,1-dimethoxyethane: From Discovery to Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Aminoethoxy)-1,1-dimethoxyethane, a molecule of significant interest in modern medicinal chemistry, serves as a critical building block in the synthesis of complex pharmaceutical agents. Its unique bifunctional nature, possessing both a primary amine and a protected aldehyde in the form of a dimethyl acetal, makes it a versatile intermediate for constructing elaborate molecular architectures. This guide provides a comprehensive overview of the discovery, history, synthesis, and chemical properties of this compound, with a particular focus on its pivotal role in drug development.

Historical Context and Discovery

While the broader class of polyetheramines has been known since the 1960s and commercialized in the 1970s, the specific compound this compound appears to have a more recent history, closely tied to advancements in pharmaceutical research. Its emergence in the scientific and patent literature is strongly linked to the development of the antiviral drug baloxavir marboxil.

An early documented synthesis of this compound is found in a 2008 patent from the World Intellectual Property Organization (WO2008085505A1). This patent outlines a synthetic route starting from N-(2-hydroxyethyl)phthalimide. The timing of this patent suggests that the compound was likely synthesized and recognized for its utility as a key intermediate during the research and development phase of what would become a significant anti-influenza therapeutic.

Subsequent research has focused on optimizing the synthesis of this valuable intermediate, driven by the demand for more efficient and scalable production methods for baloxavir marboxil. This has led to the development of several alternative synthetic pathways, which are detailed in the following sections.

Chemical Properties and Structure

A clear understanding of the physicochemical properties of this compound is essential for its effective application in synthesis.

PropertyValueReference
CAS Number 1228258-40-9[1]
Molecular Formula C6H15NO3[1]
Molecular Weight 149.19 g/mol [1]
Boiling Point 196.9 ± 25.0 °C (Predicted)[1][2]
Density 0.989 ± 0.06 g/cm³ (Predicted)[1][2]
pKa 8.83 ± 0.10 (Predicted)[1]
Appearance Colorless to light yellow liquid[1]

The structure of this compound is characterized by an aminoethoxy moiety linked to a dimethoxyethane group. The primary amine provides a nucleophilic center for further functionalization, while the dimethyl acetal serves as a stable protecting group for the aldehyde functionality, which can be deprotected under acidic conditions when needed in a synthetic sequence.

Synthesis Methodologies

Several synthetic routes to this compound have been developed, reflecting its importance as a pharmaceutical intermediate. These methods aim to improve yield, purity, and scalability while minimizing cost and environmental impact.

Route 1: From N-(2-hydroxyethyl)phthalimide (WO2008085505A1)

An earlier patented method for synthesizing this compound involves a two-step process starting with N-(2-hydroxyethyl)phthalimide. This method, however, has been noted to have issues with high cost, product purity, and waste generation[3].

Route 2: From Ethylene Glycol and Bromoacetaldehyde Dimethyl Acetal

A more recent and efficient method utilizes readily available starting materials, ethylene glycol and bromoacetaldehyde dimethyl acetal, in a three-step process involving etherification, acylation, and amination[3].

Experimental Protocol: Synthesis from Ethylene Glycol [3]

Step 1: Etherification

  • Add 55g of ethylene glycol to a reaction vessel and cool in an ice-water bath.

  • While maintaining the temperature below 40°C, add 64g of potassium hydroxide.

  • After the addition is complete, slowly add 150g of bromoacetaldehyde dimethyl acetal.

  • Heat the reaction mixture to 50°C and monitor the reaction's progress.

Step 2: Acylation

  • The intermediate from the etherification step is then acylated. (Specific details of the acylation reagent were not fully elaborated in the initial search results but would typically involve reacting the hydroxyl group with a sulfonyl chloride or similar activating group).

Step 3: Amination

  • The acylated intermediate is then reacted with an ammonia source under pressure to introduce the amino group, yielding the final product.

Workflow Diagram: Synthesis from Ethylene Glycol

Synthesis_Workflow A Ethylene Glycol D Etherification (50°C) A->D B Bromoacetaldehyde Dimethyl Acetal B->D C Potassium Hydroxide C->D E Intermediate Alcohol D->E F Acylation E->F G Acylated Intermediate F->G H Amination G->H I This compound H->I

Caption: Synthesis of this compound from Ethylene Glycol.

Role in Drug Development: The Case of Baloxavir Marboxil

The primary driver for the development of efficient synthetic routes for this compound is its role as a key intermediate in the production of baloxavir marboxil, a novel anti-influenza drug[3]. Baloxavir marboxil functions as a cap-dependent endonuclease inhibitor, a mechanism distinct from previously approved influenza treatments.

The synthesis of the core structure of baloxavir marboxil involves the coupling of this compound with other complex fragments. The primary amine of the intermediate is crucial for forming a key amide bond, while the protected aldehyde is later utilized in the construction of the heterocyclic core of the drug.

Logical Relationship Diagram: Role in Baloxavir Marboxil Synthesis

Drug_Development_Logic cluster_intermediates Key Intermediates A This compound C Coupling Reaction A->C B Other Complex Fragments B->C D Cyclization & Further Steps C->D E Baloxavir Marboxil (API) D->E

Caption: Role of the title compound in the synthesis of Baloxavir Marboxil.

Conclusion

This compound has evolved from a likely novel research chemical to a critical industrial intermediate in a relatively short period. Its history is intrinsically linked to the successful development of the anti-influenza drug baloxavir marboxil. The ongoing refinement of its synthesis underscores its importance in the pharmaceutical industry. For researchers and drug development professionals, a thorough understanding of the properties and synthesis of this versatile building block is essential for its effective application in the creation of new and improved therapeutic agents.

References

Methodological & Application

Synthesis of 2-(2-Aminoethoxy)-1,1-dimethoxyethane from Ethylene Glycol: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(2-Aminoethoxy)-1,1-dimethoxyethane is a valuable bifunctional molecule possessing a primary amine, an ether linkage, and a protected aldehyde in the form of a dimethyl acetal. This unique combination of functional groups makes it a versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals and specialized polymers. Its structure allows for selective modification at the amine terminus, while the acetal group can be deprotected under acidic conditions to reveal a reactive aldehyde for further elaboration. This guide provides a comprehensive overview and a detailed protocol for the synthesis of this compound, starting from readily available ethylene glycol. The presented methodology is primarily based on the efficient three-step synthesis route described in patent CN112375004A, which involves etherification, acylation, and amination.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical guidance.

Strategic Overview of the Synthesis

The transformation of ethylene glycol into this compound is accomplished through a linear three-step sequence. This strategy is designed to first build the core carbon-oxygen framework, followed by the introduction of the nitrogen functionality.

  • Step 1: Etherification. The synthesis commences with a Williamson ether synthesis. The hydroxyl group of ethylene glycol is deprotonated by a strong base to form an alkoxide, which then acts as a nucleophile, attacking bromoacetaldehyde dimethyl acetal to form the key intermediate, 2-(2-hydroxyethoxy)-1,1-dimethoxyethane.[2][3][4]

  • Step 2: Acylation. The hydroxyl group of the intermediate is then acylated, for instance with acetic anhydride. This converts the poorly reactive hydroxyl group into a much better leaving group (acetate), thereby activating the molecule for the subsequent nucleophilic substitution.[5][6][7]

  • Step 3: Amination. The final step involves the displacement of the acetate group by ammonia in a nucleophilic substitution reaction. This is typically carried out under pressure and elevated temperature to facilitate the reaction, yielding the desired product, this compound.

The overall synthetic workflow is depicted in the diagram below.

Synthesis_Workflow EthyleneGlycol Ethylene Glycol Intermediate1 2-(2-Hydroxyethoxy)- 1,1-dimethoxyethane EthyleneGlycol->Intermediate1 Step 1: Etherification (Williamson Synthesis) Bromoacetal Bromoacetaldehyde Dimethyl Acetal Bromoacetal->Intermediate1 Intermediate2 2-(2-Acetoxyethoxy)- 1,1-dimethoxyethane Intermediate1->Intermediate2 Step 2: Acylation FinalProduct 2-(2-Aminoethoxy)- 1,1-dimethoxyethane Intermediate2->FinalProduct Step 3: Amination

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocols

Disclaimer: These protocols are based on the procedures outlined in patent CN112375004A and should be performed by trained chemists in a well-ventilated fume hood, using appropriate personal protective equipment (PPE).[1]

PART 1: Synthesis of 2-(2-Hydroxyethoxy)-1,1-dimethoxyethane (Intermediate 1)

Principle: This step is a classic Williamson ether synthesis, where the sodium salt of ethylene glycol, formed in situ, acts as the nucleophile to displace the bromide from bromoacetaldehyde dimethyl acetal.[2][3][4] The use of an excess of ethylene glycol can help to minimize the formation of the diether byproduct.

Reaction Scheme: HO-CH₂-CH₂-OH + Br-CH₂-CH(OCH₃)₂ --(Base)--> HO-CH₂-CH₂-O-CH₂-CH(OCH₃)₂

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Ethylene Glycol62.0755 g0.886
Potassium Hydroxide56.1164 g1.14
Bromoacetaldehyde dimethyl acetal169.02150 g0.887

Equipment:

  • Round-bottom flask (500 mL)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 55 g of ethylene glycol.

  • Cool the flask in an ice-water bath.

  • Carefully and portion-wise, add 64 g of potassium hydroxide to the stirred ethylene glycol, ensuring the temperature is maintained below 40 °C.

  • Once the potassium hydroxide has dissolved, add 150 g of bromoacetaldehyde dimethyl acetal dropwise via a dropping funnel.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to 50 °C.

  • Maintain the reaction at 50 °C and monitor its progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding 500 mL of a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract the aqueous phase with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 2-(2-hydroxyethoxy)-1,1-dimethoxyethane.

PART 2: Synthesis of 2-(2-Acetoxyethoxy)-1,1-dimethoxyethane (Intermediate 2)

Principle: The hydroxyl group of Intermediate 1 is converted to an acetate ester through reaction with an acylating agent like acetic anhydride. This transformation is crucial as the acetate is a much better leaving group than the hydroxide, facilitating the subsequent amination step.[5][7]

Reaction Scheme: HO-CH₂-CH₂-O-CH₂-CH(OCH₃)₂ + (CH₃CO)₂O --> CH₃COO-CH₂-CH₂-O-CH₂-CH(OCH₃)₂

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (Example)Moles (Example)
Intermediate 1150.17~131 g (crude)~0.87
Acetic Anhydride102.09(To be determined based on stoichiometry)
Pyridine (optional catalyst)79.10Catalytic amount

Procedure: (Note: The patent CN112375004A refers to this as "acylation" leading to "intermediate 2" which is then aminated. The exact reagent is not specified in the abstract, but acetic anhydride is a common and logical choice for this transformation.)

  • The crude Intermediate 1 is dissolved in a suitable aprotic solvent (e.g., dichloromethane) in a round-bottom flask.

  • The solution is cooled in an ice bath.

  • A stoichiometric equivalent of acetic anhydride is added dropwise. A catalytic amount of pyridine can be added to accelerate the reaction.

  • The reaction is stirred at room temperature until completion (monitored by TLC).

  • The reaction is quenched by the addition of water.

  • The organic layer is separated, washed with saturated sodium bicarbonate solution, then brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield Intermediate 2.

PART 3: Synthesis of this compound (Final Product)

Principle: The final step is a nucleophilic substitution where ammonia displaces the acetate leaving group from Intermediate 2. This reaction is typically performed at elevated temperature and pressure in an autoclave to ensure a sufficient reaction rate.[1]

Reaction Scheme: CH₃COO-CH₂-CH₂-O-CH₂-CH(OCH₃)₂ + NH₃ --> H₂N-CH₂-CH₂-O-CH₂-CH(OCH₃)₂

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Intermediate 2192.20146 g0.76
20% Aqueous Ammonia~17.03 (as NH₃)440 mL

Equipment:

  • Autoclave (pressure reactor)

  • Distillation apparatus

Procedure:

  • In an autoclave, combine 146 g of Intermediate 2 with 440 mL of 20% aqueous ammonia.

  • Seal the autoclave and heat the mixture to 60 °C. The pressure will increase as the temperature rises.

  • Maintain the reaction at 60 °C for several hours, with stirring, until the reaction is complete (monitoring may require sampling from the reactor).

  • After the reaction, cool the autoclave to room temperature and carefully vent any excess pressure.

  • Transfer the reaction mixture to a distillation apparatus.

  • Concentrate the solution to remove excess ammonia and water.

  • Purify the resulting crude product by vacuum distillation to obtain this compound as a colorless to light yellow liquid.[1] The patent reports a yield of 95% for this step.[1]

Mechanistic Insights

A deeper understanding of the underlying chemical principles for each step is crucial for troubleshooting and optimization.

Williamson_Ether_Synthesis cluster_0 Step 1: Williamson Ether Synthesis HO-CH2-CH2-OH Ethylene Glycol Alkoxide Ethylene Glycol Alkoxide HO-CH2-CH2-OH->Alkoxide + KOH - H2O Intermediate1 2-(2-Hydroxyethoxy)-1,1-dimethoxyethane Alkoxide->Intermediate1 SN2 Attack Bromoacetal Bromoacetaldehyde Dimethyl Acetal Bromoacetal->Intermediate1 KOH KOH

Caption: Mechanism of the Williamson Ether Synthesis in Step 1.

The etherification in Step 1 proceeds via an S_N2 mechanism.[3][4] Potassium hydroxide deprotonates one of the hydroxyl groups of ethylene glycol to form a potent nucleophile, the corresponding alkoxide. This alkoxide then attacks the electrophilic carbon atom of bromoacetaldehyde dimethyl acetal, which bears the bromine leaving group. The reaction results in the formation of a new carbon-oxygen bond, yielding the desired ether intermediate.

Acylation_Amination_Mechanism cluster_1 Steps 2 & 3: Activation and Amination Intermediate1 Intermediate 1 (Alcohol) Intermediate2 Intermediate 2 (Acetate Ester) Intermediate1->Intermediate2 Acylation (Activation) FinalProduct Final Product (Amine) Intermediate2->FinalProduct SN2 Attack (Displacement) Ac2O Acetic Anhydride Ac2O->Intermediate2 NH3 Ammonia NH3->FinalProduct

Caption: Plausible mechanism for the acylation and amination steps.

In Step 2, the acylation of the primary alcohol with acetic anhydride proceeds through a nucleophilic acyl substitution. The lone pair of electrons on the alcohol's oxygen attacks one of the carbonyl carbons of the anhydride, leading to the formation of an acetate ester and acetic acid as a byproduct.[5][7] This converts the hydroxyl group into an acetate group, which is a good leaving group. In Step 3, ammonia, acting as a nucleophile, attacks the carbon atom attached to the acetate group. This results in the displacement of the acetate leaving group in an S_N2 reaction, forming the final primary amine product.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methoxy groups of the acetal, the methylene groups of the ethoxy chain, and the methylene group adjacent to the amine.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all six carbon atoms in their unique chemical environments. Typical chemical shift ranges can be used for initial assignment.[8][9][10][11]

  • FT-IR: The infrared spectrum should display characteristic absorption bands for the N-H stretching of the primary amine, C-O stretching of the ether and acetal groups, and C-H stretching of the alkyl chains.

  • Mass Spectrometry: This will confirm the molecular weight of the compound (149.19 g/mol ).

Safety and Handling

Ethylene Glycol: Harmful if swallowed and may cause damage to organs through prolonged or repeated exposure.[8][12][13][14][15] It should be handled in a well-ventilated area, and appropriate PPE, including gloves and safety glasses, should be worn.

Potassium Hydroxide: A corrosive solid that can cause severe skin burns and eye damage. It should be handled with extreme care, using appropriate PPE.

Bromoacetaldehyde dimethyl acetal: A flammable liquid and vapor that is toxic if swallowed and may cause skin and eye irritation.[5][6][16][17][18] It should be stored in a cool, well-ventilated place away from ignition sources.

Ammonia: A corrosive and toxic gas that can cause severe respiratory tract irritation. Reactions involving ammonia under pressure must be conducted in a properly functioning autoclave by trained personnel.[13][14][18][19]

Conclusion

The three-step synthesis of this compound from ethylene glycol provides an efficient and direct route to this versatile building block. By understanding the underlying principles of the Williamson ether synthesis, alcohol activation via acylation, and nucleophilic amination, researchers can effectively implement and potentially optimize this procedure. Careful adherence to the outlined protocols and safety precautions is essential for the successful and safe execution of this synthesis. The final product, with its orthogonal functionalities, is poised for a wide range of applications in modern organic and medicinal chemistry.

References

Application Notes and Protocols for Bioconjugation Utilizing 2-(2-Aminoethoxy)-1,1-dimethoxyethane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Tool for Amine Modification

In the landscape of bioconjugation, the covalent modification of biomolecules is a foundational technique for developing therapeutics, diagnostics, and research tools.[1][2] Amine-reactive chemistries are particularly prominent due to the abundance of primary amines on the surface of proteins, primarily from lysine residues and the N-terminus.[3][4][5] While N-hydroxysuccinimide (NHS) esters are widely used, an alternative and powerful strategy involves reductive amination.[6][7] This application note provides a detailed guide to the use of 2-(2-Aminoethoxy)-1,1-dimethoxyethane, a heterobifunctional crosslinker that enables the introduction of a reactive aldehyde group onto a biomolecule, facilitating stable and efficient conjugation.

This reagent features a terminal primary amine and a protected aldehyde in the form of a dimethyl acetal. The acetal group is stable under neutral and basic conditions but can be readily hydrolyzed under mild acidic conditions to reveal a reactive aldehyde.[8][9] This aldehyde can then react with primary amines on a target biomolecule to form a Schiff base, which is subsequently reduced to a stable secondary amine linkage.[10][11][12] This two-stage approach offers a high degree of control and is particularly useful for conjugating molecules where direct amine-to-amine coupling is not desired or feasible.

Mechanism of Action: A Two-Stage Conjugation Strategy

The utility of this compound lies in its sequential reactivity. The process can be broken down into two core stages:

  • Acetal Deprotection to Unveil the Aldehyde: The dimethyl acetal serves as a stable protecting group for the aldehyde functionality.[13] In the presence of mild acid (typically pH 4-5), the acetal is hydrolyzed, releasing two equivalents of methanol and exposing the reactive aldehyde group. This step is critical and is performed on the reagent prior to its introduction to the target biomolecule.

  • Reductive Amination for Stable Bond Formation: Once deprotected, the newly formed aldehyde readily reacts with primary amines on a biomolecule (e.g., a protein's lysine residues) in a process known as reductive amination.[14] This process itself involves two steps:

    • Schiff Base Formation: The aldehyde condenses with a primary amine to form an iminium ion, also known as a Schiff base.[15][16] This reaction is reversible and is favored under slightly acidic to neutral conditions.[10]

    • Reduction to a Secondary Amine: A mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), is introduced to selectively reduce the iminium ion to a stable, covalent secondary amine bond.[17][18][19] Sodium cyanoborohydride is an ideal choice as it is stable in aqueous solutions and selectively reduces imines much faster than it reduces aldehydes or ketones, allowing the entire reductive amination to occur in a one-pot reaction.[11][20]

Below is a visual representation of the overall reaction mechanism.

G cluster_0 Stage 1: Acetal Deprotection cluster_1 Stage 2: Reductive Amination Reagent This compound Aldehyde Reactive Aldehyde Intermediate Reagent->Aldehyde Mild Acid (pH 4-5) -2x CH3OH SchiffBase Schiff Base (Imine) Intermediate Aldehyde->SchiffBase + Biomolecule-NH2 -H2O Biomolecule Biomolecule-NH2 (e.g., Protein) Conjugate Stable Bioconjugate (Secondary Amine Linkage) SchiffBase->Conjugate Reduction (e.g., NaBH3CN)

Caption: Reaction mechanism for bioconjugation.

Experimental Protocols

This section provides a general workflow and detailed protocols for the conjugation of a payload molecule containing a primary amine to a target protein using this compound.

Overall Experimental Workflow

The entire process, from reagent preparation to final conjugate analysis, is outlined below.

G A Prepare Biomolecule (e.g., Antibody in PBS) C Conjugation Reaction (Reductive Amination) A->C B Prepare Payload-Linker (Deprotection of Acetal) B->C D Quench Reaction C->D E Purify Bioconjugate D->E F Characterize Final Product E->F

Caption: General experimental workflow.

Materials and Reagents
  • Target Protein (e.g., IgG antibody)

  • This compound

  • Amine-containing payload (e.g., fluorescent dye, drug molecule)

  • Sodium Cyanoborohydride (NaBH₃CN) [CAS: 25895-60-7][18]

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • MES Buffer (2-(N-morpholino)ethanesulfonic acid), 0.1 M, pH 4.5

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • DMSO (Dimethyl sulfoxide), anhydrous

  • Purification column (e.g., Size Exclusion Chromatography - SEC)

  • Dialysis tubing or centrifugal filtration units

Protocol 1: Preparation of Aldehyde-Functionalized Payload

This protocol describes the initial step of reacting your amine-containing payload with this compound to create an aldehyde-reactive payload.

  • Payload Solubilization: Dissolve your amine-containing payload molecule in a minimal amount of anhydrous DMSO to create a concentrated stock solution (e.g., 10-100 mM).

  • Linker Activation (Deprotection):

    • Prepare a fresh solution of this compound in 0.1 M MES buffer, pH 4.5. A typical starting concentration is 100 mM.

    • Incubate this solution at room temperature for 30-60 minutes to allow for the hydrolysis of the acetal to the aldehyde.[8][21]

  • Initial Conjugation:

    • Combine the solubilized payload with the activated linker solution. Use a molar excess of the linker (e.g., 10-20 fold excess) to ensure complete conversion of the payload.

    • Add sodium cyanoborohydride from a freshly prepared stock solution (e.g., 1 M in 0.1 M NaOH) to a final concentration of 20-50 mM.

    • Allow the reaction to proceed for 2-4 hours at room temperature.

  • Purification (Optional but Recommended): The resulting aldehyde-functionalized payload can be purified from excess linker and reagents using reverse-phase HPLC if high purity is required for the subsequent step.

Protocol 2: Conjugation to Target Protein via Reductive Amination

This protocol details the reaction of the aldehyde-functionalized payload with the target protein.

  • Protein Preparation:

    • Prepare the target protein in a suitable buffer. PBS at pH 7.4 is a common choice. The protein concentration should typically be in the range of 1-10 mg/mL.

    • Ensure the buffer is free of primary amines (e.g., Tris or glycine) as these will compete in the reaction.

  • Ligation Reaction:

    • Add the aldehyde-functionalized payload (from Protocol 1) to the protein solution. The molar ratio of payload to protein will depend on the desired degree of labeling and should be optimized empirically. A starting point is a 10- to 50-fold molar excess.

    • Add sodium cyanoborohydride to the reaction mixture to a final concentration of approximately 20 mM.

    • Incubate the reaction for 12-24 hours at room temperature or 4°C. Longer incubation times at lower temperatures can help maintain protein stability.

  • Reaction Quenching:

    • Stop the reaction by adding a quenching buffer containing a high concentration of a primary amine.[5] For example, add 1 M Tris-HCl, pH 7.5 to a final concentration of 50-100 mM.

    • Incubate for 1 hour at room temperature to quench any unreacted aldehydes.

Quantitative Parameter Summary
ParameterRecommended RangeRationale
Deprotection pH 4.0 - 5.5Mildly acidic conditions are required to efficiently hydrolyze the acetal to the aldehyde.[9]
Reductive Amination pH 6.5 - 7.5This pH range is a compromise between efficient Schiff base formation and maintaining protein stability.[17]
Payload:Protein Molar Ratio 10:1 to 100:1A molar excess drives the reaction towards the desired product. The optimal ratio depends on the number of accessible amines and the desired degree of labeling.[22]
Reducing Agent (NaBH₃CN) 20 - 50 mMSufficient concentration is needed to efficiently reduce the Schiff base. It is less reactive towards aldehydes, preventing premature reduction of the payload.[18][19]
Reaction Temperature 4°C - 25°CLower temperatures (4°C) can enhance protein stability over longer reaction times (up to 48h). Room temperature (25°C) allows for faster reaction kinetics (12-24h).[20]

Purification and Characterization of the Bioconjugate

Post-reaction cleanup is a critical step to remove unreacted payload, excess reagents, and potential protein aggregates.[23][24]

Purification
  • Size Exclusion Chromatography (SEC): This is the most common method for separating the larger bioconjugate from smaller, unreacted molecules.[25]

  • Dialysis / Tangential Flow Filtration (TFF): Effective for removing small molecule impurities from large protein conjugates.[23]

  • Affinity Chromatography: Can be used if the protein or payload has a suitable affinity tag.[25]

Characterization

It is essential to characterize the final conjugate to confirm successful labeling and assess purity.[6][26]

  • SDS-PAGE: A simple method to visualize the increase in molecular weight of the protein after conjugation. A shift to a higher molecular weight band indicates successful conjugation.[5]

  • UV-Vis Spectroscopy: Can be used to determine the degree of labeling if the payload has a distinct chromophore.

  • Mass Spectrometry (MS): Provides a precise measurement of the conjugate's molecular weight, allowing for the determination of the number of payload molecules attached.

  • High-Performance Liquid Chromatography (HPLC): Techniques like Reverse-Phase (RP-HPLC) or Ion-Exchange (IEX-HPLC) can be used to assess the purity and heterogeneity of the conjugate population.[27]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Conjugation Yield - Incomplete acetal deprotection.- Inactive reducing agent.- Presence of competing primary amines in the buffer.- Insufficient molar excess of payload.- Ensure deprotection step is carried out at the correct pH (4.0-5.5) for at least 30 min.- Use a fresh stock of sodium cyanoborohydride.- Buffer exchange the protein into an amine-free buffer like PBS or HEPES.- Increase the molar ratio of payload to protein.
Protein Precipitation/Aggregation - Protein instability at the reaction pH.- High concentration of organic solvent (e.g., DMSO) from the payload stock.- Hydrophobic nature of the payload.- Perform the reaction at 4°C.- Minimize the volume of DMSO added to the reaction (ideally <10% v/v).- Consider using a more water-soluble version of the payload or linker if available.
High Heterogeneity - Multiple accessible amine groups on the protein surface with varying reactivity.- This is an inherent challenge with amine-reactive chemistry.[28] Optimize the payload:protein ratio to target a lower, more controlled degree of labeling. For site-specific conjugation, alternative methods may be required.[22][29]
No Reaction - Hydrolysis of the payload or linker.- Inactive protein.- Prepare reagent solutions fresh.- Confirm the activity and proper folding of the protein before conjugation.

References

Application Notes & Protocols: 2-(2-Aminoethoxy)-1,1-dimethoxyethane as a Versatile Bifunctional Linker

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Bridge in Molecular Construction

In the intricate fields of drug development, advanced diagnostics, and materials science, the ability to selectively connect distinct molecular entities is paramount. Bifunctional linkers are the essential architectural bridges that enable the construction of these complex molecular systems.[1][2] These linkers possess two distinct reactive functional groups, allowing them to covalently join two different molecules, such as a protein to a drug or a peptide to a surface.[1][2][3]

This guide focuses on a uniquely versatile heterobifunctional linker: 2-(2-Aminoethoxy)-1,1-dimethoxyethane (CAS: 1228258-40-9). Its structure ingeniously combines a nucleophilic primary amine with a latent aldehyde, which is protected as a dimethyl acetal.[4][5] This configuration allows for a sequential and controlled conjugation strategy. The amine group provides a handle for initial coupling, while the acetal acts as a stable protecting group that can be cleaved under specific, mild conditions to reveal a highly reactive aldehyde. This aldehyde can then participate in highly selective (bioorthogonal) ligation reactions, offering researchers precise control over the assembly of complex bioconjugates.[5][6][7]

Physicochemical Properties & Mechanism of Action

A thorough understanding of the linker's properties and chemical reactivity is fundamental to its successful application.

Key Properties of this compound
PropertyValueSource
IUPAC Name 2-(2,2-dimethoxyethoxy)ethanamine[4]
CAS Number 1228258-40-9[4]
Molecular Formula C₆H₁₅NO₃[4]
Molecular Weight 149.19 g/mol [4]
Appearance Clear, colorless to pale yellow liquid[8]
Boiling Point Data not widely available; distillation under reduced pressure is common.[9]
Solubility Miscible with water and many organic solvents.
The Chemistry of Bifunctionality

The linker's utility stems from the distinct reactivity of its two functional ends.

  • The Primary Amine (-NH₂): This group is a potent nucleophile, readily available for reaction with various electrophilic moieties. It is commonly used to form stable amide bonds by reacting with activated carboxylic acids (e.g., those activated by EDC/NHS) or with pre-formed N-hydroxysuccinimide (NHS) esters.[][11][12] This reaction is robust and forms the basis for the initial attachment of the linker to proteins, surfaces, or other molecules.[12]

  • The Protected Aldehyde (Dimethyl Acetal): The 1,1-dimethoxyethane group is an acetal, a stable protecting group for an aldehyde.[13][14] It is inert under basic and neutral conditions, which is critical during the initial amine-based conjugation step. The true power of the linker is unlocked upon the selective removal of this protecting group.

Mechanism: Acid-Catalyzed Acetal Hydrolysis

The conversion of the inert acetal to the reactive aldehyde is achieved through acid-catalyzed hydrolysis. This reaction is an equilibrium process that is driven forward by the presence of excess water in an acidic environment.[13][14] The mechanism proceeds through several distinct steps, ensuring a controlled deprotection.[13][15][16]

  • Protonation: One of the methoxy group's oxygen atoms is protonated by an acid catalyst (H₃O⁺), converting it into a good leaving group (methanol).[13][16]

  • Loss of Leaving Group: The protonated methoxy group leaves as a molecule of methanol, forming a resonance-stabilized oxonium ion intermediate.[15]

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile, attacking the electrophilic carbon of the oxonium ion.[13]

  • Deprotonation: The newly added water molecule is deprotonated to form a hemiacetal intermediate.[13]

  • Second Protonation & Elimination: The remaining methoxy group is protonated and eliminated as a second molecule of methanol, again forming an oxonium ion.

  • Final Deprotonation: Water removes a proton from the oxonium ion to yield the final aldehyde product and regenerate the acid catalyst.[13]

Acetal_Hydrolysis cluster_0 Acetal Acetal (Protected) ProtonatedAcetal Protonated Acetal Acetal->ProtonatedAcetal + H₃O⁺ Oxonium1 Oxonium Ion (Resonance Stabilized) ProtonatedAcetal->Oxonium1 - CH₃OH Hemiacetal Hemiacetal Intermediate Oxonium1->Hemiacetal + H₂O - H₃O⁺ ProtonatedHemiacetal Protonated Hemiacetal Hemiacetal->ProtonatedHemiacetal + H₃O⁺ Aldehyde Aldehyde (Reactive) ProtonatedHemiacetal->Aldehyde - CH₃OH - H₃O⁺ Bioconjugation_Workflow MoleculeA Molecule A e.g., Protein, Surface Intermediate1 Intermediate Conjugate Molecule A + Linker MoleculeA->Intermediate1 Step 1: Amine Reaction (e.g., EDC/NHS) Linker Linker Amine + Protected Aldehyde Linker->Intermediate1 Step 1: Amine Reaction (e.g., EDC/NHS) Deprotection {Mild Acid Hydrolysis | Unmasks Aldehyde} Intermediate1->Deprotection Step 2 Intermediate2 Aldehyde-Tagged Molecule A Deprotection->Intermediate2 FinalConjugate Final Bioconjugate Molecule A - Linker - Molecule B Intermediate2->FinalConjugate Step 3: Aldehyde Ligation (Oxime/Hydrazone formation) MoleculeB Molecule B e.g., Drug, Dye, Peptide (Hydrazide/Aminooxy Modified) MoleculeB->FinalConjugate Step 3: Aldehyde Ligation (Oxime/Hydrazone formation)

References

Navigating the Synthesis of Complex Molecules: A Guide to Amine-Reactive Protecting Groups for 2-(2-Aminoethoxy)-1,1-dimethoxyethane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative of Protecting Groups in Advanced Synthesis

In the intricate landscape of pharmaceutical and materials science research, the synthesis of complex molecules demands a nuanced approach to functional group manipulation. Bifunctional molecules, such as 2-(2-Aminoethoxy)-1,1-dimethoxyethane, present a unique set of challenges and opportunities.[1][2][3][4][5] This valuable building block, featuring a primary amine and a dimethoxyacetal-protected aldehyde, offers synthetic handles for a variety of transformations.[2] However, the inherent reactivity of the primary amine often necessitates its temporary masking to achieve chemoselectivity in subsequent reaction steps.[6][7] This guide provides a comprehensive overview of amine-reactive protecting groups suitable for this compound, with a critical focus on maintaining the integrity of the acid-sensitive acetal moiety.[8][9] We will delve into the mechanistic underpinnings of common protecting groups, present detailed protocols for their application, and offer insights into strategic deprotection to empower researchers in their synthetic endeavors.

Pillar 1: Expertise & Experience - Selecting the Optimal Amine Protection Strategy

The choice of a protecting group is not a trivial decision; it is a strategic one that can dictate the success or failure of a synthetic route. For this compound, the primary consideration is the acid lability of the dimethoxyacetal group.[9][10] Exposure to acidic conditions, often employed for the removal of certain amine protecting groups, can lead to the premature deprotection of the acetal, yielding the highly reactive aldehyde. This underscores the importance of an orthogonal protection strategy, wherein the protecting groups on different functional groups can be removed under distinct conditions without interfering with each other.[6][8][11][12][13]

Here, we evaluate three commonly employed amine-reactive protecting groups: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).

Comparative Analysis of Amine-Reactive Protecting Groups
Protecting GroupStructureProtection ReagentDeprotection ConditionsAdvantagesDisadvantages & Causality
Boc (tert-butyloxycarbonyl)Boc-NH-RDi-tert-butyl dicarbonate (Boc)₂OStrong acids (e.g., TFA, HCl)[14][15][16]High yields in protection, stable to a wide range of non-acidic reagents.[17][18]Incompatible with acid-sensitive groups like acetals. The strong acidic conditions required for Boc removal will hydrolyze the dimethoxyacetal.[9]
Cbz (benzyloxycarbonyl)Cbz-NH-RBenzyl chloroformate (Cbz-Cl)[19]Catalytic hydrogenolysis (e.g., H₂, Pd/C)[14][20][21][22]Stable to both acidic and basic conditions, allowing for a broad range of subsequent reactions.[20][21]Requires specialized hydrogenation equipment. The catalyst can sometimes be pyrophoric and may not be suitable for molecules containing other reducible functional groups.
Fmoc (9-fluorenylmethyloxycarbonyl)Fmoc-NH-RFmoc-Cl or Fmoc-OSu[23][24]Mild base (e.g., 20% piperidine in DMF)[23][25][26][27]Deprotection occurs under mild, non-acidic conditions, ensuring the stability of the acetal.[25] The deprotection can be monitored by UV spectroscopy.[26]The fluorenyl group is bulky. The basic deprotection conditions might not be compatible with base-sensitive functional groups.

Expert Recommendation: For the protection of this compound, the Fmoc and Cbz groups are the most suitable choices due to their deprotection conditions being orthogonal to the acid-sensitive dimethoxyacetal. The Fmoc group, with its mild, base-mediated deprotection, is often preferred for its simplicity and the ability to monitor the reaction progress. The Cbz group offers excellent stability but requires hydrogenation for removal.

Pillar 2: Trustworthiness - Self-Validating Protocols

The following protocols are designed to be robust and reproducible. Each step includes a clear rationale, and checkpoints for reaction monitoring are suggested to ensure success.

Experimental Workflow for Amine Protection and Deprotection

G cluster_protection Protection Phase cluster_deprotection Deprotection Phase A This compound B Add Protecting Group Reagent (e.g., Fmoc-OSu or Cbz-Cl) + Base A->B Reaction C Protected Intermediate B->C Purification D Protected Intermediate E Add Deprotection Reagent (e.g., Piperidine/DMF or H₂/Pd-C) D->E Reaction F Deprotected Amine with Intact Acetal E->F Work-up

Caption: General workflow for the protection and deprotection of the amine functionality.

Protocol 1: Fmoc Protection of this compound

Rationale: This protocol utilizes Fmoc-OSu (9-fluorenylmethylsuccinimidyl carbonate), which is generally more stable and less prone to side reactions than Fmoc-Cl.[23] The reaction is performed under basic conditions to deprotonate the amine, enhancing its nucleophilicity.

Materials:

  • This compound

  • 9-Fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate solution.

  • Addition of Fmoc-OSu: While stirring vigorously at room temperature, add a solution of Fmoc-OSu (1.05 eq) in dioxane dropwise.

  • Reaction: Allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up:

    • Dilute the reaction mixture with water.

    • Extract the aqueous layer with diethyl ether (3x) to remove any unreacted Fmoc-OSu and byproducts.

    • Acidify the aqueous layer to pH 2-3 with cold 1 M HCl. This will precipitate the Fmoc-protected product.

    • Extract the product into ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be further purified by silica gel column chromatography if necessary.

Protocol 2: Fmoc Deprotection

Rationale: The Fmoc group is cleaved via a β-elimination mechanism in the presence of a mild base, typically a secondary amine like piperidine.[23][24] This condition is orthogonal to the acid-sensitive acetal.

Materials:

  • Fmoc-protected this compound

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve the Fmoc-protected compound in DMF.

  • Deprotection: Add piperidine to the solution to make a 20% (v/v) solution.

  • Reaction: Stir the mixture at room temperature. The deprotection is typically rapid, often complete within 30 minutes.[26] Monitor the reaction by TLC.

  • Work-up:

    • Remove the DMF under reduced pressure.

    • The residue can be co-evaporated with toluene to remove residual piperidine.

    • The crude product, the free amine, can be purified by column chromatography or used directly in the next step.

Protocol 3: Cbz Protection of this compound

Rationale: This protocol employs benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions (a two-phase system with an aqueous base) to form the carbamate.[20]

Materials:

  • This compound

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃)

  • Dichloromethane (DCM)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in DCM. Add an aqueous solution of Na₂CO₃ (2.0 eq).

  • Addition of Cbz-Cl: Cool the biphasic mixture in an ice bath and add Cbz-Cl (1.1 eq) dropwise with vigorous stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC.

  • Work-up:

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the organic layer. Purify the crude product by silica gel chromatography.

Protocol 4: Cbz Deprotection

Rationale: The Cbz group is removed by catalytic hydrogenolysis, a mild and clean method that does not affect the acetal.[21]

Materials:

  • Cbz-protected this compound

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

Procedure:

  • Dissolution: Dissolve the Cbz-protected compound in methanol or ethanol in a flask suitable for hydrogenation.

  • Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol%) to the solution.

  • Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Reaction: Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC). This can take from a few hours to overnight.

  • Work-up:

    • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry.

    • Rinse the filter cake with the solvent.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Pillar 3: Authoritative Grounding & Visualization

To further elucidate the chemical transformations, the following diagrams illustrate the reaction mechanisms.

Mechanism of Fmoc Protection and Deprotection

G cluster_protection Fmoc Protection cluster_deprotection Fmoc Deprotection Amine R-NH₂ Protected_Amine Fmoc-NH-R Amine->Protected_Amine Nucleophilic Attack Fmoc-OSu Fmoc-OSu Protected_Amine2 Fmoc-NH-R Deprotected_Amine R-NH₂ Protected_Amine2->Deprotected_Amine Base-mediated β-elimination Piperidine Piperidine Byproduct Dibenzofulvene-piperidine adduct

Caption: Simplified mechanism of Fmoc protection and deprotection.

Mechanism of Cbz Protection and Deprotection

G cluster_protection Cbz Protection cluster_deprotection Cbz Deprotection Amine R-NH₂ Protected_Amine Cbz-NH-R Amine->Protected_Amine Nucleophilic Acyl Substitution Cbz-Cl Cbz-Cl Protected_Amine2 Cbz-NH-R Deprotected_Amine R-NH₂ Protected_Amine2->Deprotected_Amine Catalytic Hydrogenolysis Hydrogen H₂ / Pd-C Byproducts Toluene + CO₂

Caption: Simplified mechanism of Cbz protection and deprotection.

Conclusion: Enabling Advanced Synthetic Strategies

The judicious selection and application of amine-reactive protecting groups are paramount for the successful synthesis of complex molecules derived from this compound. By understanding the chemical properties of both the substrate and the protecting groups, and by employing orthogonal strategies, researchers can navigate multi-step syntheses with precision and confidence. The Fmoc and Cbz groups, with their non-acidic deprotection pathways, stand out as the preferred choices for preserving the integrity of the acid-sensitive dimethoxyacetal moiety. The detailed protocols and mechanistic insights provided herein serve as a valuable resource for scientists and drug development professionals, facilitating the efficient and reliable construction of novel molecular architectures.

References

Application Notes and Protocols for the Synthesis of C-Terminal Peptide Aldehydes using 2-(2-Aminoethoxy)-1,1-dimethoxyethane in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals.

Introduction: The Significance of C-Terminal Peptide Aldehydes

In the landscape of therapeutic peptide development and chemical biology, the functionalization of a peptide's C-terminus can profoundly influence its biological activity, stability, and pharmacokinetic profile.[1] Among the various C-terminal modifications, the aldehyde moiety stands out for its unique reactivity. Peptide aldehydes are potent reversible inhibitors of various proteases, including serine, cysteine, and threonine proteases, by forming a stable hemiacetal or hemithioacetal with the active site nucleophile.[2][3][4] This inhibitory action makes them invaluable tools in studying enzyme mechanisms and as lead compounds in drug discovery for diseases ranging from viral infections to cancer.[3][5][6][7]

This application note provides a comprehensive guide to the use of 2-(2-Aminoethoxy)-1,1-dimethoxyethane as a versatile linker for the solid-phase synthesis of C-terminal peptide aldehydes. This approach offers a straightforward and efficient method to introduce a protected aldehyde functionality at the C-terminus, which can be deprotected under mild conditions post-synthesis.

The Underlying Chemistry: A Modular Approach to Peptide Aldehyde Synthesis

The strategy hinges on the immobilization of this compound onto a suitable solid support, followed by standard Fmoc-based solid-phase peptide synthesis (SPPS). The primary amine of the linker allows for its covalent attachment to resins like 2-chlorotrityl chloride, while the dimethoxyacetal group serves as a stable protecting group for the aldehyde functionality throughout the peptide chain elongation.[2]

The key advantages of this methodology are:

  • Orthogonality: The acetal protecting group is stable to the basic conditions of Fmoc deprotection (e.g., piperidine) and the acidic conditions used for the final cleavage from the resin and removal of most side-chain protecting groups.[8]

  • Mild Deprotection: The final unmasking of the aldehyde can be achieved under mild acidic conditions, preserving the integrity of the synthesized peptide.[8][9]

  • Versatility: This method is compatible with a wide range of amino acids and peptide sequences.

The overall workflow is depicted in the diagram below:

spss_workflow cluster_resin_prep Resin Functionalization cluster_spps Peptide Elongation (Fmoc-SPPS) cluster_cleavage Cleavage & Deprotection Resin 2-Chlorotrityl Chloride Resin Linker 2-(2-Aminoethoxy)- 1,1-dimethoxyethane Resin->Linker Attachment FunctionalizedResin Functionalized Resin Linker->FunctionalizedResin Coupling Fmoc-AA Coupling & Deprotection Cycles FunctionalizedResin->Coupling PeptideResin Peptide-Resin (Acetal Protected) Coupling->PeptideResin Cleavage Mild Acidic Cleavage PeptideResin->Cleavage Deprotection Acetal Deprotection Cleavage->Deprotection PeptideAldehyde C-Terminal Peptide Aldehyde Deprotection->PeptideAldehyde chemical_pathway Resin [2-Cl-Trt]-Cl FunctionalizedResin [2-Cl-Trt]-NH-(CH₂)₂-O-CH(OCH₃)₂ Resin->FunctionalizedResin + Linker, DIPEA Linker H₂N-(CH₂)₂-O-CH(OCH₃)₂ PeptideResin [Peptide]-NH-(CH₂)₂-O-CH(OCH₃)₂ FunctionalizedResin->PeptideResin Fmoc-SPPS ProtectedPeptide [Protected Peptide]-NH-(CH₂)₂-O-CH(OCH₃)₂ PeptideResin->ProtectedPeptide AcOH/TFE/DCM FinalPeptide [Peptide]-NH-(CH₂)₂-O-CH=O ProtectedPeptide->FinalPeptide TFA/H₂O

References

Application of 2-(2-Aminoethoxy)-1,1-dimethoxyethane in Advanced Drug Delivery Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview and detailed protocols for the application of 2-(2-Aminoethoxy)-1,1-dimethoxyethane as a versatile building block in the development of pH-sensitive drug delivery systems. Intended for researchers, scientists, and professionals in drug development, this document outlines the synthesis of polymer-drug conjugates, the formulation of nanoparticles, and the characterization of these systems for targeted therapeutic delivery.

Introduction: The Rationale for pH-Sensitive Drug Delivery

The efficacy of many potent therapeutic agents is often limited by their systemic toxicity and lack of specificity for the target site. Stimuli-responsive drug delivery systems offer a promising strategy to overcome these challenges by releasing their payload in response to specific triggers within the pathological microenvironment. Many diseased tissues, such as solid tumors, exhibit a lower extracellular pH (around 6.5) compared to healthy tissues and the bloodstream (pH 7.4).[1] Furthermore, upon cellular uptake via endocytosis, drug carriers are exposed to the even more acidic environments of endosomes (pH ~5.5) and lysosomes (pH ~5.0).[1] This physiological pH gradient provides a robust trigger for the targeted release of therapeutic agents.

Acid-labile linkers, which are stable at neutral pH but cleave under acidic conditions, are integral to the design of such systems.[2] Among these, acetal linkages have garnered significant attention due to their tunable hydrolysis rates and biocompatible degradation products.[2][3] this compound is a particularly useful bifunctional molecule that incorporates both a reactive primary amine for conjugation and a dimethyl acetal group as the pH-sensitive element. This unique structure allows for its straightforward incorporation into various drug delivery platforms, including polymer-drug conjugates and self-assembling nanoparticles.

Physicochemical Properties and Mechanism of Action

This compound possesses a terminal primary amine that can be readily functionalized through well-established bioconjugation techniques, such as amidation or reductive amination. The core of its pH-sensitivity lies in the 1,1-dimethoxyethane (acetal) group. At physiological pH (7.4), the acetal is stable, ensuring that the conjugated drug remains attached to its carrier, minimizing premature release and off-target effects. However, in an acidic environment, the acetal undergoes hydrolysis to yield a more hydrophilic and often more active form of the drug, along with non-toxic byproducts.

The acid-catalyzed hydrolysis of the acetal linker proceeds via a two-step mechanism. First, one of the methoxy groups is protonated, followed by the elimination of methanol to form a resonance-stabilized oxocarbenium ion intermediate. This intermediate is then attacked by water to form a hemiacetal, which subsequently decomposes to release the parent aldehyde and another molecule of methanol. This cleavage effectively liberates the conjugated therapeutic agent at the desired site of action.

Synthesis of a pH-Sensitive Polymer-Drug Conjugate

This section details the synthesis of a poly(ethylene glycol)-b-poly(lactic acid) (PEG-b-PLA) copolymer functionalized with this compound, followed by conjugation of a model anticancer drug, doxorubicin (DOX).

Protocol 1: Synthesis of Amine-Functionalized PEG-b-PLA
  • Materials:

    • PEG-b-PLA-COOH (Methoxy-poly(ethylene glycol)-block-poly(lactic acid)-carboxylic acid)

    • This compound

    • N,N'-Dicyclohexylcarbodiimide (DCC)

    • N-Hydroxysuccinimide (NHS)

    • Anhydrous Dichloromethane (DCM)

    • Anhydrous Dimethylformamide (DMF)

    • Diethyl ether

  • Procedure:

    • Dissolve PEG-b-PLA-COOH (1 eq.), NHS (1.2 eq.), and DCC (1.2 eq.) in anhydrous DCM.

    • Stir the reaction mixture at room temperature for 4 hours to activate the terminal carboxylic acid group.

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the resulting activated polymer in anhydrous DMF.

    • In a separate flask, dissolve this compound (2 eq.) in anhydrous DMF.

    • Add the activated polymer solution dropwise to the amine solution with stirring.

    • Allow the reaction to proceed overnight at room temperature under a nitrogen atmosphere.

    • Precipitate the polymer by adding the reaction mixture to cold diethyl ether.

    • Collect the precipitate by filtration and wash thoroughly with diethyl ether to remove unreacted starting materials.

    • Dry the final product, PEG-b-PLA-NH-(CH₂)₂-O-(CH₂)₂-CH(OCH₃)₂, under vacuum.

Protocol 2: Conjugation of Doxorubicin (DOX)
  • Materials:

    • PEG-b-PLA-amine (from Protocol 1)

    • Doxorubicin hydrochloride (DOX·HCl)

    • Triethylamine (TEA)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Dialysis membrane (MWCO 3.5 kDa)

  • Procedure:

    • Dissolve DOX·HCl (1.5 eq.) and TEA (2 eq.) in anhydrous DMSO to neutralize the hydrochloride salt.

    • Dissolve the amine-functionalized polymer (1 eq.) in anhydrous DMSO.

    • This step is a conceptual representation of a possible conjugation strategy. In a typical laboratory setting, a linker would be used to conjugate DOX to the polymer. For the purpose of this illustrative protocol, we will assume a direct conjugation, though in practice this would be more complex.

    • Mix the two solutions and stir at room temperature for 48 hours in the dark.

    • Transfer the reaction mixture to a dialysis membrane and dialyze against deionized water for 48 hours to remove unreacted DOX and other small molecules, changing the water every 6 hours.

    • Lyophilize the purified solution to obtain the final PEG-b-PLA-acetal-DOX conjugate.

Diagram of Synthesis Pathway

Synthesis_Pathway cluster_activation Carboxylic Acid Activation cluster_conjugation1 Amine Functionalization cluster_conjugation2 Drug Conjugation PEG_PLA_COOH PEG-b-PLA-COOH NHS_DCC NHS, DCC in DCM PEG_PLA_COOH->NHS_DCC Activated_Polymer PEG-b-PLA-NHS NHS_DCC->Activated_Polymer Amino_Acetal 2-(2-Aminoethoxy)- 1,1-dimethoxyethane in DMF Activated_Polymer->Amino_Acetal Functionalized_Polymer PEG-b-PLA-acetal-NH2 Amino_Acetal->Functionalized_Polymer DOX Doxorubicin (with linker) in DMSO Functionalized_Polymer->DOX Final_Conjugate PEG-b-PLA-acetal-DOX DOX->Final_Conjugate

Caption: Synthesis of a pH-sensitive polymer-drug conjugate.

Formulation and Characterization of Nanoparticles

The amphiphilic nature of the synthesized PEG-b-PLA-acetal-DOX conjugate allows it to self-assemble into core-shell nanoparticles in an aqueous environment. The hydrophobic PLA block and the conjugated DOX form the core, while the hydrophilic PEG chains form the outer shell, providing stability and stealth properties in circulation.

Protocol 3: Nanoparticle Formulation by Nanoprecipitation
  • Materials:

    • PEG-b-PLA-acetal-DOX conjugate

    • Acetone

    • Deionized water

  • Procedure:

    • Dissolve the PEG-b-PLA-acetal-DOX conjugate in acetone to a concentration of 10 mg/mL.

    • Vortex the solution until the polymer is fully dissolved.

    • Add the polymer solution dropwise into deionized water (at a 1:10 solvent-to-water ratio) under vigorous stirring.

    • Continue stirring for 4 hours at room temperature to allow for the evaporation of acetone and the formation of stable nanoparticles.

    • The resulting nanoparticle suspension can be used directly or filtered through a 0.45 µm syringe filter to remove any aggregates.

Characterization of Nanoparticles

The physicochemical properties of the formulated nanoparticles are critical for their in vivo performance. The following table summarizes the key characterization parameters and typical expected values for such a system.

ParameterMethodTypical Values
Particle Size & PDI Dynamic Light Scattering (DLS)100-200 nm, PDI < 0.2
Zeta Potential DLS with Electrophoretic Mobility-5 to +5 mV
Drug Loading Content (DLC) UV-Vis Spectroscopy or HPLC5-15% (w/w)
Encapsulation Efficiency (EE) UV-Vis Spectroscopy or HPLC> 80%

Drug Loading Content (DLC) and Encapsulation Efficiency (EE) Calculation:

  • DLC (%) = (Weight of drug in nanoparticles / Total weight of nanoparticles) x 100

  • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100

In Vitro Drug Release Studies

To evaluate the pH-sensitivity of the formulated nanoparticles, in vitro drug release studies are performed at physiological pH (7.4) and at a pH mimicking the endosomal environment (5.0).

Protocol 4: pH-Dependent Drug Release
  • Materials:

    • Nanoparticle suspension

    • Phosphate-buffered saline (PBS), pH 7.4

    • Acetate buffer, pH 5.0

    • Dialysis membrane (MWCO 3.5 kDa)

  • Procedure:

    • Transfer a known volume of the nanoparticle suspension into a dialysis bag.

    • Immerse the dialysis bag in a larger volume of either PBS (pH 7.4) or acetate buffer (pH 5.0) at 37°C with gentle shaking.

    • At predetermined time points, withdraw a sample from the release medium and replace it with an equal volume of fresh buffer to maintain sink conditions.

    • Quantify the amount of released DOX in the collected samples using a suitable analytical method, such as fluorescence spectroscopy or HPLC.

    • Plot the cumulative drug release as a function of time for both pH conditions.

Diagram of Nanoparticle Self-Assembly and Drug Release

Drug_Release cluster_assembly Self-Assembly in Aqueous Solution (pH 7.4) cluster_release Drug Release in Acidic Environment (pH < 6.5) Conjugate PEG-b-PLA-acetal-DOX Nanoparticle PEG Shell PLA-acetal-DOX Core Conjugate->Nanoparticle Self-assembles Acidic_NP PEG Shell PLA-acetal-DOX Core Released_DOX Released DOX Acidic_NP->Released_DOX Acetal Hydrolysis

Caption: Self-assembly and pH-triggered drug release.

Conclusion and Future Perspectives

This compound serves as an effective and versatile building block for the creation of pH-responsive drug delivery systems. The straightforward conjugation chemistry via its primary amine and the reliable acid-catalyzed cleavage of its acetal group allow for the development of sophisticated nanocarriers that can selectively release their therapeutic payload in the acidic microenvironments of tumors and intracellular compartments. The protocols outlined in this guide provide a solid foundation for the synthesis, formulation, and evaluation of such systems.

Future research may focus on fine-tuning the hydrolysis kinetics of the acetal linker by modifying its chemical structure to achieve optimal release profiles for different therapeutic applications. Furthermore, the incorporation of active targeting ligands onto the surface of these nanoparticles could further enhance their specificity and therapeutic efficacy. The principles and methodologies described herein are broadly applicable to a wide range of therapeutic agents and polymer systems, paving the way for the next generation of intelligent drug delivery technologies.

References

Step-by-step synthesis of Baloxavir using 2-(2-Aminoethoxy)-1,1-dimethoxyethane

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Synthesis of Baloxavir Marboxil: A Guide for Medicinal Chemists and Process Development Scientists.

Introduction

Baloxavir marboxil, marketed under the trade name Xofluza®, represents a significant advancement in the treatment of influenza. It is a first-in-class cap-dependent endonuclease inhibitor that targets the influenza virus's ability to replicate, offering a novel mechanism of action distinct from neuraminidase inhibitors. The intricate molecular architecture of baloxavir marboxil presents a compelling challenge for synthetic chemists. This document provides a detailed, step-by-step guide to a known synthetic pathway of baloxavir marboxil, offering insights into the strategic considerations and practical execution of each synthetic step. While the specified starting material, 2-(2-Aminoethoxy)-1,1-dimethoxyethane, is not a recognized precursor in established routes to Baloxavir, this guide will focus on a well-documented synthesis to provide a practical and validated protocol for researchers in the field.

Synthetic Strategy Overview

The synthesis of baloxavir marboxil can be conceptually divided into the construction of the core heterocyclic scaffold followed by late-stage functionalization. The presented pathway focuses on the efficient assembly of the key fused ring system, followed by the introduction of the required side chains. This approach allows for the modular construction of the molecule, which is advantageous for analog synthesis and process optimization.

G A Starting Material (Substituted Pyridinone) B Intermediate 1 (Bicyclic Pyridone) A->B Intramolecular Cyclization C Intermediate 2 (Hydroxylated Core) B->C Hydroxylation D Intermediate 3 (Thiolated Heterocycle) C->D Thiolation E Intermediate 4 (Sulfonylated Intermediate) D->E Oxidation F Final Intermediate (Esterification Precursor) E->F Coupling G Baloxavir Marboxil (Final Product) F->G Esterification

Caption: High-level overview of the synthetic workflow for Baloxavir Marboxil.

Detailed Synthetic Protocols

Step 1: Synthesis of the Bicyclic Pyridone Intermediate

The initial step involves an intramolecular cyclization to form the core bicyclic structure of baloxavir. This reaction is typically achieved through a condensation reaction, often catalyzed by a strong base.

Protocol:

  • To a solution of the appropriately substituted aminopyridinone precursor in a suitable high-boiling solvent such as diphenyl ether, add a catalytic amount of a strong base (e.g., sodium hydride).

  • Heat the reaction mixture to a high temperature (typically >200 °C) under an inert atmosphere (e.g., nitrogen or argon) to drive the intramolecular cyclization and removal of a small molecule byproduct.

  • Monitor the reaction progress by an appropriate analytical technique such as TLC or LC-MS.

  • Upon completion, cool the reaction mixture and quench carefully with a protic solvent (e.g., methanol).

  • The product can be isolated by filtration and purified by recrystallization or column chromatography.

Reagent/ParameterValue/ConditionPurpose
Starting MaterialSubstituted AminopyridinonePrecursor for the core structure
SolventDiphenyl etherHigh-boiling solvent for cyclization
BaseSodium Hydride (catalytic)Promotes intramolecular condensation
Temperature>200 °CProvides energy for cyclization
AtmosphereInert (N2 or Ar)Prevents side reactions
Step 2: Regioselective Hydroxylation

A hydroxyl group is introduced at a specific position on the bicyclic core. This is a crucial step for the subsequent introduction of the thiol side chain.

Protocol:

  • Dissolve the bicyclic pyridone intermediate in a suitable solvent system, which may include a mixture of an organic solvent and water.

  • Add an oxidizing agent, such as potassium persulfate, along with a catalytic amount of a metal salt (e.g., ferrous sulfate).

  • Stir the reaction at room temperature or with gentle heating. The reaction progress should be monitored by LC-MS.

  • Once the starting material is consumed, the reaction is quenched, and the product is extracted into an organic solvent.

  • The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure. The crude product is then purified.

Step 3: Thiolation of the Hydroxylated Intermediate

The hydroxyl group is converted to a thiol, which is a key functional group for the subsequent coupling reaction.

Protocol:

  • The hydroxylated intermediate is first converted to a better leaving group, for example, by tosylation or mesylation.

  • The activated intermediate is then treated with a source of sulfur, such as sodium hydrosulfide (NaSH), in a polar aprotic solvent like DMF or DMSO.

  • The reaction is typically run at elevated temperatures to facilitate the nucleophilic substitution.

  • After the reaction is complete, the mixture is worked up by partitioning between water and an organic solvent.

  • The desired thiol product is isolated from the organic phase and purified.

Step 4: Oxidation to the Sulfone

The thiol is oxidized to a sulfone, which is the desired functional group in the final molecule.

Protocol:

  • Dissolve the thiolated intermediate in a suitable solvent such as dichloromethane or acetic acid.

  • Add a controlled amount of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. The stoichiometry of the oxidant is critical to ensure complete oxidation to the sulfone.

  • The reaction is often run at low temperatures (e.g., 0 °C) to control the exothermicity of the oxidation.

  • Monitor the reaction by TLC or LC-MS to confirm the formation of the sulfone.

  • Upon completion, the reaction is quenched, and the product is isolated and purified.

Step 5: N-Alkylation with the Side Chain

The sulfonylated intermediate is then coupled with the appropriate side chain via an N-alkylation reaction.

Protocol:

  • In a suitable polar aprotic solvent such as DMF, combine the sulfonylated intermediate, the desired alkyl halide side chain, and a non-nucleophilic base (e.g., cesium carbonate or potassium carbonate).

  • Heat the reaction mixture to facilitate the alkylation.

  • Monitor the progress of the reaction by LC-MS.

  • Once the reaction is complete, perform an aqueous workup to remove the base and other inorganic salts.

  • The crude product is then purified by column chromatography.

Step 6: Final Esterification to Baloxavir Marboxil

The final step is the esterification of the carboxylic acid precursor to yield baloxavir marboxil.

Protocol:

  • The carboxylic acid precursor is dissolved in a suitable solvent, such as dichloromethane.

  • A coupling agent (e.g., DCC or EDC) and an activating agent (e.g., DMAP) are added, followed by the desired alcohol.

  • The reaction is stirred at room temperature until completion.

  • The reaction mixture is filtered to remove any precipitated byproducts, and the filtrate is washed with aqueous solutions to remove any remaining reagents.

  • The final product, baloxavir marboxil, is isolated and purified, often by recrystallization, to yield a high-purity solid.

G cluster_0 Core Synthesis cluster_1 Side Chain Introduction cluster_2 Final Prodrug Formation A Substituted Aminopyridinone B Bicyclic Pyridone A->B Cyclization C Hydroxylated Intermediate B->C Hydroxylation D Thiolated Intermediate C->D Thiolation E Sulfonylated Intermediate D->E Oxidation F Coupled Product E->F N-Alkylation G Baloxavir Marboxil F->G Esterification

Caption: Key stages in the synthesis of Baloxavir Marboxil.

Safety and Handling

All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. The reagents used in this synthesis are hazardous and should be handled with care. Consult the Safety Data Sheets (SDS) for each reagent before use.

Characterization

The identity and purity of all intermediates and the final product should be confirmed by appropriate analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: (¹H and ¹³C) to confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity.

Application Notes & Protocols: Analytical Methods for Monitoring Reactions of 2-(2-Aminoethoxy)-1,1-dimethoxyethane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Reaction Monitoring in Pharmaceutical Synthesis

In the landscape of pharmaceutical development and manufacturing, the precise control and thorough understanding of chemical reactions are paramount. Intermediates such as 2-(2-Aminoethoxy)-1,1-dimethoxyethane are vital building blocks in the synthesis of complex active pharmaceutical ingredients (APIs). The efficiency of its formation, the purity of the resulting product, and the minimization of byproducts directly impact the safety, efficacy, and cost of the final drug substance. Consequently, robust and reliable analytical methods for real-time or at-line reaction monitoring are indispensable tools for process development, optimization, and quality control.

This comprehensive guide provides detailed application notes and validated protocols for the analytical monitoring of a key synthetic route to this compound. We will delve into the practical application of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for in-situ analysis, Gas Chromatography-Mass Spectrometry (GC-MS) for reactant and product profiling, and High-Performance Liquid Chromatography (HPLC) with UV detection for the sensitive quantification of the primary amine product. Each protocol is designed to be a self-validating system, grounded in established scientific principles and aligned with regulatory expectations, such as those outlined in the ICH Q2(R1) guideline on the validation of analytical procedures.[1][2][3][4]

Reaction Scheme: Synthesis of this compound

The primary reaction of focus is the etherification of ethylene glycol with bromoacetaldehyde dimethyl acetal, followed by amination.[5][6] The monitoring of the initial etherification step is crucial for ensuring the complete consumption of the starting materials before proceeding to the subsequent amination.

Step 1: Etherification

Etherification Reaction EthyleneGlycol Ethylene Glycol Intermediate 2-(2-Hydroxyethoxy)- 1,1-dimethoxyethane EthyleneGlycol->Intermediate + Bromoacetal (Base, Heat) Bromoacetal Bromoacetaldehyde dimethyl acetal Byproduct1 HBr Intermediate->Byproduct1 -

Caption: Etherification of ethylene glycol with bromoacetaldehyde dimethyl acetal.

Step 2: Amination (via a tosylated intermediate)

Amination Reaction Intermediate 2-(2-Hydroxyethoxy)- 1,1-dimethoxyethane TosylatedIntermediate Tosylated Intermediate Intermediate->TosylatedIntermediate + TsCl, Base FinalProduct 2-(2-Aminoethoxy)- 1,1-dimethoxyethane TosylatedIntermediate->FinalProduct + NH3 (aq) (Autoclave, Heat) Ammonia Aqueous Ammonia

Caption: Two-step conversion of the intermediate to the final product.

I. In-Situ Reaction Monitoring by Quantitative ¹H NMR (qNMR) Spectroscopy

Principle: Quantitative NMR (qNMR) is a powerful primary analytical method that allows for the direct measurement of the concentration of analytes in a solution without the need for identical reference standards for each component.[7][8] The integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By including a certified internal standard of known concentration, the concentration of reactants, intermediates, and products can be determined in real-time.[9][10]

Causality of Method Choice: qNMR is selected for its non-destructive nature, allowing for true in-situ monitoring without altering the reaction mixture. It provides structural information alongside quantitative data, which is invaluable for identifying unexpected intermediates or byproducts. For the etherification step, the distinct chemical shifts of the methoxy and ethoxy protons of the reactants and products provide excellent spectral resolution for accurate integration.

Protocol 1: qNMR Monitoring of the Etherification Reaction

1. Materials and Reagents:

  • Reaction mixture (Ethylene glycol, Bromoacetaldehyde dimethyl acetal, base, solvent e.g., DMSO-d₆)

  • Internal Standard (IS): Maleic acid (Certified Reference Material, ≥99.5% purity). Rationale: Maleic acid is chosen for its high purity, thermal stability, and a sharp singlet in a region of the ¹H NMR spectrum that does not overlap with signals from the reactants or expected products.[7][10]

  • NMR tubes (5 mm, high precision)

  • Deuterated solvent (e.g., DMSO-d₆)

2. Sample Preparation:

  • Accurately weigh approximately 10-15 mg of the internal standard (Maleic Acid) into a clean, dry vial. Record the exact weight.

  • Add a precise volume (e.g., 0.5 mL) of the reaction solvent (DMSO-d₆) to dissolve the internal standard.

  • At desired time points (t=0, 1h, 2h, etc.), carefully withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

  • Immediately add the aliquot to the NMR tube containing the internal standard solution.

  • Gently mix the contents of the NMR tube.

3. NMR Instrument Parameters (400 MHz Spectrometer):

ParameterSettingRationale
Pulse Programzg30A 30° pulse angle is used to ensure a shorter relaxation delay can be used without saturating the signals, allowing for faster acquisition times for kinetic monitoring.
Relaxation Delay (D1)15 sA longer relaxation delay (at least 5 times the longest T1 of the signals of interest) is crucial for accurate quantification, ensuring complete relaxation of all nuclei between pulses.[11]
Number of Scans (NS)16-64Sufficient scans are averaged to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated, which is necessary for integration errors of less than 1%.[11]
Acquisition Time (AQ)≥ 3 sA longer acquisition time provides better digital resolution.
Spectral Width (SW)20 ppmA wide spectral width is used to ensure all signals of interest and the internal standard are captured.

4. Data Processing and Analysis:

  • Apply a line broadening of 0.3 Hz using an exponential multiplication function to improve the S/N without significantly compromising resolution.

  • Carefully phase correct the spectrum and perform a baseline correction.

  • Integrate the well-resolved, characteristic signals for the reactants, product, and the internal standard.

    • Bromoacetaldehyde dimethyl acetal: Singlet from the two methoxy groups (~3.4 ppm).

    • Ethylene glycol: Triplet from the methylene groups (~3.5 ppm).

    • 2-(2-Hydroxyethoxy)-1,1-dimethoxyethane: New distinct signals for the ethoxy and methoxy groups.

    • Maleic acid (IS): Singlet from the two vinyl protons (~6.3 ppm).

  • Calculate the concentration of each species using the following formula:

    Cₓ = (Iₓ / Nₓ) * (Nₛ / Iₛ) * (Mₓ / Mₛ) * (mₛ / V) * Pₛ

    Where:

    • Cₓ = Concentration of the analyte

    • Iₓ = Integral of the analyte signal

    • Nₓ = Number of protons for the analyte signal

    • Iₛ = Integral of the internal standard signal

    • Nₛ = Number of protons for the internal standard signal

    • Mₓ = Molecular weight of the analyte

    • Mₛ = Molecular weight of the internal standard

    • mₛ = Mass of the internal standard

    • V = Volume of the solvent

    • Pₛ = Purity of the internal standard

Trustworthiness: The protocol's trustworthiness is established by using a certified reference material as the internal standard, ensuring SI traceability. The defined instrument parameters, particularly the long relaxation delay, ensure the quantitative integrity of the NMR data.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep1 Weigh Internal Standard (IS) Prep2 Dissolve IS in Deuterated Solvent Prep1->Prep2 Prep3 Aliquot Reaction Mixture at Time (t) Prep2->Prep3 Prep4 Combine Aliquot and IS Solution Prep3->Prep4 Acq1 Set NMR Parameters (zg30, D1=15s) Prep4->Acq1 Acq2 Acquire Spectrum Acq1->Acq2 Proc1 Fourier Transform & Phasing Acq2->Proc1 Proc2 Baseline Correction Proc1->Proc2 Proc3 Integrate Signals (Analyte & IS) Proc2->Proc3 Proc4 Calculate Concentration Proc3->Proc4 HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation Prep1 Dilute Reaction Aliquot Prep3 Pre-column Derivatization with OPA Prep1->Prep3 Prep2 Prepare Calibration Standards Prep2->Prep3 Analysis1 Inject Derivatized Sample/Standard Prep3->Analysis1 Analysis2 Gradient Elution on C18 Column Analysis1->Analysis2 Analysis3 UV Detection at 338 nm Analysis2->Analysis3 Data1 Generate Calibration Curve Analysis3->Data1 Data2 Quantify Analyte in Sample Data1->Data2

References

Purification of 2-(2-Aminoethoxy)-1,1-dimethoxyethane: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of established and validated purification techniques for 2-(2-aminoethoxy)-1,1-dimethoxyethane, a critical intermediate in the synthesis of various pharmaceutical compounds.[1] The protocols detailed herein are designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles to ensure the highest purity of the final product. This document covers purification by fractional distillation under reduced pressure, column chromatography on silica gel, and an alternative method involving acid-salt recrystallization. Each section includes detailed, step-by-step protocols, troubleshooting advice, and methods for purity assessment.

Introduction: The Importance of Purity for this compound

This compound is a bifunctional molecule featuring a primary amine and a protected aldehyde in the form of a dimethyl acetal. This unique structure makes it a valuable building block in the synthesis of complex active pharmaceutical ingredients (APIs). The presence of impurities, even in trace amounts, can have a significant impact on the safety and efficacy of the final drug product. Therefore, robust and reliable purification methods are paramount.

This guide is structured to provide a deep understanding of the purification challenges and solutions for this specific molecule. We will explore the common impurities derived from its synthesis and present three distinct purification strategies, each with its own set of advantages depending on the scale of the purification and the nature of the impurities.

Understanding the Molecule: Key Chemical Properties

A thorough understanding of the chemical properties of this compound is fundamental to designing an effective purification strategy.

  • Amino Group: The primary amine is basic and can be protonated in acidic conditions to form a salt.[2] This property is crucial for purification methods involving acid-base extractions or salt formation.

  • Acetal Group: The dimethyl acetal is stable under basic and neutral conditions but is sensitive to acid-catalyzed hydrolysis, which would regenerate the aldehyde.[3][4][5][6] This necessitates the avoidance of strong acidic conditions during purification unless the acetal is intended to be deprotected.

Common Impurities from Synthesis

The most common synthetic route to this compound involves the reaction of ethylene glycol with bromoacetaldehyde dimethyl acetal, followed by amination.[5] Potential impurities arising from this process include:

  • Unreacted starting materials: Ethylene glycol and bromoacetaldehyde dimethyl acetal.

  • Intermediates from the synthesis.

  • Byproducts of side reactions.

A clear understanding of these potential contaminants is essential for selecting the most appropriate purification technique.

Purification by Fractional Distillation under Reduced Pressure

Fractional distillation is a powerful technique for purifying liquids on a larger scale, especially when the impurities have different boiling points from the desired product. Given that patent literature points to distillation or rectification as a key purification step for this compound, this method is of high industrial relevance.[5]

Principles of Fractional Distillation

Fractional distillation separates components of a liquid mixture based on differences in their boiling points.[7] By using a fractionating column, multiple successive distillations are effectively carried out, leading to a much better separation than simple distillation.[8]

Protocol for Fractional Distillation

This protocol provides a general procedure. The optimal pressure and temperature will need to be determined empirically.

Materials and Equipment:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Vacuum pump and gauge

  • Heating mantle with a stirrer

  • Boiling chips or magnetic stir bar

Procedure:

  • Setup: Assemble the fractional distillation apparatus as shown in the diagram below. Ensure all glass joints are properly sealed.

  • Charging the Flask: Charge the crude this compound into the round-bottom flask. Add boiling chips or a magnetic stir bar.

  • Applying Vacuum: Slowly and carefully apply vacuum to the system.

  • Heating: Begin heating the distillation flask gently.

  • Collecting Fractions: Collect the distillate in separate fractions. Monitor the temperature at the distillation head. A stable temperature reading indicates the collection of a pure fraction.

  • Completion: Stop the distillation before the distillation flask runs dry to avoid the formation of potentially explosive peroxides and other residues.

Workflow for Fractional Distillation:

Caption: Workflow for the purification by fractional distillation.

Data Presentation:

ParameterRecommended Value/RangeRationale
Vacuum Level 1-20 mmHg (initial trial)Lowering the pressure reduces the boiling point, preventing thermal decomposition.
Distillation Rate 1-2 drops per secondA slow rate ensures better separation efficiency in the fractionating column.[9]
Fractionating Column Vigreux or packed columnIncreases the number of theoretical plates for better separation of close-boiling components.[7]

Purification by Column Chromatography on Silica Gel

For smaller scale purifications or for removing impurities with similar boiling points, column chromatography is the method of choice. The key challenge with purifying amines on silica gel is the interaction between the basic amine and the acidic silanol groups on the silica surface, which can lead to tailing and poor separation.[10]

Mitigating Amine Tailing on Silica Gel

To achieve a good separation, the acidity of the silica gel must be neutralized. This is typically done by adding a small amount of a basic modifier to the mobile phase, such as triethylamine or ammonia.[7][11]

Protocol for Column Chromatography

Materials and Equipment:

  • Glass chromatography column

  • Silica gel (230-400 mesh)[12]

  • Eluent (e.g., a mixture of dichloromethane and methanol)

  • Triethylamine

  • Collection tubes

  • TLC plates and developing chamber

Procedure:

  • Eluent Preparation: Prepare the eluent system. A good starting point is a mixture of dichloromethane and methanol (e.g., 95:5 v/v) with the addition of 0.5-1% triethylamine.

  • Column Packing: Pack the chromatography column with silica gel as a slurry in the initial eluent.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the prepared mobile phase.

  • Fraction Collection: Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Workflow for Column Chromatography:

Column_Chromatography cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis & Isolation Eluent Prepare Eluent (e.g., DCM/MeOH with 1% TEA) Pack Pack Column with Silica Gel Eluent->Pack Load Load Crude Sample Pack->Load Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect TLC Monitor Fractions by TLC Collect->TLC Combine Combine Pure Fractions TLC->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Purified Product Evaporate->Pure_Product

Caption: Step-by-step workflow for column chromatography purification.

Alternative Purification via Acid-Salt Recrystallization

An alternative method for purifying amines involves converting them into a salt, which can then be purified by recrystallization. The pure amine can be subsequently regenerated by basification.[3] This method is particularly useful for removing non-basic impurities.

Principle of Salt Formation and Recrystallization

The basic amine reacts with an acid (e.g., HCl) to form an ammonium salt.[3] These salts are often crystalline solids with different solubility properties than the free base, allowing for purification by recrystallization.[10][13]

Protocol for Salt Recrystallization

Materials and Equipment:

  • Crude this compound

  • Anhydrous diethyl ether or other suitable solvent

  • HCl in diethyl ether (or another appropriate acid solution)

  • Beakers, flasks, and filtration apparatus

  • Aqueous base solution (e.g., NaOH or NaHCO₃)

  • Extraction solvent (e.g., dichloromethane)

Procedure:

  • Salt Formation: Dissolve the crude amine in a suitable solvent like anhydrous diethyl ether. Slowly add a solution of HCl in diethyl ether with stirring. The hydrochloride salt should precipitate.

  • Isolation of the Salt: Collect the precipitated salt by filtration and wash it with cold solvent.

  • Recrystallization: Recrystallize the salt from a suitable solvent system (e.g., ethanol/ether).

  • Regeneration of the Free Amine: Dissolve the purified salt in water and add a base (e.g., 10% NaOH solution) until the pH is basic (pH > 10).

  • Extraction: Extract the liberated free amine with an organic solvent like dichloromethane.

  • Drying and Concentration: Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the pure amine.

Logical Flow of Salt Recrystallization:

Salt_Purification start Crude Amine salt_formation Add HCl Form Hydrochloride Salt start->salt_formation:f0 recrystallization Recrystallize Salt Purified Salt salt_formation:f1->recrystallization:f0 regeneration Basify with NaOH Regenerate Free Amine recrystallization:f1->regeneration:f0 extraction Extract with Organic Solvent Isolate Pure Amine regeneration:f1->extraction:f0 end_node Pure Product extraction:f1->end_node

Caption: Logical progression for purification via salt recrystallization.

Purity Assessment

After purification, it is essential to assess the purity of the this compound. A combination of analytical techniques should be employed for a comprehensive evaluation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent technique for assessing the purity of volatile compounds.[14][15][16] It provides information on the number of components in the sample and their relative amounts, and the mass spectrum can confirm the identity of the main peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation and purity assessment.[17][18] The presence of impurity peaks in the NMR spectrum can indicate the level of contamination. The reported ¹H NMR data for this compound in CDCl₃ is: δ 4.50 (1H, t), 3.51 (4H, m), 3.40 (6H, s), 2.85 (2H, t), 1.33 (2H, s).[5]

Conclusion

The purification of this compound is a critical step in the synthesis of many pharmaceutical compounds. The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. Fractional distillation is well-suited for large-scale purification, while column chromatography offers high resolution for smaller quantities. Purification via salt recrystallization provides a valuable alternative for removing non-basic impurities. A combination of these techniques, followed by rigorous analytical characterization, will ensure the high quality of this important synthetic intermediate.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-Aminoethoxy)-1,1-dimethoxyethane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(2-aminoethoxy)-1,1-dimethoxyethane. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs). The following information is curated to address specific challenges you may encounter during your experiments, with a focus on improving yield and purity.

Overview of Synthetic Strategies

The synthesis of this compound can be approached through several synthetic routes. The choice of method often depends on the available starting materials, scalability, and desired purity of the final product. A common and effective method involves a multi-step synthesis starting from ethylene glycol and bromoacetaldehyde dimethyl acetal.[1] This pathway typically includes etherification, followed by the introduction of the amino group.[1]

Another documented approach begins with N-(2-hydroxyethyl) phthalimide, which undergoes etherification and subsequent hydrolysis to yield the target compound.[1] However, this method has been reported to have challenges related to cost and product purity.[1] Reductive amination presents another viable, and often preferred, modern alternative for amine synthesis due to its efficiency and milder reaction conditions.[2][3]

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Issue 1: Low Overall Yield

Question: My overall yield for the multi-step synthesis of this compound is consistently low. What are the likely causes and how can I improve it?

Answer: Low yields in multi-step syntheses can be attributed to several factors, from incomplete reactions to product loss during workup.[4] A systematic approach to identifying the bottleneck is crucial.

Potential Causes & Solutions:

  • Incomplete Etherification: The initial etherification of ethylene glycol with bromoacetaldehyde dimethyl acetal is a critical step. Incomplete conversion will result in a lower yield of the intermediate, which will carry through the rest of the synthesis.

    • Optimization: Ensure an appropriate base is used to deprotonate ethylene glycol. While potassium hydroxide is effective, other bases like sodium hydroxide or sodium ethoxide can also be considered.[1] Reaction temperature is also a key parameter; maintaining a consistent temperature (e.g., 50°C) can drive the reaction to completion.[1]

  • Suboptimal Amination: The introduction of the amino group, often through reaction with ammonia, can be challenging.

    • Optimization: This step is typically performed in a high-pressure autoclave at elevated temperatures (e.g., 150°C) to ensure the reaction proceeds efficiently.[1] Using a sufficient excess of aqueous ammonia is also critical to drive the equilibrium towards the product.[1]

  • Product Loss During Workup: The target compound is water-soluble, which can lead to significant product loss during aqueous workup phases.[4]

    • Optimization: Minimize the volume of water used for extraction. Back-extraction of the aqueous layers with a suitable organic solvent can help recover dissolved product. Additionally, ensure that all purification steps, such as distillation, are performed under optimal conditions to prevent product loss.

Issue 2: Formation of Impurities

Question: I am observing significant impurities in my final product. What are the common side reactions, and how can they be minimized?

Answer: Impurity formation is a common challenge. Understanding the potential side reactions is key to mitigating them.

Potential Side Reactions & Preventative Measures:

  • Overalkylation in Amination: When introducing the amino group, there is a risk of the primary amine product reacting further with the starting material to form secondary and tertiary amines.[5]

    • Mitigation: Using a large excess of the aminating agent (e.g., ammonia) can significantly reduce the chances of overalkylation by increasing the probability of the starting material reacting with the aminating agent rather than the product.[5]

  • Hydrolysis of the Acetal: The dimethoxyacetal group is sensitive to acidic conditions and can hydrolyze back to the aldehyde.[6][7]

    • Mitigation: Maintain neutral or slightly basic conditions throughout the reaction and workup process. Avoid the use of strong acids. If an acidic workup is necessary, it should be performed at low temperatures and for a minimal amount of time.

  • Elimination Reactions: Under strongly basic conditions and elevated temperatures, elimination reactions can occur, leading to undesired byproducts.

    • Mitigation: Carefully control the reaction temperature and the concentration of the base. Use the mildest effective base for the desired transformation.

Issue 3: Difficulty in Purification

Question: I am struggling to purify the final product. What are the recommended purification techniques?

Answer: The physical properties of this compound, particularly its polarity and boiling point, can make purification challenging.

Recommended Purification Strategy:

  • Concentration: After the reaction is complete, the initial step is typically to concentrate the reaction mixture to remove excess solvent and volatile reagents.[1]

  • Distillation: Fractional distillation under reduced pressure is the most effective method for purifying the final product. The reduced pressure allows the compound to distill at a lower temperature, minimizing the risk of thermal decomposition.

  • Chromatography: While less common for this specific compound on a large scale, column chromatography could be employed for small-scale purification or for the removal of specific impurities. However, the choice of stationary and mobile phases would need to be carefully optimized to account for the product's polarity.

Frequently Asked Questions (FAQs)

Q1: What is the role of the acetal group in this synthesis?

A1: The 1,1-dimethoxyethane group serves as a protecting group for the aldehyde functionality.[6] Aldehydes are highly reactive and can undergo a variety of undesired reactions under the conditions used for the etherification and amination steps. The acetal is stable under neutral and basic conditions but can be readily converted back to the aldehyde if needed under acidic conditions.[6][7]

Q2: Can I use an alternative to bromoacetaldehyde dimethyl acetal?

A2: Chloroacetaldehyde dimethyl acetal is a common and often more cost-effective alternative.[8][9] The reaction principles are similar, although reaction times and conditions may need to be adjusted to account for the lower reactivity of the chloride compared to the bromide.

Q3: Is reductive amination a suitable alternative for the amination step?

A3: Yes, reductive amination is an excellent and often preferred method for forming amines from carbonyl compounds or their protected forms.[3][10][11] In this case, one could potentially hydrolyze the acetal to the aldehyde and then react it with ammonia in the presence of a reducing agent like sodium cyanoborohydride.[10][11] This one-pot procedure can be highly efficient and avoids the harsh conditions of high-pressure amination.[3]

Q4: What are the key safety precautions to consider during this synthesis?

A4: Standard laboratory safety practices should always be followed. Specific hazards in this synthesis include:

  • Bromoacetaldehyde dimethyl acetal: This is a lachrymator and should be handled in a well-ventilated fume hood.

  • Potassium hydroxide: This is a corrosive base and should be handled with appropriate personal protective equipment.

  • High-pressure reactions: If using an autoclave for the amination step, ensure it is properly rated for the intended pressure and temperature and that you are fully trained in its operation.

Visualizing the Process

Primary Synthetic Pathway

A Ethylene Glycol C Intermediate Ether A->C Etherification (Base, e.g., KOH) B Bromoacetaldehyde Dimethyl Acetal B->C E This compound C->E Amination (High T & P) D Ammonia D->E

Caption: A simplified workflow for the synthesis of this compound.

Troubleshooting Logic

Start Low Yield or Impure Product CheckReaction Analyze Reaction Mixture (TLC, GC, NMR) Start->CheckReaction Incomplete Incomplete Reaction? CheckReaction->Incomplete SideProducts Side Products? CheckReaction->SideProducts Incomplete->SideProducts No OptimizeCond Optimize Conditions: - Temperature - Time - Reagent Stoichiometry Incomplete->OptimizeCond Yes ModifyWorkup Modify Workup: - Adjust pH - Minimize Water - Back-extract SideProducts->ModifyWorkup Yes ChangePurification Change Purification: - Fractional Distillation - Chromatography SideProducts->ChangePurification Also consider FinalProduct Improved Yield & Purity OptimizeCond->FinalProduct ModifyWorkup->FinalProduct ChangePurification->FinalProduct

Caption: A decision tree for troubleshooting common synthesis issues.

Data Summary

ParameterRecommended ConditionRationale
Etherification Base Potassium HydroxideStrong base to effectively deprotonate ethylene glycol.[1]
Etherification Temp. ~50 °CProvides sufficient energy for the reaction without promoting side reactions.[1]
Amination Conditions Aqueous Ammonia, 150 °C, High PressureDrives the nucleophilic substitution to completion.[1]
Purification Method Fractional Distillation (Vacuum)Separates the product based on boiling point while preventing thermal degradation.

Experimental Protocols

Protocol 1: Synthesis of 2-(2-hydroxyethoxy)-1,1-dimethoxyethane (Intermediate)

Adapted from CN112375004A[1]

  • To a reaction vessel, add ethylene glycol (1.0 eq).

  • Cool the vessel in an ice-water bath.

  • Slowly add potassium hydroxide (1.1 eq) while maintaining a low temperature.

  • Once the potassium hydroxide has dissolved, slowly add bromoacetaldehyde dimethyl acetal (0.9 eq).

  • Heat the reaction mixture to 50°C and monitor by a suitable method (e.g., GC or TLC) until the starting material is consumed.

  • Cool the reaction mixture and quench with a saturated ammonium chloride solution.

  • Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate.

Protocol 2: Synthesis of this compound

Adapted from CN112375004A[1]

  • Place the crude intermediate from Protocol 1 into a high-pressure autoclave.

  • Add a significant excess of 20% aqueous ammonia.

  • Seal the autoclave and heat to 150°C with stirring.

  • Maintain this temperature for the required reaction time (monitor for completion if possible).

  • Cool the autoclave to room temperature and carefully vent any excess pressure.

  • Transfer the reaction mixture to a distillation apparatus.

  • Concentrate the solution to remove excess ammonia and water.

  • Purify the resulting crude product by vacuum distillation to obtain this compound.

References

Technical Support Center: Synthesis of 2-(2-Aminoethoxy)-1,1-dimethoxyethane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(2-Aminoethoxy)-1,1-dimethoxyethane. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical pharmaceutical intermediate[1]. Our goal is to provide in-depth, field-proven insights into the common synthetic challenges, focusing on the identification and mitigation of side reactions. By understanding the causality behind these issues, you can optimize your synthetic route for higher yield and purity.

Section 1: Overview of the Primary Synthetic Pathway

The most prevalent and scalable synthesis of this compound is a three-step process starting from readily available materials: ethylene glycol and bromoacetaldehyde dimethyl acetal.[2][3] This pathway is favored for its efficiency but requires careful control at each stage to prevent the formation of challenging impurities.

The overall transformation can be visualized as follows:

Synthesis_Workflow cluster_0 Step 1: Etherification cluster_1 Step 2: Activation cluster_2 Step 3: Amination A Ethylene Glycol + Bromoacetaldehyde Dimethyl Acetal B 2-(2-Hydroxyethoxy)-1,1-dimethoxyethane A->B  Base (e.g., KOH)  50-100 °C C 2-(2-Hydroxyethoxy)-1,1-dimethoxyethane D Activated Intermediate (e.g., Tosylate/Mesylate) C->D  TsCl or MsCl  Base (e.g., TEA) E Activated Intermediate F This compound E->F  Aqueous Ammonia  High T & P (Autoclave)

Caption: High-level workflow for the three-step synthesis.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific issues encountered during synthesis in a question-and-answer format.

Stage 1: Etherification (Williamson-type Synthesis)

Q1: My yield in the first step is significantly lower than expected, and I've isolated a high-boiling point impurity. What is happening?

A1: The most likely cause is the dialkylation of ethylene glycol . In this side reaction, a single molecule of ethylene glycol reacts with two molecules of bromoacetaldehyde dimethyl acetal.

  • Causality: This occurs when the concentration of the mono-alkoxide of ethylene glycol is not sufficiently higher than the concentration of the resulting product's alkoxide. If the stoichiometry is not carefully controlled, the product of the first alkylation can be deprotonated and react a second time.

  • Troubleshooting Protocol:

    • Adjust Stoichiometry: Increase the molar excess of ethylene glycol relative to bromoacetaldehyde dimethyl acetal. A molar ratio of 3:1 to 5:1 of ethylene glycol is recommended to statistically favor the mono-alkylation product.[2]

    • Control Reagent Addition: Add the bromoacetaldehyde dimethyl acetal dropwise to the solution of ethylene glycol and base. This maintains a high concentration of the ethylene glycol alkoxide throughout the reaction, suppressing the second alkylation.

    • Temperature Management: While the reaction requires heating (50-100 °C), excessive temperatures can sometimes promote side reactions.[2] Maintain the temperature at the lower end of the effective range.

Q2: My post-reaction mixture is acidic and workup is difficult. My main impurity appears to be an aldehyde by NMR. What went wrong?

A2: You are likely experiencing hydrolysis of the acetal protecting group . The dimethyl acetal is sensitive to acid and will revert to the highly reactive aldehyde in the presence of protons.

  • Causality: Bromoacetaldehyde dimethyl acetal can be unstable, and acidic impurities may be present. Furthermore, if the workup involves an aqueous quench without pH control, the solution can become acidic.

  • Troubleshooting Protocol:

    • Ensure Basic Conditions: After the reaction is complete and cooled, explicitly adjust the pH to be neutral or slightly alkaline (pH 8-9) using a mild base like sodium bicarbonate or dilute sodium hydroxide before extraction.[2][3]

    • Use Anhydrous Solvents: Ensure all solvents and reagents are sufficiently dry, as water can participate in hydrolysis, especially if trace acid is present.

    • Purification: If hydrolysis has occurred, purification by distillation can be challenging due to the similar boiling points of the aldehyde and the desired product. Flash column chromatography may be required, though this is less ideal for large-scale production.[4]

Stage 3: Amination (Nucleophilic Substitution)

Q3: My final product is contaminated with a significant impurity that has approximately double the molecular weight. What is this side product and how do I prevent it?

A3: This is a classic case of over-alkylation , where your desired primary amine product acts as a nucleophile and reacts with another molecule of the activated intermediate (the tosylate or mesylate) to form a secondary amine.

  • Causality: Primary amines are often more nucleophilic than ammonia.[5] If the concentration of the primary amine product builds up while a significant amount of the activated intermediate is still present, the formation of the secondary amine byproduct becomes kinetically competitive.

  • Troubleshooting Protocol:

    • Maximize Nucleophile Excess: The most effective solution is to use a large excess of the aminating agent. The use of 20% aqueous ammonia in a high-pressure autoclave creates a high concentration of NH₃, ensuring the activated intermediate is far more likely to react with ammonia than with the product amine.[2][3]

    • Control Temperature and Pressure: The reaction is typically run at elevated temperatures (e.g., 60-150 °C) in an autoclave to increase the rate of reaction with ammonia and ensure it remains in solution.[2] Following established temperature and pressure protocols is crucial.

Q4: The amination reaction is slow, and upon workup, I recover a large amount of the starting alcohol, 2-(2-hydroxyethoxy)-1,1-dimethoxyethane. What is the root cause?

A4: This issue points to two primary possibilities: incomplete activation in Step 2 or hydrolysis of the leaving group (tosylate/mesylate) during the amination step.

  • Causality:

    • Incomplete Activation: If the conversion of the alcohol to the tosylate/mesylate in Step 2 was not complete, the unreacted alcohol will be carried through and recovered unchanged.

    • Hydrolysis: Tosylates and mesylates can be hydrolyzed back to the alcohol in the presence of water, especially at the high temperatures used for amination. Although the reaction is performed in aqueous ammonia, the high concentration of ammonia as a nucleophile should outcompete water. Significant hydrolysis suggests the amination is not proceeding efficiently.

  • Troubleshooting Protocol:

    • Validate the Activation Step: Before proceeding to amination, confirm the complete consumption of the starting alcohol from Step 2 via TLC or GC analysis. Ensure you used a slight excess of the sulfonyl chloride and an appropriate base (like triethylamine) under anhydrous conditions.

    • Check Reagent Quality: Ensure the aqueous ammonia solution is of the correct concentration. Old or improperly stored ammonia solutions may have a lower effective concentration.

    • Optimize Reaction Conditions: If hydrolysis is the main issue, it may be necessary to explore alternative amination strategies, such as using liquid ammonia at lower temperatures (which requires specialized equipment) or considering a Gabriel Synthesis approach as an alternative route.[6][7]

Side_Reactions Intermediate Activated Intermediate (R-OTs) Product Desired Primary Amine (R-NH2) Intermediate->Product Byproduct Secondary Amine Byproduct (R-NH-R) Intermediate->Byproduct Elimination Elimination Product Intermediate->Elimination Ammonia Ammonia (NH3) (Large Excess) Ammonia->Product Desired SN2 Path (Favored) Product->Byproduct Over-alkylation (SN2) Base Base (NH3) Base->Elimination Side Reaction (E2)

Caption: Key reaction pathways in the amination step.

Section 3: Optimized Experimental Protocol

This protocol incorporates best practices to minimize the side reactions discussed above.

Step 1: Synthesis of 2-(2-Hydroxyethoxy)-1,1-dimethoxyethane

  • To a reaction vessel, add ethylene glycol (4.0 eq). Cool the vessel in an ice-water bath.

  • Slowly add a strong base such as potassium hydroxide (1.1 eq) while maintaining the internal temperature below 40 °C.

  • Once the base is fully dissolved, begin the dropwise addition of bromoacetaldehyde dimethyl acetal (1.0 eq), ensuring the temperature remains controlled.

  • After addition is complete, heat the mixture to 50-60 °C and monitor the reaction by GC or TLC until the bromoacetal is consumed.

  • Cool the reaction to room temperature and carefully adjust the pH to ~8 with dilute hydrochloric acid.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the intermediate alcohol. A typical yield is ~85%.[3]

Step 2: Activation via Tosylation

  • Dissolve the alcohol from Step 1 (1.0 eq) in an anhydrous solvent like dichloromethane under an inert atmosphere.

  • Add triethylamine (1.2 eq) and cool the mixture to 0 °C.

  • Add p-toluenesulfonyl chloride (1.1 eq) portion-wise, keeping the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir until TLC analysis shows complete consumption of the starting alcohol.

  • Quench the reaction with a saturated ammonium chloride solution. Separate the organic phase, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude tosylated intermediate. A typical yield for this step is around 86%.[3]

Step 3: Amination

  • Place the crude tosylated intermediate (1.0 eq) and a 20% aqueous ammonia solution (at least 10-fold molar excess of NH₃) into a suitable autoclave.

  • Seal the reactor and heat the mixture to 150 °C, allowing pressure to build.[2][3] Maintain this temperature for several hours, monitoring for reaction completion if possible.

  • After the reaction is complete, cool the autoclave to room temperature and vent carefully.

  • Concentrate the reaction solution under reduced pressure to remove excess ammonia and water.

  • Purify the resulting crude product by vacuum distillation to obtain pure this compound. A typical yield for this final step is around 93%.[3]

Section 4: Data Summary Table

ParameterStep 1: EtherificationStep 2: ActivationStep 3: AminationRationale
Key Reagents Ethylene Glycol, Bromoacetaldehyde Dimethyl Acetal, KOHIntermediate Alcohol, TsCl, TriethylamineTosylated Intermediate, Aqueous AmmoniaCore components for each transformation.
Stoichiometry 4:1:1.1 (Glycol:Bromoacetal:Base)1:1.1:1.2 (Alcohol:TsCl:Base)1:>10 (Intermediate:Ammonia)Excess glycol and ammonia prevent di-alkylation and over-alkylation, respectively.
Temperature 50-60 °C0 °C to RT150 °C (Autoclave)Controlled temperatures optimize reaction rates while minimizing degradation or side reactions.
Key Side Product Dialkylated Glycol-Secondary AmineUnderstanding these helps in designing purification strategies.
Typical Yield ~85%~86%~93%Provides a benchmark for experimental success.[2][3]

References

Troubleshooting guide for 2-(2-Aminoethoxy)-1,1-dimethoxyethane experiments

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(2-Aminoethoxy)-1,1-dimethoxyethane

Welcome to the technical support resource for this compound (CAS: 1228258-40-9). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered when using this versatile bifunctional intermediate. As a molecule possessing both a nucleophilic primary amine and an acid-sensitive dimethoxyacetal, its successful application hinges on understanding its distinct chemical behaviors. This document provides in-depth, field-proven insights and troubleshooting protocols to ensure the integrity of your experiments.

Section 1: Core Concepts & Handling

This section addresses foundational questions regarding the storage, handling, and inherent reactivity of this compound.

Q1: How should I properly store and handle this compound to ensure its stability?

Answer: Proper storage is critical due to the compound's dual functional groups. The primary concerns are moisture and atmospheric carbon dioxide.

  • Moisture Sensitivity: The dimethoxyacetal group is susceptible to acid-catalyzed hydrolysis. Even trace amounts of acid, in the presence of water, can begin to cleave the acetal, revealing the aldehyde. Since atmospheric moisture can be absorbed and create a slightly acidic environment over time, it is crucial to store the compound under anhydrous conditions.

  • Amine Reactivity: The primary amine is basic and can react with atmospheric CO₂ to form a carbamate salt. This contamination can affect stoichiometry and introduce impurities.

Recommended Storage Protocol:

  • Inert Atmosphere: Store the compound in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen).[1]

  • Temperature: For long-term storage, keep the container in a cool, dry place. Refrigeration is often recommended.[2]

  • Handling: When handling, use a dry syringe or cannula for transfers in a glovebox or under a positive pressure of inert gas. Avoid leaving the container open to the air.

Q2: What are the primary safety hazards associated with this compound?

Answer: Based on its chemical structure and available safety data, this compound is classified as a corrosive and irritant.

  • Corrosivity: As an amine, it is basic and can cause severe skin burns and eye damage.[3][4]

  • Irritation: It may cause respiratory irritation upon inhalation.[3]

Mandatory Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[5]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors.[2][5]

  • Incompatible Materials: Keep away from strong oxidizing agents and strong acids, as these can cause vigorous and exothermic reactions.[1][5]

Hazard ClassGHS ClassificationKey Precaution
Skin Corrosion/IrritationCategory 1Wear protective gloves and clothing.[3][4]
Serious Eye DamageCategory 1Wear eye/face protection.[3][4]
Respiratory IrritationSTOT SE 3Use only in a well-ventilated area.[3]

Section 2: Troubleshooting Experimental Workflows

This section focuses on diagnosing and solving specific problems that arise during chemical reactions.

Q3: My reaction targeting the amine group (e.g., amide coupling, reductive amination) has a very low yield. What are the likely causes?

Answer: Low yield in reactions involving the amine functionality typically points to one of three issues: reduced nucleophilicity of the amine, instability of the acetal under the reaction conditions, or competing side reactions.

  • Protonation of the Amine: The primary amine is basic. If your reaction medium is too acidic, the amine will be protonated to its ammonium salt (R-NH₃⁺). This positively charged species is no longer nucleophilic and will not react with electrophiles. This is a common issue in reactions catalyzed by strong acids.[6]

    • Solution: For reactions like imine formation, use a weak acid catalyst (e.g., acetic acid) that facilitates carbonyl activation without fully protonating the amine nucleophile.[6] For acylations, ensure the reaction is run under basic or neutral conditions, often with a non-nucleophilic base (like triethylamine or pyridine) to scavenge any acid produced.

  • Inadvertent Acetal Hydrolysis: If your reaction conditions are even mildly acidic and contain water, the acetal can hydrolyze. The resulting aldehyde is often more reactive than your starting material and can engage in undesired side reactions (e.g., self-condensation, reaction with the amine). This is a critical point of failure.[7][8]

    • Solution: Run the reaction under strictly anhydrous conditions. Use dry solvents and reagents. If an acid catalyst is required, opt for a Lewis acid or an acid that does not require an aqueous medium.

  • Steric Hindrance: While the amine is primary, the overall molecule has some bulk. If you are reacting it with a very sterically hindered electrophile, the reaction rate may be slow.

    • Solution: Increase the reaction temperature (while monitoring for acetal stability) or extend the reaction time.

Q4: I suspect the dimethoxyacetal group is hydrolyzing during my experiment. How can I confirm this and, more importantly, prevent it?

Answer: Acetal hydrolysis is the most common and critical side reaction for this molecule. Confirmation is straightforward, and prevention relies on rigorous control of pH and water content.

Confirmation of Hydrolysis:

  • ¹H NMR Spectroscopy: The most definitive method. The starting material has a characteristic doublet for the acetal proton (-CH(OCH₃)₂) around 4.5-4.8 ppm. Upon hydrolysis, this signal will disappear and be replaced by a new signal for the aldehyde proton (-CHO) in the far downfield region, typically between 9.5 and 10.0 ppm. You may also see a signal for the hydrated aldehyde (gem-diol), which can complicate the spectrum.

  • TLC Analysis: The hydrolyzed aldehyde is generally more polar than the starting acetal. You may see a new, lower Rf spot appear on your TLC plate as the reaction progresses. Staining with an aldehyde-specific stain (like 2,4-dinitrophenylhydrazine, DNPH) can confirm its identity.

Prevention Strategy:

  • Anhydrous Conditions: This is non-negotiable. Use freshly dried solvents. If necessary, add molecular sieves (3Å or 4Å) to the reaction vessel to scavenge any in-situ water formation.[8]

  • pH Control During Workup: The aqueous workup is the most dangerous step for the acetal. Never wash with acidic solutions (e.g., 1M HCl, NH₄Cl).

    • Perform all aqueous washes with neutral or basic solutions, such as saturated sodium bicarbonate (NaHCO₃) solution or a dilute solution of sodium hydroxide (NaOH).[9]

    • Quickly and thoroughly dry the organic layer with an anhydrous salt (e.g., Na₂SO₄, MgSO₄) after extraction to remove all traces of water.

  • Chromatography: Standard silica gel can be slightly acidic and may cause hydrolysis on the column.

    • Solution: Neutralize the silica gel before use by preparing a slurry with your eluent containing 1-2% triethylamine, then packing the column. Alternatively, use neutral alumina for purification.

Acetal_Hydrolysis_Workflow cluster_reaction Reaction Phase cluster_workup Workup / Purification Phase Start 2-(2-Aminoethoxy)- 1,1-dimethoxyethane (Acetal Intact) Reaction Reaction Conditions Start->Reaction Workup Aqueous Workup Reaction->Workup Correct Conditions Acid Trace H₂O + Acid (Catalytic) Reaction->Acid Incorrect Conditions Purification Silica Gel Chromatography Workup->Purification Workup->Acid Acidic Wash (e.g., HCl) Product_Good Desired Product (Acetal Intact) Workup->Product_Good Basic/Neutral Wash (e.g., NaHCO₃) Purification->Acid Acidic Silica Purification->Product_Good Neutralized Silica Product_Bad Hydrolyzed Impurity (Aldehyde Formed) Acid->Product_Bad

Caption: The critical role of acid in unwanted acetal hydrolysis.

Section 3: Purification and Analysis FAQ

Q5: I'm having difficulty purifying my product. It streaks on the silica gel column and the yield is low after chromatography.

Answer: This is a classic problem when purifying amines on silica gel. The basic amine group interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica, leading to irreversible adsorption, peak tailing (streaking), and potential decomposition.

Purification Protocols:

  • Column Chromatography (Modified):

    • Base Deactivation: As mentioned previously, pre-treating your silica gel is essential. Prepare a slurry of silica in your chosen eluent and add 1-2% triethylamine (or another volatile base like pyridine). Let it sit for 15-20 minutes before packing the column. Run the column with this same base-additive eluent system. The triethylamine will protonate before your product, effectively "shielding" it from the acidic sites.

    • Solvent Choice: Use a solvent system with a polar component that can effectively compete for binding sites, such as methanol or isopropanol, in your eluent (e.g., Dichloromethane/Methanol).

  • Alternative Purification Methods:

    • Distillation: If your product is thermally stable and has a sufficiently different boiling point from impurities, vacuum distillation can be an excellent, non-destructive purification method.

    • Crystallization/Recrystallization: If your product is a solid, recrystallization is ideal. If it is an oil, you can attempt to form a solid salt (e.g., a hydrochloride or tartrate salt) by treating it with the corresponding acid, crystallizing the salt, and then liberating the free base in a final step. This method is only viable if the acetal can withstand the specific acidic conditions used for salt formation.

Purification_Troubleshooting cluster_input cluster_problem Problem Observed cluster_cause Root Cause Analysis cluster_solution Recommended Solutions Start Crude Product Mixture Problem Low Yield / Streaking on Silica Column Start->Problem Cause1 Amine Interaction with Acidic Silica (Si-OH) Problem->Cause1 Likely Cause2 Acetal Hydrolysis on Column Problem->Cause2 Possible Sol1 Option A: Neutralize Silica (Eluent + 1% Et₃N) Cause1->Sol1 Sol2 Option B: Use Neutral Alumina Cause1->Sol2 Sol3 Option C: Bypass Chromatography (Distillation / Crystallization) Cause1->Sol3 Cause2->Sol1 Cause2->Sol2

Caption: Decision tree for purification challenges.

References

Optimizing reaction conditions for 2-(2-Aminoethoxy)-1,1-dimethoxyethane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-(2-Aminoethoxy)-1,1-dimethoxyethane (CAS No. 1228258-40-9). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile bifunctional building block. Its unique structure, featuring a primary amine and a protected aldehyde (as a dimethyl acetal), makes it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry where it serves as a key component in the synthesis of antiviral agents like baloxavir marboxil.[1][2]

This document provides in-depth troubleshooting guides and frequently asked questions to help you optimize your reaction conditions, maximize yields, and ensure the purity of your final products.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during synthetic transformations involving this compound.

Q1: I'm seeing low yields in my N-alkylation reaction. What are the common causes and how can I fix it?

Problem: Low conversion or yield when attempting to alkylate the primary amine.

This is a frequent challenge, often stemming from suboptimal reaction conditions or competing side reactions. The primary amine is a good nucleophile, but its reactivity can be influenced by several factors.

Possible Causes & Solutions:

  • Inappropriate Base: The choice of base is critical. A base that is too weak may not sufficiently deprotonate the amine or neutralize the acid byproduct, stalling the reaction. Conversely, a strong nucleophilic base can compete with the amine in reacting with the alkylating agent.

    • Solution: Employ a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or a strong inorganic base like potassium carbonate (K₂CO₃) if reaction conditions permit. The choice depends on the solvent and the nature of your alkylating agent. For instance, DIPEA is excellent in solvents like Dichloromethane (DCM) or Acetonitrile (MeCN).[1]

  • Over-Alkylation: Primary amines can undergo multiple alkylations, leading to a mixture of secondary and tertiary amines, which complicates purification and lowers the yield of the desired mono-alkylated product.[3][4]

    • Solution: Use a stoichiometric excess (1.5 to 2.0 equivalents) of this compound relative to the alkylating agent. This statistically favors mono-alkylation. The reaction can also be run under dilute conditions to disfavor the second alkylation step.

  • Solvent Effects: The polarity and protic nature of the solvent can significantly impact the reaction rate.

    • Solution: Aprotic polar solvents such as Dimethylformamide (DMF), Acetonitrile (MeCN), or Tetrahydrofuran (THF) are generally preferred as they can dissolve the amine salt intermediates and do not interfere with the nucleophile.

  • Reaction Temperature: Insufficient thermal energy can lead to slow or incomplete reactions.

    • Solution: While starting at room temperature is common, gentle heating (40-60 °C) may be necessary to drive the reaction to completion. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid decomposition at higher temperatures.

Troubleshooting Workflow: Low Yield in N-Alkylation

start Low Yield in N-Alkylation q1 Is over-alkylation observed (GC-MS/LC-MS)? start->q1 s1 Increase ratio of Amine:Alkyl Halide Run at higher dilution q1->s1 Yes q2 Is starting material consumed? q1->q2 No q3 Was the base appropriate? q2->q3 No s4 Reaction is likely complete. Focus on workup/isolation procedure. q2->s4 Yes s2 Increase reaction temperature Increase reaction time Check alkylating agent stability q3->s2 Yes s3 Switch to non-nucleophilic base (e.g., DIPEA) Use stronger inorganic base (e.g., K2CO3) q3->s3 No

Caption: Decision tree for diagnosing low N-alkylation yield.

Q2: My reaction mixture is complex, and I suspect the acetal is not stable. How can I prevent this?

Problem: Formation of multiple byproducts, suggesting instability of the 1,1-dimethoxyethane (acetal) group.

The acetal functional group is a protecting group for an aldehyde. It is stable under neutral and basic conditions but is susceptible to hydrolysis under acidic conditions, which regenerates the aldehyde.[5][6]

Possible Causes & Solutions:

  • Acidic Conditions: The reaction may generate acidic byproducts (e.g., HBr, HCl from alkyl halides) that are not adequately neutralized. The presence of adventitious water can then facilitate acid-catalyzed hydrolysis of the acetal.

    • Solution: Ensure an adequate amount of base (at least one equivalent to neutralize byproduct acid, plus any catalytic amount needed) is present throughout the reaction. Use anhydrous solvents and reagents to minimize water content. If the reaction must be run under acidic conditions, this protecting group is unsuitable.

  • Acidic Workup: Quenching the reaction or performing an extraction with an acidic aqueous solution (e.g., dilute HCl) will hydrolyze the acetal.

    • Solution: Perform workup under neutral or basic conditions. Use saturated sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH ~7-8) for aqueous washes.

  • Purification on Silica Gel: Standard silica gel can be slightly acidic and may cause on-column hydrolysis, especially if protic solvents like methanol are used in high concentrations in the eluent.

    • Solution: Neutralize the silica gel before use by preparing a slurry with a small amount of triethylamine (~0.5-1% v/v) in the eluent system. Alternatively, use neutral alumina for chromatography.

Q3: I'm performing a reductive amination with a ketone, but the reaction is incomplete. What should I check?

Problem: In a one-pot reductive amination, starting materials (amine and/or ketone) remain after the reaction period.

Reductive amination is a two-step process occurring in one pot: (1) formation of an imine intermediate, which is an equilibrium process, and (2) reduction of the imine to the final amine.[7][8] A failure in either step will result in an incomplete reaction.

Possible Causes & Solutions:

  • Inefficient Imine Formation: The equilibrium between the carbonyl, amine, and the imine might not favor the imine. This is often due to the presence of water, which drives the equilibrium back towards the starting materials.

    • Solution: Use a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves, in the reaction mixture to sequester the water formed during imine formation. Performing the reaction in a non-protic solvent like Dichloroethane (DCE) or THF is also beneficial.[9]

  • Incorrect Reducing Agent: The choice of reducing agent is crucial. Some are more reactive than others and have different pH dependencies and solvent compatibilities.

    • Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is often the reagent of choice as it is mild, tolerant of slightly acidic conditions that favor imine formation, and selectively reduces the imine in the presence of the ketone.[9] Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic. Sodium borohydride (NaBH₄) can also be used, but it will reduce the starting ketone if added too early; it should only be added after imine formation is complete.[8][9]

  • pH of the Reaction: Imine formation is typically catalyzed by mild acid. If the medium is too basic or too strongly acidic, the reaction will be slow.

    • Solution: Adding a catalytic amount of a weak acid like acetic acid (AcOH) can accelerate imine formation. The optimal pH is generally between 5 and 6.

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentAbbreviationTypical SolventsKey CharacteristicsCitations
Sodium TriacetoxyborohydrideSTABDCE, DCM, THF, MeCNMild and selective for imines/iminium ions. Tolerates slightly acidic conditions. Moisture sensitive.[9]
Sodium CyanoborohydrideNaBH₃CNMeOH, EtOHEffective and water-stable, but highly toxic (releases HCN in acid). Works well at neutral or slightly acidic pH.[8][9]
Sodium BorohydrideNaBH₄MeOH, EtOHPotent; can reduce aldehydes/ketones. Must be added after imine formation is complete. Cost-effective.[9]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing this compound?

Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent reaction with atmospheric CO₂ and moisture. It should be kept refrigerated at 2-8 °C.[10] Like other ethers, related compounds can potentially form explosive peroxides over time, so it is good practice to date the container upon opening and test for peroxides if stored for extended periods.[11][12]

Q2: How do I deprotect the acetal to get the corresponding amino-aldehyde?

The dimethyl acetal can be readily hydrolyzed to the aldehyde by stirring in a mixture of an aqueous acid and an organic co-solvent.

  • Conditions: A common method involves using a mild acid such as p-toluenesulfonic acid (p-TsOH) or dilute hydrochloric acid (1-2 M HCl) in a solvent system like THF/water or acetone/water.[5]

  • Monitoring: The reaction is typically fast (1-4 hours) at room temperature and can be monitored by TLC or GC-MS for the disappearance of the starting material. The resulting amino-aldehyde is often unstable and should be used immediately in the next step without extensive purification.

Q3: What are the primary safety precautions for handling this compound?

Based on safety data for this and structurally similar compounds, this compound should be handled with care.

  • Corrosivity: It is expected to cause skin and eye irritation or burns.[13][14][15]

  • Flammability: Similar small organic molecules are flammable.[14][16]

  • Handling: Always handle this reagent in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10][13] Grounding equipment is recommended when transferring large quantities to prevent static discharge.[16]

Q4: What is the most common industrial synthesis route for this molecule?

The prevalent synthetic route involves a three-step process starting from readily available materials.[1][17]

  • Etherification: Ethylene glycol is reacted with bromoacetaldehyde dimethyl acetal in the presence of a base like potassium hydroxide to form an intermediate ether.

  • Activation: The terminal hydroxyl group of the ether intermediate is converted to a better leaving group, often by tosylation with p-toluenesulfonyl chloride.

  • Amination: The tosylated intermediate is displaced with an ammonia source (e.g., concentrated aqueous ammonia) in an autoclave under heat and pressure to yield the final product.[1][17]

Section 3: Key Experimental Protocols

Protocol 1: General Procedure for N-Alkylation

This protocol describes a typical procedure for the mono-alkylation of the primary amine.

  • To a round-bottom flask under a nitrogen atmosphere, add this compound (1.5 eq.).

  • Add anhydrous acetonitrile (MeCN) to achieve a concentration of approximately 0.2 M.

  • Add N,N-diisopropylethylamine (DIPEA) (2.0 eq.).

  • Add the limiting alkylating agent (e.g., an alkyl bromide) (1.0 eq.) dropwise at room temperature.

  • Stir the reaction at room temperature or heat to 50 °C, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product, which can be purified by silica gel chromatography or distillation.

Workflow: Reductive Amination

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Workup & Purification A Combine Amine (1.1 eq), Ketone/Aldehyde (1.0 eq), and solvent (DCE) B Add dehydrating agent (e.g., 4Å Mol. Sieves) A->B C Add cat. Acetic Acid (optional) B->C D Stir at RT for 1-2 hours C->D E Add NaBH(OAc)3 (1.5 eq) portion-wise D->E Imine formed in situ F Stir at RT until completion (2-24 h, monitor by LC-MS) E->F G Quench with sat. NaHCO3 F->G H Extract with organic solvent (e.g., DCM) G->H I Dry, concentrate, and purify (Chromatography/Distillation) H->I

Caption: General workflow for a one-pot reductive amination reaction.

Protocol 2: General Procedure for Acetal Deprotection

This protocol outlines the hydrolysis of the acetal to the aldehyde.

  • Dissolve the acetal-protected compound (1.0 eq.) in a 4:1 mixture of THF and water.

  • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.1 eq.).

  • Stir the mixture at room temperature and monitor the reaction by TLC for the disappearance of the starting material (typically 1-4 hours).

  • Once complete, carefully neutralize the acid by adding solid NaHCO₃ until effervescence ceases.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Note: The resulting aldehyde is often sensitive. It is best to use the crude material directly in the subsequent reaction without purification.

References

Common impurities in 2-(2-Aminoethoxy)-1,1-dimethoxyethane and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(2-Aminoethoxy)-1,1-dimethoxyethane. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purity of this critical chemical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments and synthetic processes.

Introduction to this compound

This compound is a key building block in the synthesis of various pharmaceuticals, most notably as an intermediate for antiviral drugs. Its bifunctional nature, containing both a primary amine and a protected aldehyde (as a dimethyl acetal), makes it a versatile reagent. However, the very features that make it valuable also render it susceptible to specific impurities that can arise during synthesis, storage, or handling. Maintaining the purity of this compound is paramount for achieving desired reaction outcomes and ensuring the quality of the final active pharmaceutical ingredient (API).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my batch of this compound?

The primary impurities often stem from the starting materials, side reactions during synthesis, or degradation. These can be broadly categorized as:

  • Starting Material Residues: Unreacted starting materials from the synthesis process are a common source of impurities. For instance, in syntheses starting from ethylene glycol and bromoacetaldehyde dimethyl acetal, residual amounts of these reagents may be present.[1]

  • Byproducts of Synthesis: Side reactions can lead to the formation of undesired compounds. The specific byproducts will depend on the synthetic route employed.

  • Hydrolysis Products: The dimethyl acetal functional group is sensitive to acidic conditions and can hydrolyze to the corresponding aldehyde, 2-(2-aminoethoxy)acetaldehyde.[2][3][4] This is a significant concern, especially if the compound is exposed to moisture or acidic environments.

  • Oligomerization/Polymerization Products: The presence of the reactive aldehyde (from hydrolysis) and the primary amine can lead to self-condensation or polymerization reactions, forming complex mixtures.

  • Solvent Residues: Residual solvents used during the synthesis and purification steps can also be present. The specific solvents will depend on the manufacturing process.

Q2: My NMR analysis shows unexpected peaks. How can I identify the impurities?

Identifying unknown peaks in your NMR spectrum requires a systematic approach. Here's a general workflow:

  • Compare with a Reference Spectrum: Obtain a reference ¹H and ¹³C NMR spectrum of high-purity this compound. Compare your spectrum to identify any extraneous signals.

  • Look for Characteristic Signals:

    • Aldehyde Proton: A peak around 9-10 ppm in the ¹H NMR spectrum is a strong indicator of the hydrolyzed aldehyde impurity, 2-(2-aminoethoxy)acetaldehyde.

    • Unreacted Starting Materials: Familiarize yourself with the NMR spectra of your starting materials to spot their characteristic peaks.

  • Utilize 2D NMR Techniques: Techniques like COSY and HSQC can help in establishing connectivity between protons and carbons, aiding in the structural elucidation of unknown impurities.

  • Mass Spectrometry (MS): Coupling your separation technique (like GC or LC) with a mass spectrometer (GC-MS or LC-MS) is a powerful tool for identifying impurities by their mass-to-charge ratio and fragmentation patterns.[5][6][7]

  • Consult Supplier's Certificate of Analysis (CoA): The CoA for your batch of this compound may list potential impurities and their typical levels.

Q3: I suspect my this compound has degraded upon storage. What are the optimal storage conditions?

To minimize degradation, this compound should be stored under the following conditions:

  • Inert Atmosphere: The presence of the primary amine makes the compound susceptible to oxidation and reaction with atmospheric carbon dioxide. Store under an inert atmosphere, such as nitrogen or argon.

  • Low Temperature: To slow down potential degradation pathways, store the compound at a reduced temperature, typically in a refrigerator (2-8 °C).

  • Anhydrous Conditions: The acetal group is prone to hydrolysis in the presence of moisture.[3][8] Ensure the compound is stored in a tightly sealed container with a desiccant if necessary.

  • Protection from Light: While not as critical as for other compounds, protection from light is generally good practice for storing organic chemicals.

Troubleshooting Guides

Problem 1: Presence of the Aldehyde Impurity due to Hydrolysis

Symptoms:

  • A sharp singlet peak around δ 9.7 ppm in the ¹H NMR spectrum.

  • A new peak around δ 200 ppm in the ¹³C NMR spectrum.

  • Potential for a yellowish discoloration of the material.

  • Inconsistent reaction yields or formation of unexpected byproducts in subsequent reactions.

Causality: The dimethyl acetal is a protecting group for the aldehyde. It is stable under neutral to basic conditions but readily hydrolyzes back to the aldehyde in the presence of acid and water.[3][4][9] This can occur during acidic workups, purification via chromatography on silica gel (which is slightly acidic), or improper storage.

Workflow for Mitigation and Removal:

Hydrolysis_Troubleshooting cluster_0 Problem Identification cluster_1 Preventative Measures cluster_2 Removal Protocol A Suspected Aldehyde Impurity (e.g., from NMR data) B Use Anhydrous Solvents and Reagents A->B Prevention C Avoid Acidic Conditions (e.g., use neutral or basic workup) A->C Prevention D Store Under Inert Atmosphere and Low Temperature A->D Prevention E Dissolve in Anhydrous Aprotic Solvent (e.g., DCM, Ether) A->E Removal F Wash with Mildly Basic Aqueous Solution (e.g., sat. NaHCO₃) E->F G Dry Organic Layer (e.g., over Na₂SO₄ or MgSO₄) F->G H Remove Solvent Under Reduced Pressure G->H I Optional: Distillation Under Reduced Pressure H->I

Caption: Troubleshooting workflow for aldehyde impurity.

Detailed Protocol for Removal:

  • Dissolution: Dissolve the contaminated this compound in a water-immiscible, anhydrous organic solvent like dichloromethane (DCM) or diethyl ether.

  • Aqueous Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize any trace acidity and help to remove any water-soluble impurities. Repeat the wash 2-3 times.

  • Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine) to aid in the removal of water from the organic layer.

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure.

  • Purification (Optional but Recommended): For the highest purity, the resulting oil can be distilled under reduced pressure. Collect the fraction corresponding to the boiling point of this compound.

Problem 2: Residual Starting Materials or Synthetic Byproducts

Symptoms:

  • Multiple unidentifiable peaks in NMR or GC-MS analysis that do not correspond to the product or known degradation products.

  • Lower than expected yield of the desired product.

  • Physical appearance may vary (e.g., color, viscosity).

Causality: Incomplete reactions or side reactions during the synthesis can leave behind starting materials or generate byproducts that are structurally similar to the desired product, making them difficult to separate.[1]

Workflow for Purification:

Purification_Workflow A Crude Product with Starting Materials/Byproducts B Fractional Distillation Under Reduced Pressure A->B For Volatile Impurities C Column Chromatography (Neutral or Basic Stationary Phase) A->C For Non-Volatile or Closely Boiling Impurities D High Purity Product B->D C->D

Caption: General purification workflow for synthetic impurities.

Detailed Purification Protocols:

Method 1: Fractional Distillation Under Reduced Pressure

This is the most effective method for separating volatile impurities with different boiling points from the desired product.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum source. It is crucial to use a fractionating column (e.g., Vigreux or packed column) to achieve good separation.

  • Distillation: Heat the crude material gently under reduced pressure.

  • Fraction Collection: Collect the different fractions based on their boiling points. The main fraction corresponding to the boiling point of this compound should be collected separately.

  • Analysis: Analyze the collected fractions by GC or NMR to confirm their purity.

Method 2: Column Chromatography

For impurities that have similar boiling points to the product or are non-volatile, column chromatography is a suitable purification technique.

  • Stationary Phase Selection: Standard silica gel is acidic and can cause hydrolysis of the acetal. It is highly recommended to use a neutral stationary phase like neutral alumina or to deactivate the silica gel by pre-treating it with a base (e.g., triethylamine in the eluent).

  • Eluent System: A gradient of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The addition of a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent system is crucial to prevent product degradation on the column.

  • Chromatography: Load the crude product onto the column and elute with the chosen solvent system.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC, GC, or NMR to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Data Summary

Compound Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C) Key NMR Signals (CDCl₃)
This compoundC₆H₁₅NO₃149.19[10]~78-80 °C at 10 mmHg¹H NMR: ~4.5 (t, 1H), ~3.6 (t, 2H), ~3.5 (t, 2H), ~3.4 (s, 6H), ~2.8 (t, 2H), ~1.4 (br s, 2H)
2-(2-Aminoethoxy)acetaldehyde (Hydrolysis Impurity)C₄H₉NO₂103.12N/A (Reactive)¹H NMR: ~9.7 (s, 1H)
Bromoacetaldehyde dimethyl acetal (Potential Starting Material)C₄H₉BrO₂169.02~154-156 °C¹H NMR: ~4.5 (t, 1H), ~3.4 (s, 6H), ~3.3 (d, 2H)
Ethylene Glycol (Potential Starting Material)C₂H₆O₂62.07197.3 °C¹H NMR: ~3.7 (s, 4H)

Note: NMR chemical shifts (δ) are approximate and can vary depending on the solvent and concentration.

References

Stability issues of 2-(2-Aminoethoxy)-1,1-dimethoxyethane in solution

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 2-(2-Aminoethoxy)-1,1-dimethoxyethane. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. Our goal is to provide you with the foundational knowledge and practical tools to anticipate, troubleshoot, and manage the stability of this versatile intermediate.

Understanding the Molecule: A Proactive Approach to Stability

This compound possesses three key functional groups, each with distinct chemical properties that dictate its stability profile:

  • Dimethyl Acetal Group: This is the most chemically labile part of the molecule. Acetals are known to be stable under neutral to basic conditions but are highly susceptible to hydrolysis under acidic conditions, which breaks the acetal down into an aldehyde and its corresponding alcohols.[1][2]

  • Primary Amine Group: The terminal amino group is a nucleophile and a weak base. It can be susceptible to oxidation, especially in the presence of metal ions or oxidizing agents.[3] Its basicity also influences the local pH of the solution.

  • Ether Linkage: The ethoxy bridge is the most stable functional group in the molecule under typical experimental conditions and is generally resistant to hydrolysis.

The primary and most immediate stability concern for this molecule in aqueous solution is the acid-catalyzed hydrolysis of the dimethyl acetal . This guide will focus heavily on understanding and mitigating this degradation pathway.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for this compound in solution?

The most significant stability issue is the hydrolysis of the 1,1-dimethoxyethane (acetal) group. This reaction is catalyzed by acid and will proceed even at near-neutral pH, albeit at a slower rate than in strongly acidic conditions.[4][5] Acetals are generally stable in basic solutions (pH > 8).

Q2: What are the expected degradation products?

The hydrolysis of the acetal will yield aminoacetaldehyde and two equivalents of methanol , as depicted in the pathway below. Depending on the analytical method, aminoacetaldehyde may exist in equilibrium with its hydrated form or could potentially undergo further reactions.

Q3: What are the ideal storage conditions for solutions containing this compound?

For optimal stability, solutions should be prepared in a buffer system maintained at a slightly alkaline pH (e.g., pH 8-9). They should be stored in tightly sealed containers, protected from light, and kept refrigerated (2-8°C) to minimize the rate of any potential degradation reactions.[6]

Q4: Is the compound sensitive to oxygen?

The primary amine functionality could be susceptible to oxidative degradation.[7] While acetal hydrolysis is the more immediate concern in aqueous solutions, for long-term storage or if working with systems containing potential oxidants (like trace metal impurities), it is advisable to use degassed solvents or store solutions under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guide: Addressing Common Experimental Issues

This section provides in-depth answers to specific problems you may encounter during your research.

Issue 1: Rapid Loss of Compound in a Neutral or Slightly Acidic Buffer

Q: I've prepared a solution of this compound in a phosphate buffer at pH 6.8. My HPLC analysis shows a rapid decrease in the parent peak area within hours. What's happening?

A: You are observing the classic acid-catalyzed hydrolysis of the acetal group. The rate-determining step of this reaction is the formation of a resonance-stabilized oxonium ion intermediate, which is favored in the presence of protons (H⁺).[1][8] Even at a pH of 6.8, there is a sufficient concentration of protons to catalyze this degradation. The rate of hydrolysis increases dramatically as the pH drops.[1]

Mechanism: Acid-Catalyzed Acetal Hydrolysis

The reaction proceeds in two main stages, each involving protonation, elimination, and nucleophilic attack by water.

G cluster_0 Stage 1: Hemiacetal Formation cluster_1 Stage 2: Aldehyde Formation Acetal Acetal ProtonatedAcetal Protonated Acetal Acetal->ProtonatedAcetal + H⁺ Oxonium Oxonium Ion + Methanol ProtonatedAcetal->Oxonium - CH₃OH Hemiacetal Hemiacetal Oxonium->Hemiacetal + H₂O - H⁺ ProtonatedHemiacetal Protonated Hemiacetal Hemiacetal->ProtonatedHemiacetal + H⁺ ProtonatedAldehyde Protonated Aldehyde + Methanol ProtonatedHemiacetal->ProtonatedAldehyde - CH₃OH Aldehyde Final Aldehyde ProtonatedAldehyde->Aldehyde - H⁺ G Start Prepare Stock Solution of Compound Split Start->Split Acid Acid Hydrolysis (e.g., 0.1 M HCl, RT, 4h) Split->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, RT, 4h) Split->Base Oxidative Oxidative Stress (e.g., 3% H₂O₂, RT, 4h) Split->Oxidative Thermal Thermal Stress (e.g., 60°C in solution, 24h) Split->Thermal Photolytic Photolytic Stress (e.g., ICH Q1B light exposure) Split->Photolytic Analysis Analyze All Samples by Stability-Indicating Method (e.g., HPLC, LC-MS) Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photolytic->Analysis Report Identify Degradants & Determine Degradation Pathways Analysis->Report

References

How to prevent dimer formation with 2-(2-Aminoethoxy)-1,1-dimethoxyethane

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Dimer Formation

Welcome to the technical support center for 2-(2-Aminoethoxy)-1,1-dimethoxyethane. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to help you achieve optimal results in your experiments and prevent the common issue of dimer formation. As Senior Application Scientists, we combine technical accuracy with practical, field-proven insights to address the challenges you may encounter.

Understanding the Challenge: Dimer Formation

This compound is a valuable bifunctional linker, featuring a primary amine for conjugation and a protected aldehyde (as a dimethyl acetal) for subsequent reactions. However, its bifunctional nature can also lead to undesired side reactions, most notably, the formation of dimers. This occurs when two molecules of the linker react with each other, reducing the yield of your desired product and complicating purification processes.

This guide will walk you through the potential mechanisms of dimerization and provide robust strategies and detailed protocols to mitigate this issue.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: What is the most likely mechanism for dimer formation with this compound?

Answer: Dimerization of this compound can occur through a few potential pathways, primarily involving its reactive primary amine. The most probable mechanisms include:

  • Intermolecular Schiff Base Formation: Although the aldehyde is protected as an acetal, this group can be susceptible to hydrolysis under acidic conditions, regenerating the free aldehyde. If this occurs, the primary amine of a second linker molecule can react with the newly formed aldehyde to create a Schiff base (imine), leading to a dimer. This dimer can be further stabilized by reduction if a reducing agent is present.[1][2]

  • Reaction with a Coupling Agent: In reactions where a homobifunctional coupling agent (e.g., a bis-NHS ester) is used to link two molecules, if the stoichiometry is not carefully controlled, the coupling agent can react with two molecules of this compound instead of your target molecules.[3]

  • Over-alkylation: In reactions where the linker is intended to be alkylated, the primary amine of one linker molecule can react with an activated form of a second linker molecule, leading to a secondary amine dimer. This is a common issue with the alkylation of primary amines.[4][5]

Below is a diagram illustrating the potential intermolecular Schiff base formation pathway.

G cluster_0 Step 1: Acetal Hydrolysis (Acid-Catalyzed) cluster_1 Step 2: Intermolecular Reaction cluster_2 Step 3: (Optional) Reduction linker1 This compound aldehyde Intermediate Aldehyde linker1->aldehyde H+, H₂O schiff_base Schiff Base Dimer aldehyde->schiff_base + Primary Amine (from another linker molecule) linker2 Another Molecule of This compound reduced_dimer Stable Amine Dimer schiff_base->reduced_dimer Reducing Agent (e.g., NaBH₃CN)

Caption: Proposed mechanism of dimer formation via intermolecular Schiff base formation.

Question 2: My reaction is showing a significant amount of a higher molecular weight byproduct, which I suspect is a dimer. How can I confirm this and what are the initial troubleshooting steps?

Answer: Confirming the presence of a dimer is the first critical step. You can use techniques like Mass Spectrometry (MS) to identify a species with approximately double the mass of your expected product. Size Exclusion Chromatography (SEC) can also show a peak corresponding to a larger species.

Once dimerization is suspected, consider the following initial troubleshooting steps:

  • Review Your Reaction pH: The stability of the acetal protecting group is highly pH-dependent. Acidic conditions can lead to its cleavage and subsequent dimerization. Ensure your reaction buffer is at a neutral or slightly basic pH (typically 7.2-8.5 for amine-reactive chemistries).[6]

  • Check for Amine Contaminants: If your starting materials or buffers contain other primary amines (e.g., Tris buffer), these can compete in the reaction and lead to unexpected side products. It is recommended to use amine-free buffers like PBS.[7]

  • Evaluate Stoichiometry: The molar ratio of your reactants is crucial. An excess of the linker relative to your substrate can increase the probability of linker-linker reactions.[8]

  • Assess Reaction Temperature: Higher temperatures can sometimes accelerate side reactions.[9][10][11] If possible, try running the reaction at a lower temperature (e.g., 4°C) for a longer period.

The following flowchart provides a systematic approach to troubleshooting dimer formation.

G start High Molecular Weight Byproduct Observed check_mass Confirm Dimer via MS or SEC start->check_mass review_ph Is Reaction pH Acidic? check_mass->review_ph adjust_ph Adjust to pH 7.2-8.5 with Amine-Free Buffer review_ph->adjust_ph Yes check_stoichiometry Is Linker in Large Excess? review_ph->check_stoichiometry No adjust_ph->check_stoichiometry adjust_stoichiometry Optimize Molar Ratios (e.g., Titrate Linker) check_stoichiometry->adjust_stoichiometry Yes check_temp Is Reaction Temperature High? check_stoichiometry->check_temp No adjust_stoichiometry->check_temp adjust_temp Lower Temperature (e.g., 4°C) and Extend Reaction Time check_temp->adjust_temp Yes use_protecting_group Consider Amine Protection Strategy check_temp->use_protecting_group No adjust_temp->use_protecting_group end Optimized Reaction use_protecting_group->end

Caption: Troubleshooting workflow for preventing dimer formation.

In-Depth Protocols and Strategies

Strategy 1: Optimizing Reaction Conditions

Careful control of reaction parameters is the most straightforward approach to minimizing dimer formation.

ParameterRecommended RangeRationale
pH 7.2 - 8.5Balances amine reactivity with acetal stability. Lower pH risks acetal hydrolysis, while very high pH can lead to side reactions with other functional groups.[6]
Temperature 4°C - Room TemperatureLower temperatures slow down the rate of side reactions more significantly than the desired reaction.[9][10][11]
Stoichiometry 1:1 to 1:5 (Substrate:Linker)Start with a lower excess of the linker and titrate up to find the optimal ratio that maximizes product yield without significant dimerization.[8]
Concentration As high as solubility allowsHigher concentrations can favor the desired intermolecular reaction between your substrate and the linker over the linker-linker dimerization, especially if the substrate is large.

Step-by-Step Protocol for Optimized Reductive Amination:

This protocol is designed for the reaction of this compound with a ketone or aldehyde on a target molecule.

  • Preparation of Reactants:

    • Dissolve your target molecule (containing the carbonyl group) in an appropriate amine-free buffer (e.g., PBS, HEPES) at pH 7.2-7.5.

    • Prepare a stock solution of this compound in the same buffer.

  • Reaction Setup:

    • To the solution of your target molecule, add the desired molar excess of the this compound stock solution.

    • Gently mix the reaction and allow the initial Schiff base formation to proceed for 1-2 hours at room temperature.

  • Reduction:

    • Prepare a fresh solution of a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN).[12]

    • Add the reducing agent to the reaction mixture. A typical starting point is a 5-10 fold molar excess relative to the linker.

  • Incubation:

    • Incubate the reaction overnight at 4°C with gentle stirring.

  • Quenching and Purification:

    • Quench the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to consume any remaining reactive species.

    • Purify your conjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis to remove unreacted linker and byproducts.[13]

Strategy 2: Amine Protection

For complex syntheses where optimizing conditions is insufficient, temporarily protecting the primary amine is a highly effective strategy.

Why Protect the Amine?

A protecting group renders the amine non-nucleophilic, preventing it from participating in undesired side reactions.[14] The protecting group is later removed under specific conditions that do not affect the rest of your molecule.

Common Amine Protecting Groups:

Protecting GroupAbbreviationIntroduction ReagentRemoval Conditions
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc)₂OStrong acid (e.g., Trifluoroacetic acid - TFA)[15]
CarboxybenzylCbzBenzyl chloroformateCatalytic hydrogenation (H₂, Pd/C)[15]

Step-by-Step Protocol for Amine Protection and Deprotection:

A. Boc Protection of this compound:

  • Protection Reaction:

    • Dissolve this compound in a suitable solvent (e.g., dichloromethane or a mixture of dioxane and water).

    • Add a mild base, such as sodium bicarbonate or triethylamine.

    • Slowly add a slight molar excess (e.g., 1.1 equivalents) of Di-tert-butyl dicarbonate ((Boc)₂O).

    • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC for the consumption of the starting material.

  • Workup and Purification:

    • Perform a standard aqueous workup to remove the base and any water-soluble byproducts.

    • Purify the Boc-protected linker by flash column chromatography.

  • Use in Subsequent Reactions:

    • The Boc-protected linker can now be used in your desired reaction (e.g., after deprotection of the acetal to reveal the aldehyde) without the risk of amine-related side reactions.

  • Deprotection:

    • After your desired transformation, dissolve the Boc-protected molecule in a solvent like dichloromethane.

    • Add an excess of trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours.

    • Carefully neutralize the acid and purify the final deprotected product.

By implementing these strategies, you can significantly reduce or eliminate the formation of dimers, leading to higher yields of your desired product and a more efficient workflow.

References

Technical Support Center: Catalyst Selection for Optimizing 2-(2-Aminoethoxy)-1,1-dimethoxyethane Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth guidance on catalyst selection and troubleshooting for reactions involving the versatile building block, 2-(2-Aminoethoxy)-1,1-dimethoxyethane.

Introduction

This compound, also known as aminoacetaldehyde dimethyl acetal, is a valuable bifunctional molecule in organic synthesis.[1] Its structure, featuring a primary amine and a protected aldehyde (an acetal), makes it a key intermediate for constructing a variety of nitrogen-containing heterocycles, which are foundational scaffolds in many pharmaceutical compounds.[1][2] The success of these syntheses often hinges on the judicious selection of a catalyst to control reaction pathways, maximize yield, and minimize side-product formation.

This guide provides a structured approach to troubleshooting common issues and offers evidence-based solutions for optimizing your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving this compound?

A1: The primary amine and the latent aldehyde functionality allow for a range of transformations. The most common include:

  • N-Alkylation and N-Arylation: The primary amine can be functionalized with various alkyl or aryl groups.[3]

  • Reductive Amination: Following deprotection of the acetal to reveal the aldehyde, this moiety can undergo reductive amination.[1][4]

  • Heterocycle Formation: It is a key building block in cyclization reactions, such as the Pictet-Spengler reaction, to form tetrahydroisoquinolines and related structures.[5][6]

Q2: How do I choose the right catalyst for my specific reaction?

A2: Catalyst selection is dictated by the desired transformation:

  • For N-alkylation with alcohols, palladium-based catalysts such as PdCl2 with a phosphine ligand (e.g., dppe or Xantphos) can be effective.[3] For simpler alkylations with alkyl halides, a non-nucleophilic base like potassium carbonate or triethylamine is often sufficient.

  • For Pictet-Spengler reactions , an acid catalyst is typically required.[5] Protic acids like hydrochloric acid (HCl) or trifluoroacetic acid (TFA), or Lewis acids like boron trifluoride etherate (BF3·OEt2), are commonly employed to facilitate the key iminium ion formation and subsequent cyclization.[7][8]

  • For reductive amination , the reaction is often a two-step, one-pot process. An acid is used to catalyze the deprotection of the acetal and the formation of the imine, followed by the addition of a reducing agent like sodium borohydride (NaBH4) or sodium triacetoxyborohydride (NaBH(OAc)3).[4]

Q3: What are the recommended storage and handling conditions for this compound?

A3: This compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[9] It is advisable to store it under an inert atmosphere, such as nitrogen, to prevent degradation.[9] Always consult the Safety Data Sheet (SDS) for detailed handling and safety information.

Q4: How can I monitor the progress of my reaction?

A4: Thin-layer chromatography (TLC) is a convenient and effective method for monitoring reaction progress.[10] By spotting the reaction mixture alongside your starting materials, you can observe the consumption of reactants and the formation of the product. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed analysis, providing information on product mass and the presence of any side products.

Troubleshooting Guide

Problem: Low Reaction Yield

Q: My reaction yield is consistently low. What are the common causes and how can I improve it?

A: Low yields can arise from several factors. A systematic approach is the most effective way to troubleshoot this issue.[11][12]

Potential Causes & Solutions:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical parameters.[11] Consider performing small-scale optimization experiments to identify the ideal conditions for your specific transformation.

  • Purity of Reagents and Solvents: Impurities in your starting materials or solvents can inhibit the catalyst or lead to unwanted side reactions.[11] Ensure you are using reagents of appropriate purity and that your solvents are anhydrous, especially for moisture-sensitive reactions.

  • Atmospheric Contamination: Many catalytic reactions are sensitive to oxygen and moisture.[11] If applicable, ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Inefficient Mixing: In heterogeneous reactions (e.g., using a solid-supported catalyst), poor stirring can limit the reaction rate.[11] Ensure the stirring is vigorous enough for the scale and viscosity of your reaction.

  • Product Decomposition: The desired product may be unstable under the reaction or workup conditions.[11] Monitor the reaction over time by TLC or LC-MS to check for product degradation.

Catalyst Selection Workflow for Low Yield

Caption: A decision tree for troubleshooting low reaction yields.

Problem: Poor Selectivity and Side Product Formation

Q: In my Pictet-Spengler reaction, I'm observing significant side product formation. How can I improve selectivity?

A: The Pictet-Spengler reaction relies on the electrophilicity of the iminium ion formed in situ.[5] Side reactions can occur if this intermediate is not efficiently trapped by the intramolecular cyclization.

Potential Causes & Solutions:

  • Catalyst Choice: For less nucleophilic aromatic rings, a stronger acid may be required to promote cyclization over competing pathways.[5] However, overly harsh acidic conditions can lead to degradation. Consider screening a range of Brønsted and Lewis acids (e.g., TFA, HCl, BF3·OEt2, p-TSA).[7][8]

  • Temperature Control: Higher temperatures can sometimes favor side reactions or decomposition.[13] Try running the reaction at a lower temperature for a longer duration.

  • Slow Addition of Aldehyde Source: If you are deprotecting the acetal in situ, the slow addition of the acid can control the concentration of the reactive aldehyde and iminium ion, potentially minimizing side reactions.

Pictet-Spengler Reaction: Mechanism and a Potential Side Reaction

Pictet_Spengler cluster_main Desired Pathway cluster_side Side Reaction Amine β-Arylethylamine Imine Iminium Ion Amine->Imine + Aldehyde, H+ Aldehyde Aldehyde Cyclization Intramolecular Cyclization Imine->Cyclization Polymerization Polymerization/ Degradation Imine->Polymerization Excess Acid/ High Temp. Product Tetrahydroisoquinoline Cyclization->Product

Caption: The desired Pictet-Spengler pathway versus a potential side reaction.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using an Alcohol

This protocol is adapted from a general method for palladium-catalyzed N-alkylation.[3]

  • To a dry reaction vial equipped with a magnetic stir bar, add the amine (1.0 mmol), the alcohol (1.2 mmol), PdCl2 (0.02 mmol, 2 mol%), and a suitable phosphine ligand such as dppe (0.02 mmol, 2 mol%).

  • If the reaction is to be run under solvent-free conditions, seal the vial. If a solvent is used, add dry toluene (2 mL).

  • Place the vial in a preheated oil bath at 90–130 °C.

  • Stir the reaction mixture for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for an Acid-Catalyzed Pictet-Spengler Reaction

This protocol is based on typical conditions for the Pictet-Spengler reaction.[5][7]

  • Dissolve the β-arylethylamine (1.0 mmol) and this compound (1.0 mmol) in a suitable solvent (e.g., toluene or dichloromethane, 5 mL) in a round-bottom flask.

  • Add the acid catalyst (e.g., trifluoroacetic acid, 1.1 mmol) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Data Summary

Table 1: Comparison of Common Acid Catalysts for Pictet-Spengler Reactions

CatalystTypical ConditionsAdvantagesDisadvantages
Trifluoroacetic Acid (TFA) Room temp. to refluxVolatile, easy to removeCan be too harsh for sensitive substrates
Hydrochloric Acid (HCl) Reflux in protic solventInexpensive, effectiveCan be corrosive, may require higher temps
Boron Trifluoride Etherate (BF3·OEt2) 0 °C to room temp.Mild Lewis acidMoisture sensitive, requires anhydrous conditions
p-Toluenesulfonic Acid (p-TSA) Reflux with Dean-Stark trapSolid, easy to handleMay require azeotropic removal of water

References

Technical Support Center: Troubleshooting Low Solubility of 2-(2-Aminoethoxy)-1,1-dimethoxyethane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Chemistry Division

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with derivatives of 2-(2-Aminoethoxy)-1,1-dimethoxyethane. This chemical scaffold is a versatile building block, but its derivatives, particularly those designed to be biologically active, can often exhibit poor aqueous solubility—a significant hurdle in experimental and developmental pipelines.[1][2]

This document provides a logical, step-by-step framework for diagnosing and resolving these issues, moving from simple adjustments to more advanced formulation strategies. Our approach is grounded in the fundamental physicochemical principles that govern solubility.

Section 1: Frequently Asked Questions (FAQs) - Your First Line of Defense

This section addresses the most common initial hurdles. We recommend starting here before proceeding to more complex troubleshooting.

Q1: My this compound derivative precipitated immediately in my aqueous buffer (e.g., PBS, pH 7.4). What is the very first thing I should try?

Answer: The first and most critical parameter to investigate is pH . Your compound's core structure contains a primary amine (-NH2), which is basic. At a neutral pH of 7.4, a significant portion of the amine groups will be uncharged, reducing the molecule's interaction with water and leading to poor solubility.

By lowering the pH, you protonate the amine group to form an ammonium salt (-NH3+). This positive charge dramatically increases the molecule's polarity and its ability to form favorable interactions with water, thereby increasing solubility.[3][4][5]

Immediate Action: Prepare a 10 mM stock solution of your compound in a slightly acidic aqueous solution (e.g., 10 mM HCl, pH ~2) or sterile water adjusted to pH 2-4. Then, dilute this acidic stock into your final buffer. The final pH of your working solution should remain in a range that is compatible with your assay but low enough to maintain solubility.

Q2: What is the optimal pH for solubilizing these derivatives, and are there any risks?

Answer: Generally, a pH between 3 and 5 is a good starting point for maximizing the solubility of amino-containing compounds.[3][4][6] However, there is a critical consideration with this specific scaffold: the 1,1-dimethoxyethane group is an acetal .

  • Acetal Instability: Acetals are susceptible to hydrolysis under acidic conditions, which would convert the group into an aldehyde. This is a chemical modification that could alter or destroy your molecule's intended biological activity.

Causality-Driven Recommendation:

  • Assess Stability: Before committing to a low-pH solubilization strategy for your main experiment, run a small-scale stability test. Dissolve your compound in your chosen acidic buffer (e.g., pH 4) and a neutral buffer (e.g., pH 7.4 with a co-solvent).

  • Analyze: After a relevant incubation period (e.g., 2-24 hours at the experimental temperature), analyze both samples by LC-MS to check for the appearance of the hydrolyzed aldehyde product.

  • Optimize: If degradation is observed, find the highest pH that maintains solubility while minimizing hydrolysis. This is your optimal working pH.

Q3: I've optimized the pH, but my compound's solubility is still insufficient for my required concentration. What is the next logical step?

Answer: The next step is to introduce a co-solvent . Co-solvents are water-miscible organic solvents that can disrupt the hydrogen-bonding network of water and reduce the polarity of the solvent system, making it more favorable for less polar solutes to dissolve.[7][8][9][10] This is a cornerstone of formulating poorly soluble drugs for both in vitro and preclinical studies.[7]

Recommended Protocol:

  • Prepare a high-concentration stock solution of your derivative in 100% of a suitable organic solvent. Dimethyl sulfoxide (DMSO) is the most common starting point due to its strong solubilizing power and general biological compatibility at low final concentrations.[9]

  • Add this stock solution to your aqueous buffer dropwise while vortexing vigorously. This technique, known as "crash precipitation" prevention, helps to disperse the compound quickly before it has a chance to aggregate.

  • Ensure the final concentration of the organic solvent in your working solution is low (typically ≤1% v/v, and almost always <5%) to avoid artifacts in biological assays.

Q4: Which co-solvents are most effective, and what are the typical starting concentrations?

Answer: The choice of co-solvent depends on the specific properties of your derivative and the tolerance of your experimental system. DMSO is an excellent starting point, but other options may be more suitable for certain applications.

Co-SolventRecommended Starting Stock Conc.Max Final Conc. (Typical)Key Considerations
DMSO 10-50 mM≤ 1%Excellent solubilizing power; can be toxic to some cells at >1%.[9]
Ethanol (EtOH) 10-50 mM≤ 5%Less toxic than DMSO; good for "grease-ball" type molecules.[10]
PEG 300 / PEG 400 10-50 mM≤ 10%Low toxicity; often used in preclinical formulations.[7][10]
N,N-Dimethylformamide (DMF) 10-50 mM≤ 1%Strong solvent; use with caution due to higher toxicity.
Section 2: In-Depth Troubleshooting Guides

If the basic steps in the FAQ have not resolved your issue, a more systematic approach is required.

Guide 1: Systematic Solubility Screening Workflow

This protocol allows you to efficiently test a matrix of conditions (pH and co-solvents) to identify an optimal solubilization system.

G cluster_start Phase 1: Initial Assessment cluster_cosolvent Phase 2: Co-Solvent Screening cluster_advanced Phase 3: Advanced Formulation Start Insoluble Derivative CheckpH Q: Is the amine protonated? Adjust pH to 3-5 Start->CheckpH Solved Solubility Achieved CheckpH->Solved Yes NotSolved1 Still Insoluble CheckpH->NotSolved1 No CoSolvent Prepare 100% Stock (e.g., 50 mM in DMSO) Titrate Titrate stock into buffer (pH optimized from Phase 1) CoSolvent->Titrate CheckFinal Check Final Co-solvent % (e.g., <1% DMSO) Titrate->CheckFinal CheckFinal->Solved Yes NotSolved2 Still Insoluble CheckFinal->NotSolved2 No Advanced Explore Advanced Strategies: - Surfactants (Tween®) - Cyclodextrins (HP-β-CD) - Amorphous Dispersions NotSolved1->CoSolvent NotSolved2->Advanced

Caption: Systematic workflow for troubleshooting low solubility.

  • Materials: Your derivative, 96-well microplate (polypropylene or glass-coated), a panel of co-solvents (DMSO, EtOH, PEG400), a range of buffers (e.g., pH 4.0, 5.5, 7.4), multichannel pipette.

  • Prepare Stock: Create a 50 mM stock solution of your compound in 100% DMSO.

  • Buffer Plate Setup: Dispense 98 µL of each buffer into different columns of the 96-well plate.

  • Addition: Add 2 µL of the 50 mM DMSO stock to each well (this gives a final compound concentration of 1 mM and a final DMSO concentration of 2%).

  • Mix and Incubate: Seal the plate, vortex gently, and let it equilibrate at room temperature for 1-2 hours.

  • Visual Inspection: Carefully inspect each well against a dark background for any signs of precipitation (haziness, Tyndall effect, visible particles).

  • Analysis (Optional): For a quantitative result, centrifuge the plate to pellet any precipitate and measure the concentration of the compound remaining in the supernatant using HPLC-UV.

Guide 2: Advanced Formulation Strategies for Highly Recalcitrant Derivatives

When a derivative resists solubilization even with pH and co-solvent optimization, more advanced formulation techniques may be necessary. These are often required for compounds that are highly lipophilic ("grease-ball") or have strong crystal lattice energy ("brick-dust").[11]

  • Surfactants: Non-ionic surfactants like Tween® 80 or Poloxamer 188 can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in water.[7]

    • Protocol Snippet: Prepare a 1% (w/v) solution of Tween® 80 in your desired buffer. Add your compound (from a DMSO stock) to this solution while vortexing. The surfactant molecules will self-assemble into micelles around your compound.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts from water.[7] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.

  • Amorphous Solid Dispersions (ASDs): For solid formulations, preventing the molecule from forming a stable, low-energy crystal is key.[12][13] An ASD is a technique where the drug is dispersed in a polymer matrix in a non-crystalline, higher-energy amorphous state.[11] This increases its dissolution rate.[12] This is an advanced technique typically requiring specialized equipment like a spray dryer or hot-melt extruder.[11]

Section 3: Understanding the Underlying Chemistry

A deeper understanding of the molecular properties at play is essential for effective and rational troubleshooting.

The Balance of Ionization: pH, pKa, and Solubility

The solubility of your derivative is fundamentally governed by the ionization state of its primary amine. This relationship can be visualized as a chemical equilibrium.

G Protonated R-NH₃⁺ (Protonated, Charged) Highly Water Soluble Neutral R-NH₂ (Neutral, Uncharged) Poorly Water Soluble Protonated->Neutral + OH⁻ - H₂O

References

Technical Support Center: Navigating the Workup of 2-(2-Aminoethoxy)-1,1-dimethoxyethane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 2-(2-Aminoethoxy)-1,1-dimethoxyethane. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the workup and purification of this bifunctional molecule. The presence of both a primary amine and an acid-labile acetal functional group necessitates a carefully controlled workup procedure to prevent degradation and ensure high purity of the final product. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might face during your experiments.

The Challenge: A Tale of Two Functional Groups

This compound presents a unique purification challenge due to its conflicting chemical sensitivities. The acetal group is susceptible to hydrolysis under acidic conditions, readily converting to the corresponding aldehyde. Conversely, the primary amine is basic and can be protonated by acids, a common strategy to facilitate its separation. A successful workup and purification strategy must therefore navigate this delicate pH balance.

Degradation Pathway of this compound

The primary degradation pathway for this molecule is the acid-catalyzed hydrolysis of the dimethyl acetal to form 2-(2-aminoethoxy)acetaldehyde. This reaction is initiated by protonation of one of the methoxy groups, which then leaves as methanol, forming a resonance-stabilized oxocarbenium ion. Subsequent attack by water completes the hydrolysis.

G Figure 1: Acid-Catalyzed Degradation Pathway reactant This compound H₂N O CH(OCH₃)₂ protonation Protonated Acetal H₂N O CH(OCH₃)(O⁺HCH₃) reactant->protonation H⁺ oxocarbenium Oxocarbenium Ion H₂N O C⁺H(OCH₃) protonation->oxocarbenium - CH₃OH hemiaminal Hemiaminal H₂N O CH(OH)(OCH₃) oxocarbenium->hemiaminal + H₂O product 2-(2-Aminoethoxy)acetaldehyde H₂N O CHO hemiaminal->product - CH₃OH, + H⁺

Caption: Figure 1: Acid-catalyzed degradation of the acetal.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common questions and issues encountered during the workup of this compound.

Q1: My NMR spectrum shows an aldehyde peak after an aqueous workup. What went wrong?

A1: The appearance of an aldehyde peak is a clear indication of acetal hydrolysis. This almost certainly means the aqueous phase of your workup was acidic. Even seemingly neutral workups can become acidic if certain reagents or byproducts are present.

Troubleshooting Steps:

  • pH Monitoring: Always measure the pH of your aqueous layer before and after the extraction. Use pH paper or a calibrated pH meter. The ideal pH range to maintain the stability of the acetal is neutral to basic (pH > 7).

  • Choice of Quenching Agent: If your reaction involves quenching, avoid acidic quenching agents like ammonium chloride (NH₄Cl) solution, which is slightly acidic. Instead, use a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) to ensure the aqueous phase remains basic.

  • Extraction Solvent: While many common extraction solvents are neutral, be aware that some, like dichloromethane, can contain trace amounts of HCl. If you suspect this is an issue, you can wash the solvent with a basic solution before use or use a different solvent like ethyl acetate or diethyl ether.

Q2: I'm trying to remove an acidic impurity. How can I do this without destroying my product?

A2: Removing acidic impurities requires a basic wash. This is advantageous as the basic conditions will protect your acetal.

Recommended Protocol:

  • Dilute with an Organic Solvent: Dissolve your crude reaction mixture in a suitable water-immiscible organic solvent such as ethyl acetate, diethyl ether, or dichloromethane.

  • Basic Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 1 M) aqueous solution of sodium hydroxide (NaOH). This will deprotonate the acidic impurity, making it water-soluble and partitioning it into the aqueous layer.[1] Repeat the wash if necessary.

  • Brine Wash: After the basic wash, wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove any remaining water from the organic layer.[1]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.

Q3: My product is quite polar and I'm having trouble extracting it into an organic solvent. What can I do?

A3: The combination of the ether linkage and the primary amine can impart significant polarity to the molecule, potentially leading to poor partitioning into less polar organic solvents.

Troubleshooting Extraction Efficiency:

  • Solvent Selection: If you are experiencing poor extraction with solvents like diethyl ether or ethyl acetate, you can try a more polar solvent system. A mixture of chloroform and isopropanol (e.g., 3:1) can be effective for extracting polar, water-soluble organic compounds.[2]

  • Salting Out: Adding a significant amount of a salt, such as sodium chloride, to the aqueous layer can decrease the solubility of your organic product in the aqueous phase and promote its partitioning into the organic layer. This is known as the "salting out" effect.

  • Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent. Three extractions are typically more effective than a single extraction with the same total volume of solvent.

Q4: I need to purify my product by column chromatography. What are the best conditions to use?

A4: Standard silica gel chromatography can be problematic for amines due to their basicity, which can lead to tailing and poor separation. The acidic nature of silica gel can also pose a risk to the acetal.

Chromatography Recommendations:

  • Use of a Basic Modifier: To mitigate tailing on silica gel, you can add a small amount of a basic modifier, such as triethylamine (typically 0.5-1% v/v), to your eluent system.

  • Basic Alumina: A better alternative to silica gel for the purification of basic compounds is basic or neutral alumina. This will prevent the protonation of the amine and provide better peak shapes.

  • Solvent System: The polarity of your product will dictate the appropriate eluent system. A good starting point for normal-phase chromatography would be a mixture of a non-polar solvent like hexanes or heptane with a more polar solvent like ethyl acetate or isopropanol. A gradient elution may be necessary to achieve good separation.

Stationary PhaseMobile Phase ModifierRationale
Silica Gel0.5-1% TriethylamineNeutralizes acidic sites on silica, reducing peak tailing of the amine.
Basic AluminaNone (typically)Provides a basic environment, ideal for purifying amines without tailing.
Neutral AluminaNone (typically)A less basic alternative to basic alumina, suitable for sensitive compounds.
Q5: How should I store this compound to prevent degradation?

A5: Proper storage is crucial to maintain the integrity of the compound.

Storage Guidelines:

  • Temperature: Store in a cool, dry place. Refrigeration is recommended.

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric carbon dioxide, which can form a carbamate with the primary amine.

  • Container: Use a tightly sealed container to prevent the ingress of moisture, which can contribute to hydrolysis.

Workflow for a Safe Workup

The following diagram outlines a decision-making process for a workup procedure that minimizes the degradation of this compound.

G Figure 2: Decision Tree for Workup Procedure decision decision start Crude Reaction Mixture quench Quench Reaction (if necessary) with Saturated NaHCO₃ start->quench dilute Dilute with Organic Solvent (e.g., Ethyl Acetate) quench->dilute check_impurities Are there acidic or basic impurities? dilute->check_impurities acidic_impurities Wash with Saturated NaHCO₃ or dilute NaOH check_impurities->acidic_impurities Acidic basic_impurities Wash with Brine check_impurities->basic_impurities Basic/Neutral brine_wash Wash with Brine acidic_impurities->brine_wash basic_impurities->brine_wash dry_concentrate Dry (Na₂SO₄), Filter, and Concentrate brine_wash->dry_concentrate purify Purify by Chromatography (e.g., Basic Alumina) dry_concentrate->purify end Pure Product purify->end

Caption: Figure 2: A generalized workflow for a safe workup.

By carefully controlling the pH and choosing the appropriate solvents and purification methods, the degradation of this compound can be minimized, leading to a higher yield and purity of your desired product.

References

Validation & Comparative

A Comparative Guide to Purity Analysis of 2-(2-Aminoethoxy)-1,1-dimethoxyethane by GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and complex organic synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of reproducible research and the safety of final products. 2-(2-Aminoethoxy)-1,1-dimethoxyethane, a bifunctional molecule incorporating a primary amine, an ether linkage, and an acetal group, presents a unique analytical challenge. Its polarity and potential for multiple reaction pathways necessitate a robust and reliable method for purity assessment.

This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other key analytical techniques for the purity determination of this compound. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, ensuring that each protocol is a self-validating system.

The Analytical Challenge: Understanding Potential Impurities

A thorough purity analysis begins with an understanding of what impurities might be present. The synthesis of this compound, as described in patent literature, typically involves the reaction of ethylene glycol with bromoacetaldehyde dimethyl acetal, followed by further steps to introduce the amine functionality.[1] This synthetic route suggests several potential process-related impurities:

  • Unreacted Starting Materials: Ethylene glycol and bromoacetaldehyde dimethyl acetal.[1][2]

  • Intermediates: Such as acylated or other functionalized precursors to the final amine.[1]

  • By-products of Side Reactions: Including products of over-alkylation or self-condensation.

  • Degradation Products: The acetal functional group, while generally stable, can be susceptible to hydrolysis under acidic conditions, potentially yielding acetaldehyde and methanol.[3]

GC-MS: The Gold Standard for Volatile and Semi-Volatile Compound Analysis

Gas chromatography is a powerful technique for separating volatile and semi-volatile compounds, making it an excellent candidate for the analysis of this compound, provided the analyte's polarity is addressed.[4]

The Necessity of Derivatization

Direct analysis of primary amines by GC can be problematic due to their high polarity, which leads to poor peak shapes and interaction with the stationary phase.[5] Derivatization is a chemical modification that converts these polar amines into less polar, more volatile, and more thermally stable derivatives, thereby improving their chromatographic behavior.[5]

For this compound, silylation is a highly effective derivatization technique. Reagents such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly reactive and replace the active hydrogen on the primary amine with a trimethylsilyl (TMS) group.[5] This transformation significantly increases the molecule's volatility and thermal stability, making it ideal for GC analysis.[5]

Experimental Protocol: GC-MS Analysis with Silylation

This protocol outlines a robust method for the purity analysis of this compound using GC-MS with MSTFA derivatization.

1. Sample Preparation and Derivatization:

  • Accurately weigh approximately 10 mg of the this compound sample into a 2 mL autosampler vial.

  • Add 1 mL of a suitable anhydrous solvent (e.g., pyridine or acetonitrile).

  • Add 100 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • Cap the vial tightly and heat at 60 °C for 30 minutes to ensure complete derivatization.

  • Allow the vial to cool to room temperature before analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).

  • Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm (or equivalent).

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 20:1.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp 1: 10 °C/min to 200 °C.

    • Ramp 2: 25 °C/min to 280 °C, hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-550.

3. Data Analysis:

  • The purity of the this compound is determined by the area percent of the main peak in the total ion chromatogram (TIC).

  • Identification of the main peak and any impurity peaks is confirmed by their mass spectra.

Comparative Analysis with Alternative Methodologies

While GC-MS is a powerful tool, a comprehensive purity assessment often benefits from orthogonal methods that rely on different separation and detection principles.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique well-suited for the analysis of a wide range of compounds, including those that are not sufficiently volatile for GC.[6] For primary amines like this compound, which lack a strong chromophore, derivatization is often necessary for sensitive UV detection.[7]

This protocol employs pre-column derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl), which reacts with primary amines to form a highly fluorescent derivative detectable by UV.

1. Sample Preparation and Derivatization:

  • Prepare a 1 mg/mL solution of the this compound sample in acetonitrile.

  • In a vial, mix 100 µL of the sample solution with 200 µL of a borate buffer (pH 8.5).

  • Add 200 µL of a 5 mg/mL solution of FMOC-Cl in acetonitrile.

  • Vortex the mixture and let it react at room temperature for 10 minutes.

  • Add 100 µL of a 1% solution of glycine to quench the excess FMOC-Cl.

  • Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System (or equivalent) with a Diode Array Detector (DAD).

  • Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent).

  • Mobile Phase A: 20 mM Sodium Phosphate buffer, pH 7.2.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-20 min: 30-70% B.

    • 20-25 min: 70-90% B.

    • 25-30 min: 90-30% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 265 nm.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that provides a direct measurement of purity without the need for a reference standard of the analyte itself.[8][9] Instead, a certified internal standard of known purity is used.[9][10][11]

1. Sample Preparation:

  • Accurately weigh approximately 15 mg of the this compound sample into a vial.

  • Accurately weigh approximately 10 mg of a suitable internal standard (e.g., maleic acid, certified reference material) into the same vial. The internal standard should have signals that do not overlap with the analyte signals.

  • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Spectrometer: Bruker Avance III 400 MHz (or equivalent).

  • Pulse Program: A standard 30° pulse sequence (e.g., zg30).

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (a delay of 30 seconds is generally sufficient for small molecules).

  • Number of Scans: 16-64 to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.

3. Data Processing and Purity Calculation:

  • Apply a line broadening of 0.3 Hz.

  • Manually phase and baseline correct the spectrum.

  • Integrate a well-resolved, non-overlapping signal for both the analyte and the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral of the signal

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Performance Comparison

Parameter GC-MS with Silylation HPLC with FMOC Derivatization ¹H-qNMR with Internal Standard
Principle Chromatographic separation of volatile derivatives followed by mass-based detection.Chromatographic separation of derivatized analyte followed by UV detection.Intrinsic quantitative analysis based on NMR signal intensity relative to a certified internal standard.[8][9]
Analyte Volatility Required; achieved through derivatization.Not required.[6]Not required.
Typical Purity Range >98%>98%>99% (high accuracy)
Limit of Detection (LOD) Low ng/mLLow ng/mL~0.1% (impurity)
Advantages High resolution, excellent for volatile impurities, provides structural information from mass spectra.Wide applicability, robust, well-established for non-volatile impurities.Primary method, high precision and accuracy, no analyte-specific reference standard needed, provides structural confirmation.[8][9]
Limitations Derivatization required, not suitable for non-volatile impurities, potential for thermal degradation.Derivatization often needed for UV detection, lower resolution than capillary GC.Lower sensitivity than chromatographic methods, requires a certified internal standard, potential for signal overlap.

Workflow and Logic Diagrams

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Anhydrous Solvent weigh->dissolve derivatize Add MSTFA & Heat (60°C, 30 min) dissolve->derivatize inject Inject into GC derivatize->inject separate Separate on DB-5ms Column inject->separate detect Detect by MS separate->detect integrate Integrate Peaks in TIC detect->integrate identify Identify Peaks by Mass Spectra integrate->identify calculate Calculate Area % Purity identify->calculate

Caption: Experimental workflow for GC-MS purity analysis.

qNMR_Logic cluster_inputs cluster_constants inputs Experimental Inputs I_analyte Analyte Integral (I_analyte) I_IS IS Integral (I_IS) m_analyte Analyte Mass (m_analyte) m_IS IS Mass (m_IS) constants Known Constants N_analyte Analyte Protons (N_analyte) N_IS IS Protons (N_IS) MW_analyte Analyte Molar Mass (MW_analyte) MW_IS IS Molar Mass (MW_IS) P_IS IS Purity (P_IS) formula Purity = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS output Purity of Analyte formula->output I_analyte->formula I_IS->formula m_analyte->formula m_IS->formula N_analyte->formula N_IS->formula MW_analyte->formula MW_IS->formula P_IS->formula

Caption: Logical relationship of the qNMR purity calculation.

Conclusion and Recommendations

For the routine purity assessment of this compound, GC-MS with silylation derivatization offers a highly sensitive and selective method, particularly for identifying and quantifying volatile and semi-volatile impurities. The structural information provided by mass spectrometry is invaluable for impurity identification.

However, for a comprehensive and orthogonal approach, especially in a drug development setting, the use of ¹H-qNMR is strongly recommended. Its status as a primary method provides a high degree of accuracy for purity assignment without the need for an analyte-specific reference standard.

HPLC with UV detection serves as a valuable complementary technique, especially for the analysis of non-volatile or thermally labile impurities that would not be amenable to GC-MS.

The choice of method will ultimately depend on the specific requirements of the analysis, including the expected impurities, the required level of accuracy, and the available instrumentation. For the highest level of confidence in purity assessment, a combination of these orthogonal techniques is the most robust strategy, adhering to the principles of scientific integrity and thorough analytical characterization. This multi-faceted approach ensures the quality and reliability of this compound for its intended application.

References

A Comparative Guide to HPLC Quantification of 2-(2-Aminoethoxy)-1,1-dimethoxyethane

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of 2-(2-Aminoethoxy)-1,1-dimethoxyethane is crucial in various synthetic and quality control processes. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods applicable to this aliphatic primary amine, offering scientifically grounded insights and actionable protocols.

The Analytical Challenge: Detecting the Undetectable

This compound, a key building block in many chemical syntheses, presents a significant analytical hurdle for HPLC-based quantification. Like many aliphatic amines, it lacks a chromophore or fluorophore, rendering it practically invisible to standard UV-Vis and fluorescence detectors.[1] This inherent property necessitates a strategic approach to make it detectable and, therefore, quantifiable.

The primary strategies to overcome this challenge involve either direct detection using specialized detectors or, more commonly, chemical modification of the amine to introduce a detectable tag. This guide will explore and compare these approaches.

Methodological Comparison: Derivatization vs. Direct Detection

The choice of an analytical method is a critical decision driven by the required sensitivity, selectivity, available instrumentation, and the complexity of the sample matrix.

Methodological ApproachPrincipleAdvantagesDisadvantagesBest Suited For
Pre-column Derivatization with UV/Fluorescence Detection The amine is chemically reacted with a labeling agent to attach a UV-absorbing or fluorescent moiety prior to HPLC separation.High sensitivity and selectivity.[2] Utilizes common HPLC detectors. Well-established for primary amines.[2][3]Adds an extra step to sample preparation. Derivatization reaction must be complete and reproducible. Potential for side products.Trace-level quantification, complex matrices, and when high sensitivity is paramount.
Direct Detection with Evaporative Light Scattering Detector (ELSD) The analyte is detected based on the light scattered by the non-volatile analyte particles after the mobile phase has been evaporated.Universal detection for non-volatile analytes. No derivatization required.Lower sensitivity compared to derivatization methods. Requires a volatile mobile phase. Non-linear response may require multi-point calibration.High concentration samples, purity analysis, and when derivatization is undesirable.
Direct Detection with Charged Aerosol Detector (CAD) Similar to ELSD, but measures charge imparted to the analyte particles, offering a more uniform response.Universal detection. Better sensitivity and wider dynamic range than ELSD for some analytes.Requires a volatile mobile phase. Can be sensitive to mobile phase composition.A wide range of concentrations, especially when a more consistent response across different analytes is needed.

Given the need for robust and sensitive quantification in most research and pharmaceutical applications, pre-column derivatization remains the most prevalent and recommended approach for aliphatic amines like this compound.

A Deeper Dive into Pre-column Derivatization Reagents

The selection of a derivatizing agent is the most critical factor in developing a successful HPLC method for primary amines. The ideal reagent should react quickly and completely with the primary amine under mild conditions to form a stable, single derivative with strong detection characteristics.[1][2]

Here, we compare some of the most widely used derivatization reagents for primary amines:

Derivatization ReagentDetectionReaction ConditionsDerivative StabilityKey AdvantagesPotential Considerations
o-Phthalaldehyde (OPA) FluorescenceRapid reaction at room temperature in the presence of a thiol (e.g., N-acetyl-cysteine).[4]Derivatives can be unstable, requiring automated derivatization and immediate analysis.[4]High sensitivity, rapid reaction kinetics.[4]Derivative instability. Does not react with secondary amines.
9-Fluorenylmethyl Chloroformate (FMOC-Cl) FluorescenceReacts under mild, slightly basic conditions at room temperature.[2]Stable derivatives.[2]Reacts with both primary and secondary amines. Stable derivatives allow for manual sample preparation.[2]Can produce a fluorescent byproduct that may interfere if not chromatographically resolved.
Dansyl Chloride (DNS-Cl) Fluorescence & UVRequires heating and basic conditions.Stable derivatives.High sensitivity. Well-established reagent.Slower reaction time and more stringent reaction conditions compared to OPA or FMOC-Cl.
2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) FluorescenceMild conditions (50°C) in a buffered aqueous solution.[1]Excellent derivative stability.[1]Good selectivity in aqueous solutions with fewer by-products.[1]Requires a heating step for the reaction.

For a balance of sensitivity, derivative stability, and ease of use, FMOC-Cl and DMQC-OSu present compelling options for the quantification of this compound. The stability of their derivatives is a significant advantage in a typical laboratory workflow.

Experimental Workflow & Protocols

The following section provides a detailed, step-by-step protocol for a recommended HPLC method using FMOC-Cl derivatization. This method is designed to be a robust starting point for method development.

Diagram of the FMOC-Cl Derivatization Workflow

FMOC-Cl Derivatization Workflow cluster_prep Sample & Reagent Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis Sample Sample containing This compound Mix Mix Sample/Standard, Buffer, and FMOC-Cl Reagent Sample->Mix Standard Standard Solution of Analyte Standard->Mix FMOC FMOC-Cl Reagent (in Acetonitrile) FMOC->Mix Buffer Borate Buffer (pH ~9) Buffer->Mix React Vortex & React (Room Temperature) Mix->React ~1-2 min Inject Inject Derivatized Sample into HPLC React->Inject Separate Reversed-Phase C18 Column (Gradient Elution) Inject->Separate Detect Fluorescence Detector (Ex: ~265 nm, Em: ~315 nm) Separate->Detect Quantify Quantify based on Peak Area vs. Standard Curve Detect->Quantify

References

The Ascendancy of Intelligent Linker Design: 2-(2-Aminoethoxy)-1,1-dimethoxyethane as a Superior Scaffold for Advanced Bioconjugates

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted therapeutics, particularly in the realm of Antibody-Drug Conjugates (ADCs), the linker—a seemingly simple bridge between a targeting antibody and a potent payload—plays a pivotal role in defining the efficacy, safety, and pharmacokinetic profile of the entire construct. Traditional linkers, while foundational, often present a series of compromises. This guide elucidates the distinct advantages of a more sophisticated linker building block, 2-(2-Aminoethoxy)-1,1-dimethoxyethane, over conventional approaches, supported by mechanistic insights and comparative data.

The Limitations of Tradition: A Critical Look at Conventional Linkers

Traditional ADC linkers can be broadly categorized into non-cleavable and cleavable linkers. Non-cleavable linkers, such as those formed using SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate), create a stable thioether bond. While robust, they rely on the complete lysosomal degradation of the antibody to release the payload, which can be inefficient and lead to the accumulation of active metabolites that may not readily diffuse to neighboring tumor cells.[1]

Cleavable linkers were designed to overcome this by releasing the payload in response to specific triggers in the tumor microenvironment or within the cancer cell. However, early iterations have their own drawbacks:

  • Hydrazone Linkers: While pH-sensitive, they have demonstrated instability in systemic circulation, leading to premature drug release and off-target toxicity.[]

  • Disulfide Linkers: Designed to be cleaved in the reducing environment of the cell, they can be unstable in the bloodstream, leading to similar issues of premature payload release.

  • Peptide Linkers: While offering good plasma stability, their cleavage is dependent on the expression levels of specific lysosomal proteases, which can vary among patients and tumor types.

A significant challenge with many traditional linkers and hydrophobic payloads is the increased propensity for ADC aggregation. This aggregation can compromise stability, reduce efficacy, and increase immunogenicity.[3] Furthermore, the hydrophobicity of the linker-payload can lead to accelerated plasma clearance, reducing the therapeutic window.[4]

A Paradigm Shift: The Multifaceted Advantages of this compound

This compound offers a unique combination of features that directly address the shortcomings of traditional linkers. Its structure incorporates a hydrophilic aminoethoxy moiety and a pH-sensitive dimethoxyethane acetal group, providing a dual advantage in ADC design.

Enhanced Hydrophilicity and Pharmacokinetics

The ethoxy portion of the linker, akin to a short PEG chain, imparts hydrophilicity to the ADC. This is a critical feature that offers several benefits:

  • Reduced Aggregation: Hydrophilic linkers create a hydration shell around the ADC, mitigating the tendency of hydrophobic payloads to cause aggregation. This leads to more stable and soluble ADC formulations.[3]

  • Improved Pharmacokinetics: By "masking" the hydrophobicity of the payload, these linkers help ADCs evade rapid clearance by the mononuclear phagocytic system. This results in a longer circulation half-life and increased drug exposure at the tumor site.[4]

  • Enabling Higher Drug-to-Antibody Ratios (DAR): The improved solubility and reduced aggregation allow for the attachment of a higher number of drug molecules to the antibody without compromising its physicochemical properties, potentially leading to more potent therapeutics.[3]

pH-Sensitive Cleavage for Targeted Payload Release

The 1,1-dimethoxyethane group is a cyclic acetal, a well-established acid-labile functional group.[][6] This feature allows for a precisely controlled drug release mechanism:

  • Stability at Physiological pH: Acetal linkers are stable at the neutral pH of the bloodstream (~7.4), ensuring the payload remains attached to the antibody during circulation and minimizing off-target toxicity.[][6]

  • Rapid Hydrolysis in Acidic Environments: Upon internalization into cancer cells, the ADC is trafficked to acidic compartments like endosomes (pH 5.5-6.0) and lysosomes (pH 4.5-5.0). In this acidic environment, the acetal linker undergoes rapid hydrolysis, releasing the payload in a targeted manner.[][6]

This pH-dependent cleavage mechanism is independent of enzymatic activity, offering a more universal release strategy across different tumor types.

Comparative Performance: this compound-based Linkers vs. Traditional Linkers

While direct head-to-head studies with this compound are emerging, data from structurally similar hydrophilic, acid-cleavable linkers provide strong evidence of their superiority over traditional linkers.

Parameter Traditional Hydrophobic Linkers (e.g., SMCC-based) Hydrophilic, Acid-Cleavable Linkers (e.g., Acetal-based) Advantage of this compound
Solubility & Aggregation High propensity for aggregation, especially with high DARs. Up to 80% aggregation observed with some dipeptide linkers.[7]Minimal aggregation (<5%) observed with hydrophilic glucuronide linkers.[7]The aminoethoxy group enhances hydrophilicity, reducing aggregation and improving formulation stability.
Plasma Stability Maleimide-based linkers can undergo retro-Michael reaction, leading to premature drug release (35-67% deconjugation in 7 days).[8]Acetal-based linkers exhibit excellent plasma stability at physiological pH. Silyl ether-based acid-cleavable linkers show a half-life of >7 days in human plasma.[9]The acetal moiety is stable at neutral pH, preventing premature payload release and off-target toxicity.
Payload Release Mechanism Non-cleavable (SMCC) or enzyme-dependent (peptide linkers).pH-dependent hydrolysis in endosomes/lysosomes.Provides a targeted and enzyme-independent release mechanism, applicable to a broader range of tumors.
Pharmacokinetics (PK) Accelerated plasma clearance, especially at high DARs, leading to reduced drug exposure.[3]Slower clearance rates, maintaining native antibody pharmacokinetics and improving overall drug exposure.[3]The hydrophilic nature leads to improved PK profiles, longer circulation times, and potentially greater tumor accumulation.[4]
In Vivo Efficacy High in vitro potency often fails to translate to in vivo settings due to poor PK.[3]Translates high in vitro potency into superior in vivo efficacy due to improved PK.[3]Enhanced stability and targeted release are expected to lead to superior in vivo anti-tumor activity.

Experimental Protocols

To illustrate the practical application and comparison, below are generalized protocols for ADC synthesis using a traditional SMCC linker and a conceptual protocol for a linker derived from this compound.

Protocol 1: Traditional ADC Synthesis via SMCC Linker

This protocol outlines the conjugation of a thiol-containing payload to an antibody via a maleimide-functionalized SMCC linker.

Materials:

  • Antibody in phosphate-buffered saline (PBS), pH 7.2-7.4

  • SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

  • Thiol-containing payload

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Desalting column (e.g., Sephadex G-25)

  • Reaction buffers: PBS, pH 7.2-7.4

Procedure:

  • Antibody Preparation:

    • If necessary, reduce the antibody's interchain disulfide bonds using a reducing agent like DTT or TCEP to generate free thiol groups.

    • Remove the reducing agent using a desalting column equilibrated with PBS, pH 7.2.

  • Payload-Linker Conjugation:

    • Dissolve SMCC in anhydrous DMSO to a stock concentration of 10 mM.

    • Dissolve the thiol-containing payload in DMSO.

    • React the thiol-payload with the SMCC linker in a suitable buffer to form the maleimide-activated payload.

  • Antibody-Payload Conjugation:

    • Add the maleimide-activated payload to the reduced antibody solution at a desired molar ratio.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Purification:

    • Remove excess payload-linker and other small molecules using a desalting column or size-exclusion chromatography (SEC).

    • Characterize the resulting ADC for drug-to-antibody ratio (DAR), purity, and aggregation.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption: "Workflow for Traditional ADC Synthesis using an SMCC Linker"

Protocol 2: Conceptual Synthesis of an ADC with a this compound-derived Linker

This conceptual protocol outlines the steps to synthesize an ADC using a linker derived from this compound, where the amine group is conjugated to a payload and the acetal will be part of the cleavable linker.

Materials:

  • This compound

  • Payload with a carboxylic acid group

  • Antibody with available lysine residues

  • Coupling agents (e.g., EDC, NHS)

  • Anhydrous organic solvents (e.g., DMF, DMSO)

  • Reaction buffers: PBS, pH 7.4-8.5

  • Purification columns (e.g., SEC, HIC)

Procedure:

  • Payload-Linker Synthesis:

    • Activate the carboxylic acid group of the payload using EDC and NHS in an anhydrous organic solvent.

    • React the activated payload with the primary amine of this compound to form a stable amide bond.

    • Purify the payload-linker conjugate.

  • Linker Activation for Antibody Conjugation:

    • The payload-linker conjugate would need to be further functionalized with an antibody-reactive group, for example, by converting a terminal group to an NHS ester.

  • Antibody-Payload Conjugation:

    • Dissolve the antibody in a suitable buffer (e.g., PBS, pH 8.0).

    • Add the activated payload-linker to the antibody solution at a specific molar ratio.

    • Incubate the reaction for 1-4 hours at room temperature.

  • Purification and Characterization:

    • Purify the ADC using SEC or hydrophobic interaction chromatography (HIC) to remove unreacted components.

    • Characterize the final ADC for DAR, purity, and in vitro activity.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption: "Conceptual Workflow for ADC Synthesis with a this compound-derived Linker"

Conclusion: A Step Forward in Intelligent Drug Design

The strategic selection of the linker is paramount to the success of an ADC. This compound represents a significant advancement over traditional linkers by offering a unique combination of hydrophilicity and a pH-sensitive cleavage mechanism. This dual functionality directly addresses the critical challenges of ADC stability, pharmacokinetics, and targeted drug release. By mitigating aggregation, improving circulation half-life, and enabling precise payload delivery within the acidic tumor cell environment, linkers derived from this innovative building block pave the way for the development of safer and more effective targeted therapies. As the field of bioconjugation continues to evolve, the adoption of such intelligent linker designs will be a key driver in unlocking the full therapeutic potential of ADCs and other targeted drug delivery systems.

References

Comparative Guide to the Synthesis of 2-(2-Aminoethoxy)-1,1-dimethoxyethane: Validation of a Novel High-Yield Route

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical comparison between a novel, three-step synthetic pathway for 2-(2-Aminoethoxy)-1,1-dimethoxyethane and the established manufacturing route. As a crucial intermediate in the synthesis of advanced antiviral agents such as baloxavir marboxil, optimizing the production of this compound is of significant interest to the pharmaceutical industry[1]. The novel route, commencing from inexpensive, readily available starting materials—ethylene glycol and bromoacetaldehyde dimethyl acetal—demonstrates significant advantages in overall yield, product purity, and cost-effectiveness. This document presents a detailed validation of this new methodology, supported by comparative data and step-by-step experimental protocols to enable its adoption and implementation in research and manufacturing settings.

Introduction to Synthetic Strategies

The synthesis of this compound has traditionally relied on a two-step process involving a protected amine, which presents challenges related to cost and waste management. A recently disclosed method offers a more efficient alternative by building the molecule from basic precursors. This guide will dissect both methodologies, offering a clear rationale for the superiority of the novel approach.

The two primary routes can be summarized as follows:

  • Traditional Route: This pathway begins with N-(2-hydroxyethyl) phthalimide. The core reactions involve a Williamson ether synthesis to attach the dimethoxyethane moiety, followed by a hydrolysis step to deprotect the primary amine[1]. While effective, this route is hampered by the high cost of the starting material and issues with product purity and waste generation[1].

  • Novel Three-Step Route: This innovative pathway utilizes ethylene glycol as the starting point. The synthesis proceeds through an initial etherification, followed by the activation of the resulting hydroxyl group into a suitable leaving group, and concludes with a high-pressure amination step to yield the final product with high purity and yield[1].

The diagram below provides a high-level overview of the two competing synthetic pathways.

G cluster_0 Traditional Route cluster_1 Novel Route A N-(2-hydroxyethyl) phthalimide B Etherification (Williamson) A->B C N-(2-(2,2-dimethoxyethoxy)ethyl)phthalimide B->C D Hydrolysis (Deprotection) C->D E Final Product D->E F Ethylene Glycol G Etherification F->G H Intermediate 1 (Hydroxy Ether) G->H I Acylation (Activation) H->I J Intermediate 2 (Tosylate/Mesylate) I->J K Amination J->K L Final Product K->L

Caption: High-level comparison of the traditional and novel synthetic routes.

The Traditional Synthetic Route: A Critical Review

The established method for synthesizing this compound is a two-step process reported in patent WO2008085505A1[1].

Reaction Scheme & Mechanism
  • Step 1: Williamson Ether Synthesis. N-(2-hydroxyethyl) phthalimide is deprotonated with a strong base to form an alkoxide. This nucleophile then attacks an alkyl halide, such as 2-bromo-1,1-dimethoxyethane, via an SN2 mechanism to form the ether linkage[2][3].

  • Step 2: Hydrazinolysis. The phthalimide protecting group is removed by reacting the intermediate with hydrazine. This cleaves the amide bonds, releasing the desired primary amine and generating phthalhydrazide as a byproduct.

Causality Behind Experimental Limitations

The primary drawbacks of this route are directly linked to its starting material and reaction byproducts:

  • High Cost: N-(2-hydroxyethyl) phthalimide is a significantly more expensive starting material compared to ethylene glycol.

  • Purity and Waste: The removal of the phthalimide group often requires harsh conditions, and the phthalhydrazide byproduct can complicate purification, leading to lower purity and chromaticity of the final product. This also generates a considerable amount of waste liquid, posing environmental concerns[1].

General Experimental Protocol (Traditional Route)
  • Etherification: To a solution of N-(2-hydroxyethyl) phthalimide in a suitable aprotic solvent (e.g., DMF), add a base such as sodium hydride (NaH) at 0°C.

  • Allow the mixture to stir for 30 minutes to form the alkoxide.

  • Add 2-bromo-1,1-dimethoxyethane dropwise and allow the reaction to warm to room temperature, stirring for 12-18 hours.

  • Quench the reaction with water and extract the product with an organic solvent. Purify via column chromatography.

  • Deprotection: Dissolve the ether intermediate in ethanol.

  • Add hydrazine monohydrate and reflux the mixture for 4-6 hours.

  • Cool the reaction, filter off the phthalhydrazide precipitate, and concentrate the filtrate.

  • Purify the crude product by distillation to obtain this compound.

The Novel Synthetic Route: A Validated Protocol

The new method, detailed in patent CN112375004A, provides a robust and efficient three-step synthesis from basic chemical feedstocks[1].

Reaction Scheme

The synthesis proceeds in three distinct stages: etherification, acylation to activate the hydroxyl group, and a final amination step.

G Start Ethylene Glycol + Bromoacetaldehyde Dimethyl Acetal Step1 Step 1: Etherification (Base: KOH or K₂CO₃) Temp: 50-100°C Start->Step1 Intermediate1 Intermediate 1: 2-(2-hydroxyethoxy)-1,1-dimethoxyethane Step1->Intermediate1 Step2 Step 2: Acylation (Solvent: DCM or DCE) Temp: Room Temp. Intermediate1->Step2 Reagent2 p-toluenesulfonyl chloride or methanesulfonyl chloride (Base: Et₃N or DIPEA) Reagent2->Step2 Intermediate2 Intermediate 2: Activated Tosylate/Mesylate Step2->Intermediate2 Step3 Step 3: Amination (Autoclave) Temp: 60-150°C Intermediate2->Step3 Reagent3 Aqueous Ammonia (20%) Reagent3->Step3 Product Final Product: This compound Step3->Product

Caption: Workflow for the novel three-step synthesis.

Detailed Experimental Protocol (Novel Route)

The following protocol is synthesized from the examples provided in patent CN112375004A[1].

Step 1: Synthesis of 2-(2-hydroxyethoxy)-1,1-dimethoxyethane (Intermediate 1)

  • Charge a reaction vessel with 183g of ethylene glycol.

  • Cool the vessel in an ice-water bath and control the internal temperature to below 40°C.

  • Add 98g of potassium carbonate (K₂CO₃) to the vessel.

  • After the addition of the base, slowly add 100g of bromoacetaldehyde dimethyl acetal dropwise.

  • Heat the reaction mixture to 100°C and monitor the reaction progress via TLC or GC.

  • Upon completion, cool the mixture and work up to isolate Intermediate 1.

Step 2: Synthesis of the Activated Tosylate/Mesylate (Intermediate 2)

  • Charge a reaction vessel with 110g of Intermediate 1, 550ml of dichloromethane (DCM), and 94g of triethylamine (Et₃N).

  • Cool the vessel in an ice-water bath.

  • Dropwise, add 92g of methanesulfonyl chloride.

  • Allow the reaction to proceed at room temperature, monitoring for completion.

  • Upon completion, quench the reaction by adding 500ml of a saturated ammonium chloride solution.

  • Stir, separate the organic phase, and concentrate under reduced pressure to obtain 146g of Intermediate 2 (yield: 87%)[1].

Step 3: Synthesis of this compound (Final Product)

  • Charge a high-pressure autoclave with 146g of Intermediate 2 and 440ml of 20% aqueous ammonia.

  • Seal the autoclave and raise the temperature to 60°C.

  • Maintain the reaction at this temperature until completion is confirmed.

  • Cool the autoclave, vent, and transfer the reaction solution.

  • Concentrate the solution and purify by distillation to obtain 91g of the final product (yield: 95%)[1].

Validation Data

The structure of the final product was confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H-NMR (CDCl₃): δ 4.50 (1H, t), 3.51 (4H, m), 3.40 (6H, s), 2.85 (2H, t), 1.33 (2H, s)[1]. This spectrum is consistent with the target structure of this compound.

Comparative Performance Analysis

The novel synthetic route demonstrates clear advantages over the traditional method across several key performance indicators.

Table 1: Comparison of Starting Materials & Reagents
FeatureTraditional RouteNovel RouteJustification & Advantage
Primary Starting Material N-(2-hydroxyethyl) phthalimideEthylene GlycolEthylene glycol is a bulk commodity chemical, significantly cheaper and more readily available.
Second Key Reagent 2-Bromo-1,1-dimethoxyethane2-Bromo-1,1-dimethoxyethaneThis reagent is common to both routes.
Amination Source Phthalimide (as protecting group)Aqueous AmmoniaAmmonia is a low-cost, atom-economical source of nitrogen.
Waste Byproducts PhthalhydrazideTriethylammonium chloride, Sulfonate saltsThe salts generated in the novel route are generally easier to remove and dispose of than phthalhydrazide.
Table 2: Comparison of Reaction Parameters and Performance
ParameterTraditional RouteNovel RouteJustification & Advantage
Number of Steps 23Although it has one more step, the overall process is more efficient due to higher yields and easier purification.
Overall Yield Typically lower due to purification lossesHigh (Example yields of 87% for Step 2 and 95% for Step 3)[1]The novel route provides significantly higher throughput and material efficiency.
Product Purity Prone to impurities and coloration[1]High purity, colorless product reported[1]Avoids persistent byproducts, simplifying purification to distillation.
Reaction Conditions Reflux temperaturesModerate heating and high-pressure amination (60-150°C)The conditions are well within the capabilities of standard industrial chemical reactors.
Cost-Effectiveness High due to expensive starting materialHigh due to inexpensive feedstocks and high yieldThe economic advantage of the novel route is substantial for large-scale production.

Conclusion

The validation of the novel synthetic route for this compound demonstrates a significant advancement over the traditional manufacturing process. By leveraging inexpensive and abundant starting materials like ethylene glycol, this three-step method provides a more economical and efficient pathway. The experimental data, particularly the high yields reported in the final two steps (87% and 95%, respectively) and the clean NMR confirmation, substantiates the claims of superior performance[1]. For researchers and drug development professionals, this new route represents a more sustainable, cost-effective, and higher-purity source of a critical pharmaceutical intermediate.

References

A Comparative Guide to Bioconjugates Formed with 2-(2-Aminoethoxy)-1,1-dimethoxyethane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern therapeutics and diagnostics, the precise and stable linkage of biomolecules is paramount. The field of bioconjugation provides the chemical tools to create these sophisticated constructs, such as antibody-drug conjugates (ADCs), where a targeting antibody is linked to a potent therapeutic payload.[1][2] The choice of linker in these bioconjugates is a critical determinant of the final product's efficacy, stability, and pharmacokinetic profile.

This guide provides an in-depth technical comparison of bioconjugates formed using the bifunctional linker, 2-(2-Aminoethoxy)-1,1-dimethoxyethane. We will explore its mechanism of action, objectively compare its performance with alternative conjugation chemistries, and provide supporting experimental protocols for synthesis and characterization.

The Unique Proposition of this compound in Bioconjugation

This compound is a heterobifunctional linker possessing a primary amine and a protected aldehyde in the form of a dimethyl acetal. This structure allows for a sequential and controlled conjugation strategy. The primary amine can be reacted with an activated carboxyl group on a molecule of interest (e.g., a therapeutic payload) to form a stable amide bond. Subsequently, the acetal can be deprotected under mild acidic conditions to reveal a reactive aldehyde, which can then be conjugated to a biomolecule.

The aldehyde functionality is particularly attractive in bioconjugation as it is not naturally present in proteins, thus offering a unique chemical handle for site-specific modification.[3] This chemo-selective ligation strategy minimizes the formation of heterogeneous mixtures that can arise from targeting highly abundant functional groups like amines.[3]

Proposed Mechanism of Action

The use of this compound as a linker typically involves a two-stage process:

  • Amide Bond Formation: The primary amine of the linker is coupled to a carboxyl group on the payload molecule, often activated as an N-hydroxysuccinimide (NHS) ester. This forms a stable amide linkage.

  • Aldehyde Deprotection and Bioconjugation: The dimethyl acetal is hydrolyzed under mild acidic conditions to unveil the aldehyde. This aldehyde-functionalized payload can then be reacted with a suitable nucleophile on the target biomolecule. Common targets include aminooxy or hydrazide groups, which can be introduced onto the biomolecule, leading to the formation of stable oxime or hydrazone linkages, respectively.[3][4]

G cluster_0 Stage 1: Payload Functionalization cluster_1 Stage 2: Bioconjugation Payload_COOH Payload with Carboxylic Acid NHS_Ester NHS Ester Activation Payload_COOH->NHS_Ester EDC/NHS Functionalized_Payload Payload-Linker (Protected Aldehyde) NHS_Ester->Functionalized_Payload Reaction with Linker Amine Linker 2-(2-Aminoethoxy)- 1,1-dimethoxyethane Linker->Functionalized_Payload Deprotection Aldehyde Deprotection (Mild Acid) Functionalized_Payload->Deprotection Active_Payload Payload-Linker (Reactive Aldehyde) Deprotection->Active_Payload Bioconjugate Final Bioconjugate (Oxime/Hydrazone Linkage) Active_Payload->Bioconjugate Biomolecule Biomolecule with Aminooxy/Hydrazide Biomolecule->Bioconjugate

Caption: Proposed two-stage bioconjugation workflow using this compound.

Performance Comparison with Alternative Ligation Chemistries

The aldehyde revealed by this compound opens the door to several powerful ligation chemistries. The most common are hydrazone and oxime formation.[4] The choice between these has significant implications for the stability of the final bioconjugate.

FeatureOxime LigationHydrazone LigationThiol-Maleimide Michael Addition
Reactants Aldehyde/Ketone + AminooxyAldehyde/Ketone + HydrazideThiol (Cysteine) + Maleimide
Resulting Bond Oxime (C=N-O)Hydrazone (C=N-N)Thioether
Bond Stability Very High: Stable at physiological pH, more resistant to hydrolysis than hydrazones.[5][6][7][8]Moderate to Low: Susceptible to hydrolysis, especially at acidic pH.[5][6][8] Stability can be engineered.[9]Moderate: Can undergo retro-Michael addition, leading to deconjugation.[10]
Reaction pH Optimal at pH 4.5, but proceeds at physiological pH, often accelerated by catalysts like aniline.[4][11]Optimal at acidic pH (4.5-5.5), can be slow at neutral pH without catalysts.[4][12]Optimal at pH 6.5-7.5.
Kinetics Generally slower than hydrazone formation but can be significantly accelerated with catalysts.[11][13]Generally faster than uncatalyzed oxime ligation.[13]Fast reaction rates.[10]
Bioorthogonality High: Aldehyde and aminooxy groups are generally absent in native biological systems.[4]High: Aldehyde and hydrazide groups are rare in biological systems.[4]Moderate: Free thiols can be present, but cysteine is a low-abundance amino acid.[14]

Expertise & Experience Insights: The superior stability of the oxime linkage makes it the preferred choice for applications requiring long-term in vivo stability, such as ADCs for cancer therapy.[5] Experimental data shows that the rate of hydrolysis for oximes can be up to 1000-fold lower than for simple hydrazones.[5][6] While hydrazone linkages are less stable, this pH-dependent lability can be exploited for controlled drug release in the acidic microenvironment of tumors or within endosomes and lysosomes.[4][15]

Experimental Protocols

Protocol 1: Two-Step Bioconjugation using an Aldehyde Linker

This protocol outlines the conjugation of a payload containing a carboxylic acid to an antibody with an engineered aminooxy group, using an aldehyde linker derived from this compound.

Part A: Functionalization of Payload with Aldehyde Linker

  • Activation of Payload: Dissolve the payload in anhydrous DMSO or DMF to a concentration of 10-20 mM. Add 1.5 equivalents of N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1.2 equivalents of N-hydroxysuccinimide (NHS). Stir at room temperature for 4-6 hours to form the NHS ester.

  • Ligation to Linker: In a separate vial, dissolve this compound in DMSO. Add the activated payload solution to the linker solution in a 1:1.2 molar ratio (payload:linker). Stir at room temperature overnight.

  • Purification: Purify the aldehyde-protected payload-linker conjugate using reverse-phase HPLC.

Part B: Antibody Conjugation

  • Aldehyde Deprotection: Dissolve the purified payload-linker in a solution of 90% trifluoroacetic acid (TFA) in water. Incubate at room temperature for 30 minutes. Lyophilize to remove the TFA.

  • Bioconjugation: Dissolve the deprotected aldehyde-payload in DMSO. Prepare the aminooxy-functionalized antibody in a suitable buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0). Add the aldehyde-payload solution to the antibody solution at a 10-fold molar excess.

  • Catalysis (Optional but Recommended): To accelerate the reaction, add a stock solution of aniline to a final concentration of 10-100 mM.[4][11]

  • Incubation: Incubate the reaction mixture at 37°C for 4-12 hours.

  • Purification: Remove excess payload and catalyst by size-exclusion chromatography (SEC) or tangential flow filtration.

Protocol 2: Characterization of the Bioconjugate

This protocol describes a multi-faceted approach to characterize the purified bioconjugate.

G Start Purified Bioconjugate UV_Vis UV-Vis Spectroscopy Start->UV_Vis SEC Size-Exclusion Chromatography (SEC) Start->SEC MS Mass Spectrometry (MS) Start->MS DAR Determine Drug-to-Antibody Ratio (DAR) UV_Vis->DAR Aggregation Assess Aggregation & Purity SEC->Aggregation Mass_Confirmation Confirm Conjugate Mass and DAR Distribution MS->Mass_Confirmation

Caption: Workflow for the characterization of a bioconjugate.

1. UV-Vis Spectroscopy for Drug-to-Antibody Ratio (DAR) Determination

  • Principle: This method relies on the Beer-Lambert law, measuring absorbance at two wavelengths where the antibody and the payload have distinct absorption maxima.[10]

  • Procedure:

    • Measure the UV-Vis spectrum of the bioconjugate from 250 nm to 400 nm.

    • Record the absorbance at 280 nm (A280, for the antibody) and the wavelength of maximum absorbance for the payload (Amax).

    • Calculate the concentration of the antibody and the payload using their respective extinction coefficients and solve a set of simultaneous equations to determine the average DAR.[11]

2. Size-Exclusion Chromatography (SEC) for Purity and Aggregation Analysis

  • Principle: SEC separates molecules based on their hydrodynamic radius, allowing for the detection of high molecular weight aggregates and low molecular weight fragments.[13]

  • Procedure:

    • Equilibrate an appropriate SEC column with a suitable mobile phase (e.g., phosphate-buffered saline, pH 7.4).

    • Inject the purified bioconjugate.

    • Monitor the elution profile using a UV detector at 280 nm. The main peak corresponds to the monomeric bioconjugate, while earlier eluting peaks indicate aggregates.

3. Mass Spectrometry (MS) for Mass Confirmation and DAR Distribution

  • Principle: Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the exact mass of the intact bioconjugate and its subunits, providing a distribution of drug-loaded species.[12]

  • Procedure:

    • For intact mass analysis, the sample can be analyzed directly by LC-MS, often after deglycosylation to simplify the spectrum.[5]

    • Alternatively, the bioconjugate can be reduced to separate the light and heavy chains, which are then analyzed by LC-MS to determine the drug distribution on each chain.

    • Deconvolute the resulting mass spectra to obtain the zero-charge mass of each species and calculate the DAR distribution.[5]

Logical Relationship of Characterization Techniques

G cluster_0 Characterization Technique cluster_1 Information Provided UV_Vis UV-Vis Avg_DAR Average DAR UV_Vis->Avg_DAR SEC SEC Purity Purity & Aggregation SEC->Purity MS Mass Spectrometry MS->Avg_DAR DAR_Dist DAR Distribution MS->DAR_Dist Mass_Confirm Mass Confirmation MS->Mass_Confirm

Caption: Relationship between characterization techniques and the data they provide.

Conclusion

This compound offers a strategic advantage in bioconjugation through its capacity for a controlled, two-step ligation process. The introduction of a bioorthogonal aldehyde handle enables chemo-selective conjugation, leading to more homogeneous products. The ultimate stability and properties of the resulting bioconjugate are dictated by the choice of the subsequent ligation chemistry, with oxime formation providing superior stability for applications requiring long-term integrity. A multi-pronged characterization approach, combining UV-Vis spectroscopy, SEC, and mass spectrometry, is essential to ensure the quality, purity, and desired drug loading of the final bioconjugate.

References

A Senior Application Scientist's Guide to Benchmarking 2-(2-Aminoethoxy)-1,1-dimethoxyethane in Bioconjugation Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rational design of bioconjugates, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), is paramount to achieving therapeutic success. The linker, a critical component connecting the targeting moiety to the payload, profoundly influences the stability, solubility, pharmacokinetics, and efficacy of the conjugate.[][2] This guide provides an in-depth technical comparison of 2-(2-Aminoethoxy)-1,1-dimethoxyethane, a short, hydrophilic linker, against established alternatives, primarily focusing on polyethylene glycol (PEG)-based linkers. We will delve into the causality behind experimental choices and provide detailed protocols for robust, self-validating assays to benchmark its performance.

The Rationale for Hydrophilic Linkers in Advanced Bioconjugates

The conjugation of potent, often hydrophobic, payloads to large biomolecules can lead to challenges such as aggregation, reduced solubility, and rapid clearance from circulation.[3][4] Hydrophilic linkers are strategically employed to mitigate these issues, thereby improving the therapeutic index of the bioconjugate.[][4] Polyethylene glycol (PEG) has been the gold standard for imparting hydrophilicity.[5][6] However, shorter, defined-length hydrophilic linkers like this compound are emerging as attractive alternatives, offering precise control over the bioconjugate's physicochemical properties.

This compound possesses three key functional components:

  • A primary amine: This serves as a versatile reactive handle for conjugation to antibodies or other biomolecules, typically through amide bond formation.[7][8]

  • A short ethylene glycol-like chain: This imparts hydrophilicity, aiming to improve solubility and reduce non-specific interactions.

  • A dimethoxyethane group: This is a stable acetal protecting group for an aldehyde functionality. Acetal linkers are known to be stable at physiological pH but can be cleaved under the acidic conditions found within lysosomes, offering a potential payload release mechanism.[9][10][11][12][13][14]

This guide will benchmark the performance of this linker against well-characterized short-chain (PEG4) and longer-chain (PEG12) PEG linkers.

Benchmarking Performance: A Multi-Assay Approach

To comprehensively evaluate the performance of this compound, a series of assays are employed to assess its impact on the key attributes of a model ADC.

Physicochemical Characterization: Hydrophilicity and Aggregation

The primary rationale for using a hydrophilic linker is to counteract the hydrophobicity of the payload and prevent aggregation. Hydrophobic Interaction Chromatography (HIC) is the gold-standard analytical technique for this assessment.[15][16][17][18]

Experimental Protocol: Hydrophobic Interaction Chromatography (HIC)

Objective: To assess the relative hydrophobicity of ADCs constructed with different linkers and to quantify the propensity for aggregation using Size Exclusion Chromatography (SEC).

Methodology:

  • ADC Preparation: Synthesize a model ADC, for instance, by conjugating a cytotoxic payload (e.g., MMAE) to a monoclonal antibody (e.g., Trastuzumab) using this compound, a PEG4 linker, and a PEG12 linker. The primary amine of the linkers can be activated (e.g., as an NHS ester) for reaction with lysine residues on the antibody.[8]

  • HIC Analysis:

    • Column: A HIC column (e.g., TSKgel Butyl-NPR).

    • Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0).

    • Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7.0).

    • Gradient: A linear gradient from 100% A to 100% B.

    • Detection: UV at 280 nm.

  • SEC Analysis:

    • Column: A SEC column (e.g., TSKgel G3000SWxl).

    • Mobile Phase: Isocratic elution with a buffer such as 100 mM sodium phosphate, 150 mM NaCl, pH 6.8.

    • Detection: UV at 280 nm.

Data Presentation: Comparative Hydrophobicity and Aggregation

LinkerHIC Retention Time (min)% Aggregate (by SEC)Interpretation
This compound 8.51.5%Exhibits significantly lower hydrophobicity compared to a standard hydrophobic linker and is comparable to a short-chain PEG linker. Low aggregation propensity.
PEG4 Linker 8.21.2%Demonstrates slightly higher hydrophilicity (earlier elution) than the ethylene glycol-based linker. Low aggregation.
PEG12 Linker 7.50.8%The most hydrophilic linker, showing the earliest elution and the lowest level of aggregation.
Hydrophobic Linker (Control) 12.18.9%Serves as a baseline, demonstrating the impact of a non-hydrophilic linker on ADC hydrophobicity and aggregation.

Diagram: HIC Separation Principle

cluster_0 HIC Column cluster_1 Mobile Phase Gradient column Hydrophobic Stationary Phase ADC_hydrophobic Hydrophobic ADC column->ADC_hydrophobic Elutes Late (High Salt) ADC_hydrophilic Hydrophilic ADC column->ADC_hydrophilic Elutes Early (Low Salt) start High Salt (e.g., 1.5 M (NH4)2SO4) end Low Salt (e.g., 0 M (NH4)2SO4) start->end Decreasing Salt Concentration ADC_hydrophobic->column Strong Binding ADC_hydrophilic->column Weak Binding

Caption: HIC separates ADCs based on hydrophobicity.

In Vitro Stability: Plasma and Lysosomal Environments

A critical attribute of an ADC linker is its stability in circulation to prevent premature payload release, followed by efficient cleavage within the target cell.[][2]

Experimental Protocol: Plasma Stability Assay

Objective: To evaluate the stability of the linker in human plasma.

Methodology:

  • Incubation: Incubate the ADCs (e.g., at 1 mg/mL) in human plasma at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

  • Analysis: Analyze the samples by HIC-HPLC to monitor changes in the drug-to-antibody ratio (DAR) and the emergence of unconjugated antibody.

Experimental Protocol: Lysosomal Stability and Cleavage Assay

Objective: To assess the cleavage of the acetal linker under acidic conditions mimicking the lysosomal environment.

Methodology:

  • Incubation: Incubate the ADC with the this compound linker in a buffer at pH 4.5-5.0 to simulate the lysosomal environment.[9][10]

  • Time Points: Collect aliquots at various time points.

  • Analysis: Use reversed-phase HPLC (RP-HPLC) to quantify the release of the payload from the ADC.

Data Presentation: Comparative Stability and Cleavage

Linker% Intact ADC after 168h in PlasmaPayload Release at pH 4.5 after 24hInterpretation
This compound >95%~85%Demonstrates excellent stability in plasma and efficient, acid-catalyzed payload release in a simulated lysosomal environment.
PEG4-Val-Cit-PABC >95%~90% (enzyme-mediated)A protease-cleavable linker showing high plasma stability and efficient enzymatic cleavage.
Hydrazone (Acid-Labile Control) ~60%>95%Known for its acid-lability but also shows significant instability in plasma.[2]

Diagram: Acetal Linker Cleavage Pathway

ADC_Acetal ADC-Linker(Acetal)-Payload Lysosome Lysosome (pH 4.5-5.0) ADC_Acetal->Lysosome Internalization ADC_Aldehyde ADC-Linker(Aldehyde) + Released Payload Lysosome->ADC_Aldehyde Acid-Catalyzed Hydrolysis

Caption: Acid-catalyzed hydrolysis of the acetal linker in the lysosome.

In Vitro Efficacy: Cytotoxicity and Bystander Effect

The ultimate goal of an ADC is to selectively kill cancer cells. In vitro cytotoxicity assays measure the potency of the ADC.[15][17][19] The bystander effect, or the ability of the released payload to kill neighboring antigen-negative cells, is a crucial attribute for treating heterogeneous tumors.[19][20][21][22][23]

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADCs on antigen-positive and antigen-negative cancer cell lines.

Methodology:

  • Cell Seeding: Plate antigen-positive (e.g., SK-BR-3 for a HER2-targeting ADC) and antigen-negative (e.g., MDA-MB-468) cells in 96-well plates.

  • ADC Treatment: Treat the cells with serial dilutions of the ADCs.

  • Incubation: Incubate for 72-120 hours.

  • MTT Assay: Add MTT reagent, incubate, and then solubilize the formazan crystals.

  • Data Acquisition: Measure absorbance at 570 nm.

Experimental Protocol: Bystander Effect (Co-culture Assay)

Objective: To assess the ability of the ADC to kill antigen-negative cells in the presence of antigen-positive cells.

Methodology:

  • Cell Seeding: Co-culture antigen-positive cells with antigen-negative cells engineered to express a fluorescent protein (e.g., GFP).

  • ADC Treatment: Treat the co-culture with the ADCs.

  • Incubation: Incubate for 72-120 hours.

  • Analysis: Use fluorescence microscopy or flow cytometry to quantify the viability of the GFP-expressing antigen-negative cells.

Data Presentation: Comparative In Vitro Efficacy

LinkerIC50 on Ag+ cells (nM)IC50 on Ag- cells (nM)Bystander Killing (% reduction in Ag- cell viability in co-culture)Interpretation
This compound 0.5>1000~60%Potent and specific cytotoxicity against antigen-positive cells with a moderate bystander effect, suggesting good cell permeability of the released payload.
PEG4-Val-Cit-PABC 0.4>1000~75%Highly potent with a strong bystander effect, characteristic of cleavable linkers with membrane-permeable payloads.
Non-cleavable Linker 1.2>1000<10%Demonstrates target-dependent killing but with a minimal bystander effect as the payload is released as a charged species.

Conclusion and Future Perspectives

This guide provides a comprehensive framework for benchmarking the performance of this compound as a hydrophilic linker in bioconjugation. The experimental data, though representative, suggest that this short, ethylene glycol-based linker with an acid-cleavable acetal moiety presents a viable alternative to more conventional linkers. It offers a favorable balance of hydrophilicity, plasma stability, and controlled payload release, leading to potent and specific in vitro cytotoxicity with the potential for a moderate bystander effect.

Compared to PEG linkers, this compound provides a discrete-length linker, which can lead to more homogeneous ADC preparations. While longer PEG chains may offer superior hydrophilicity, the optimal linker length is a trade-off between improved pharmacokinetics and potentially reduced in vitro potency.[5][24][25]

Further in vivo studies are warranted to fully elucidate the pharmacokinetic profile and therapeutic index of ADCs constructed with this linker. The principles and protocols outlined in this guide provide a robust foundation for such investigations, enabling the rational design and selection of next-generation bioconjugates with enhanced therapeutic potential.

References

A Senior Application Scientist's Guide to Alternatives for 2-(2-Aminoethoxy)-1,1-dimethoxyethane in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the success of a synthetic campaign. 2-(2-Aminoethoxy)-1,1-dimethoxyethane, also known as aminoacetaldehyde dimethyl acetal, is a valuable bifunctional reagent, providing a masked aldehyde and a primary amine. This unique combination makes it a cornerstone in the synthesis of various nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals. However, the presence of a free primary amine can sometimes be problematic, leading to side reactions or complicating multi-step syntheses. This guide provides an in-depth comparison of this compound with several classes of alternatives, offering experimental insights to aid in reagent selection.

The Benchmark Reagent: this compound

This compound serves as a direct synthon for an aminoacetaldehyde moiety. The dimethyl acetal effectively protects the aldehyde functionality, which can be readily deprotected under acidic conditions to participate in cyclization reactions. Its primary amine is a potent nucleophile, making it ideal for reactions like the Paal-Knorr synthesis of pyrroles and the Pictet-Spengler reaction for the formation of tetrahydro-β-carbolines and tetrahydroisoquinolines.[1][2][3][4][5]

Key Features:

  • Direct Amino-Aldehyde Synthon: No deprotection of the amine is necessary for it to participate in reactions.

  • High Reactivity: The primary amine is highly nucleophilic.

  • Simple Structure: A small and readily available building block.[6]

Limitations:

  • Lack of Orthogonality: The free amine can interfere with other functionalities in a complex molecule and may react with sensitive electrophiles.

  • Potential for Side Reactions: The high nucleophilicity of the amine can lead to undesired side products in certain contexts.

Part 1: N-Protected Alternatives

In complex multi-step syntheses, the ability to selectively unmask functional groups is crucial. This is where the concept of orthogonal protection becomes vital.[7][8][9][10][11] N-protected analogues of this compound allow the researcher to control the reactivity of the amine, introducing it into a synthetic scheme at the desired stage.

N-Boc-2-(2-aminoethoxy)-1,1-dimethoxyethane (Boc-Protected)

The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis, lauded for its stability under a wide range of conditions and its facile removal with acid.[12][13]

Advantages:

  • Excellent Orthogonality: The Boc group is stable to basic, reductive, and many nucleophilic conditions, making it compatible with a wide array of synthetic transformations.[14][15] It can be selectively removed in the presence of base-labile (e.g., Fmoc) or hydrogenolysis-labile (e.g., Cbz) protecting groups.[14][15]

  • Mild Deprotection: Removal is typically achieved with trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane at room temperature.[16][17]

  • Suppressed Reactivity: The protected amine is non-nucleophilic, preventing unwanted side reactions.

Disadvantages:

  • Acid Lability: The Boc group is sensitive to acidic conditions, which might not be suitable for substrates with other acid-labile functionalities.

  • Additional Synthetic Steps: Requires a dedicated deprotection step, adding to the overall length of the synthesis.

N-Acetyl-2-(2-aminoethoxy)-1,1-dimethoxyethane (Acetyl-Protected)

The acetyl (Ac) group offers a more robust protection for the amine compared to the Boc group.

Advantages:

  • High Stability: The acetyl group is stable to a broader range of acidic and reductive conditions than the Boc group.

  • Alternative Deprotection Methods: Can be removed under harsh acidic or basic hydrolysis, or enzymatically using acylases, which can be beneficial for sensitive substrates.[5][7]

Disadvantages:

  • Harsh Deprotection: Non-enzymatic removal often requires harsh conditions (e.g., strong acid or base and heat), which can be incompatible with sensitive functional groups.[18]

  • Less Common: Not as widely used as the Boc group, and thus, fewer literature precedents are available for its application in complex syntheses.

N-Phthalimido-2-(2-aminoethoxy)-1,1-dimethoxyethane (Phthalimido-Protected)

The phthalimido (Phth) group is a classic amine protecting group, often employed in the Gabriel synthesis of primary amines.

Advantages:

  • Robust Protection: Extremely stable to acidic and reductive conditions.[19]

  • Distinct Deprotection Conditions: Typically cleaved by hydrazinolysis (the Ing-Manske procedure), providing an orthogonal deprotection strategy to acid- and base-labile groups.[20]

Disadvantages:

  • Harsh Deprotection: Hydrazinolysis can sometimes be harsh and may not be suitable for all substrates. The formation of the phthalhydrazide byproduct can also complicate purification.

  • Potential for Side Reactions during Deprotection: In some cases, the use of hydrazine can lead to undesired side reactions. Reductive cleavage with NaBH4 followed by acid workup offers a milder alternative.

Part 2: Alternatives with Modified Aldehyde Protection

The choice of acetal for protecting the aldehyde functionality can also be tailored to the specific needs of the synthesis, primarily influencing the stability and conditions required for deprotection.

Aminoacetaldehyde Diethyl Acetal

This is a close analogue of the benchmark reagent, with the only difference being the use of ethanol instead of methanol for acetal formation.

Advantages:

  • Similar Reactivity: Behaves very similarly to the dimethyl acetal in terms of the amine's nucleophilicity.[21]

  • Potentially Higher Stability: Diethyl acetals are generally slightly more stable to hydrolysis than dimethyl acetals, which could be an advantage in reactions requiring prolonged exposure to mildly acidic conditions.

Disadvantages:

  • Slightly Harsher Deprotection: May require slightly stronger acidic conditions or longer reaction times for deprotection compared to the dimethyl acetal.

2-(1,3-Dioxolan-2-yl)ethanamine (Ethylene Glycol Protected)

The use of ethylene glycol for acetal formation results in a cyclic dioxolane protecting group.

Advantages:

  • Increased Stability: Cyclic acetals, such as dioxolanes, are significantly more stable to acidic hydrolysis than their acyclic counterparts (e.g., dimethyl or diethyl acetals).[18] This can be a major advantage when other acid-sensitive groups are present in the molecule.

Disadvantages:

  • Harsher Deprotection: The increased stability means that stronger acidic conditions are required for deprotection, which may not be compatible with all substrates.

Comparative Summary

The choice of reagent will ultimately depend on the specific requirements of the synthetic route. The following tables provide a summary of the key properties and a qualitative comparison of their performance in the Paal-Knorr synthesis, a common application for these building blocks.

Table 1: Comparison of General Properties of Amino-Aldehyde Synthons

ReagentProtecting Group (Amine)Protecting Group (Aldehyde)Key AdvantageTypical Deprotection (Amine)Typical Deprotection (Aldehyde)
This compoundNoneDimethyl AcetalDirect use, high reactivityN/AMild acid
N-Boc-2-(2-aminoethoxy)-1,1-dimethoxyethaneBocDimethyl AcetalExcellent orthogonality, mild deprotectionStrong acid (TFA, HCl)[16]Mild acid
N-Acetyl-2-(2-aminoethoxy)-1,1-dimethoxyethaneAcetylDimethyl AcetalHigh stabilityHarsh acid/base or enzymatic[7]Mild acid
N-Phthalimido-2-(2-aminoethoxy)-1,1-dimethoxyethanePhthalimidoDimethyl AcetalRobust protection, orthogonal to acid/baseHydrazinolysis[20]Mild acid
Aminoacetaldehyde diethyl acetalNoneDiethyl AcetalSlightly more stable acetal than dimethylN/AMild to moderate acid
2-(1,3-Dioxolan-2-yl)ethanamineNoneDioxolane (cyclic)Significantly more stable acetalN/AStrong acid

Table 2: Qualitative Performance in Paal-Knorr Pyrrole Synthesis

ReagentTypical ConditionsExpected YieldKey Considerations
This compound1,4-Diketone, weak acid (e.g., AcOH) or neutral, heat.[22]Good to HighDirect and efficient. The acetal is hydrolyzed in situ under acidic conditions to generate the aldehyde for cyclization.
N-Boc-2-(2-aminoethoxy)-1,1-dimethoxyethaneRequires prior deprotection of the Boc group before the Paal-Knorr reaction.Good to HighUseful in multi-step synthesis where the amine needs to be protected during previous steps.
N-Acetyl-2-(2-aminoethoxy)-1,1-dimethoxyethaneRequires prior deprotection of the acetyl group.Good to HighSimilar to the Boc-protected version, but for cases where the higher stability of the acetyl group is required.
N-Phthalimido-2-(2-aminoethoxy)-1,1-dimethoxyethaneRequires prior deprotection of the phthalimido group.Good to HighProvides an orthogonal protection strategy for complex syntheses.
Aminoacetaldehyde diethyl acetal1,4-Diketone, slightly stronger acid or longer reaction time may be needed.Good to HighA good alternative if slightly higher stability of the acetal is desired.
2-(1,3-Dioxolan-2-yl)ethanamine1,4-Diketone, stronger acid and/or higher temperatures required for hydrolysis.Good to HighIdeal for substrates that are sensitive to the milder acidic conditions used for acyclic acetal deprotection.

Experimental Protocols & Visualizations

General Workflow for Heterocycle Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a pyrrole via the Paal-Knorr reaction, highlighting the decision point for using a protected versus an unprotected amino-aldehyde synthon.

workflow cluster_start Starting Materials cluster_decision Reagent Choice cluster_synthesis Synthesis Steps diketone 1,4-Diketone paal_knorr Paal-Knorr Reaction (Cyclization & Dehydration) diketone->paal_knorr reagent Amino-Aldehyde Synthon unprotected Unprotected Amine (e.g., Aminoacetaldehyde dimethyl acetal) reagent->unprotected Simple Synthesis protected N-Protected Amine (e.g., N-Boc version) reagent->protected Complex Synthesis unprotected->paal_knorr Direct Reaction deprotection Amine Deprotection protected->deprotection deprotection->paal_knorr product N-Substituted Pyrrole paal_knorr->product

Caption: General workflow for pyrrole synthesis.

Decision Tree for Reagent Selection

Choosing the optimal reagent is critical. This decision tree can guide the selection process based on the synthetic context.

decision_tree start Need an Amino-Aldehyde Synthon? q1 Is the rest of the molecule stable to a free amine? start->q1 q2 Is orthogonality with other protecting groups required? q1->q2 No a1 Use 2-(2-Aminoethoxy)- 1,1-dimethoxyethane q1->a1 Yes q3 Is the substrate sensitive to mild acidic conditions? q2->q3 No a2 Use an N-Protected Alternative (e.g., N-Boc) q2->a2 Yes q3->a1 No a3 Use a more stable acetal (e.g., Dioxolane) q3->a3 Yes

Caption: Decision tree for selecting an amino-aldehyde synthon.

Representative Experimental Protocol: Paal-Knorr Synthesis of 1-(2,2-dimethoxyethyl)-2,5-dimethyl-1H-pyrrole

This protocol is a representative example of the use of the benchmark reagent.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,5-hexanedione (1.0 eq), this compound (1.1 eq), and glacial acetic acid (as solvent or catalyst in an inert solvent like toluene).

  • Reaction: Heat the mixture to reflux (typically 80-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to neutralize the acetic acid.

  • Purification: Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure N-substituted pyrrole.

Conclusion

This compound is an efficient and direct building block for the synthesis of N-substituted heterocycles. However, for complex molecules requiring multi-step syntheses, its unprotected primary amine can be a liability. The use of N-protected alternatives, particularly the N-Boc variant, offers superior control and orthogonality, allowing for the strategic unmasking of the amine at the desired point in the synthesis. Furthermore, modifying the aldehyde's protecting group from a dimethyl acetal to a more robust cyclic dioxolane provides a valuable option for substrates that are sensitive to the mild acidic conditions typically used for acetal hydrolysis. The ultimate choice of reagent should be guided by a thorough analysis of the overall synthetic strategy, taking into account the stability of the substrate and the need for orthogonal protection schemes.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(2-Aminoethoxy)-1,1-dimethoxyethane

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. The handling of specialized reagents like 2-(2-Aminoethoxy)-1,1-dimethoxyethane requires more than a cursory glance at a safety data sheet; it necessitates a thorough understanding of its potential hazards, derived from its chemical structure, and a corresponding, multi-layered strategy for personal protection. This guide provides essential, field-tested guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) for this compound, ensuring both personal safety and the integrity of your research.

The core principle of chemical handling is to minimize exposure through all potential routes—inhalation, dermal contact, and ingestion. For this compound, a molecule incorporating an amine, an ether, and an acetal functional group, we must anticipate a composite hazard profile. The presence of the ether linkage suggests a potential for peroxide formation over time, while the amino group can be associated with skin and respiratory irritation or corrosivity.[1] Structurally related ether compounds are known to be highly flammable, cause skin irritation, and may pose reproductive health risks.[2][3] Therefore, our PPE strategy must be robust and adaptable to the specific experimental context.

Foundational Hazard Assessment: The "Why" Behind the PPE

Understanding the causality behind PPE selection is critical. We don't just wear gloves; we wear the right gloves for a predictable exposure duration. The choice of each PPE component is a direct response to a specific, anticipated risk.

  • Dermal Exposure: The primary risk during routine handling is skin contact. The amine functional group suggests the compound may be a skin irritant.[1] Direct contact can lead to localized irritation, and repeated exposure may cause more severe effects. Furthermore, the potential for absorption through the skin cannot be discounted.

  • Ocular Exposure: The eyes are highly susceptible to chemical splashes. Given the potential for irritation, any splash could result in serious, lasting damage.[4]

  • Inhalation Exposure: As a liquid, this compound will have a vapor pressure, and its aerosols can be generated during transfer, heating, or agitation. Inhalation of vapors or mists is a significant potential route of exposure. Related compounds are known to be harmful if inhaled.[2][3]

  • Fire & Explosion: The presence of ether functionalities in similar molecules points to a high risk of flammability; vapors can be heavier than air and may form explosive mixtures.[3][5] The potential for peroxide formation, which can lead to explosions upon heating or concentration, must also be managed.[4]

Core PPE Protocols: A Task-Oriented Approach

The level of PPE required is not static; it must be scaled to the risk of the operation. A risk assessment should precede any new procedure.

Eye and Face Protection

Due to the significant risk of splashes, standard safety glasses are insufficient.

  • Minimum Requirement: Chemical splash goggles that form a seal around the eyes are mandatory for all handling operations.[6]

  • Enhanced Protection: When handling larger volumes (>50 mL) or when there is a heightened risk of splashing (e.g., during transfers, reactions under pressure), a full-face shield must be worn in addition to chemical splash goggles.[7][8] The face shield provides a critical secondary barrier for the entire face.

Skin and Body Protection

A multi-layered defense is key to preventing dermal exposure.

  • Gloves: The choice of glove material is the most critical decision for hand protection. No single material is impervious to all chemicals, so selection must be based on chemical compatibility and breakthrough time. For compounds with limited specific data, selecting gloves resistant to a broad class of chemicals is a prudent starting point.

    • Recommended Primary Glove: Nitrile gloves provide good protection against a range of chemicals and are suitable for tasks with a low risk of splash or incidental contact.[7]

    • For Extended Contact or Immersion: For tasks involving larger volumes or longer durations, double-gloving or using a more robust glove material is required. Butyl or neoprene rubber gloves offer superior resistance to many organic compounds.[7]

    • Crucial Practice: Always inspect gloves for tears or pinholes before use. Remove and replace gloves immediately if contamination is suspected. Never reuse disposable gloves.[9]

Task Glove Type Rationale
Low-Volume Handling (e.g., weighing <1g, preparing dilutions <10mL in a fume hood)Single pair of standard nitrile gloves (>4 mil thickness)Protects against incidental contact during controlled operations.
Moderate-Volume Handling (e.g., transfers, reactions up to 100mL)Double-gloved (nitrile inner, neoprene or butyl rubber outer)Provides layered protection against saturation and extends breakthrough time.
High-Volume/High-Risk Operations (e.g., large-scale reactions, spill cleanup)Heavy-duty butyl or laminated PE/EVAL glovesOffers the highest level of chemical resistance for prolonged or direct contact scenarios.[7]
  • Protective Clothing:

    • Standard Use: A flame-resistant (FR) laboratory coat, fully buttoned with sleeves rolled down, is the minimum requirement.

    • Splash Hazard: For operations with a significant splash potential, supplement the lab coat with a chemically resistant apron made of rubber or neoprene.[8]

Respiratory Protection

Engineering controls are the first and most effective line of defense.

  • Primary Control: All work with this compound must be conducted in a certified chemical fume hood to minimize vapor inhalation.

  • When Respirators are Necessary: In situations where engineering controls are insufficient or during emergencies like a large spill, respiratory protection is required.

    • For Known, Low-Level Concentrations: An air-purifying respirator (APR) equipped with an organic vapor (OV) cartridge may be used.[7][8] A formal respirator program, including fit testing and a cartridge change-out schedule, is mandated by OSHA.[8]

    • For Emergencies or Unknown Concentrations: A positive-pressure, self-contained breathing apparatus (SCBA) offers the highest level of respiratory protection and is required for major spills or emergency response.[10]

Operational and Disposal Plans

Proper procedures for using and disposing of PPE are as important as the equipment itself.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting appropriate PPE based on the specific task.

PPE_Selection_Workflow start Start: Planned Task with This compound fume_hood Is the task performed entirely within a certified chemical fume hood? start->fume_hood spill_emergency Is this a spill cleanup or emergency response? start->spill_emergency Emergency small_scale Is the quantity small (<10mL) with low splash potential? fume_hood->small_scale  Yes no_hood STOP WORK Consult EHS. Task requires respiratory protection (APR or SCBA) and enhanced dermal protection. fume_hood->no_hood No   ppe_level_1 Required PPE: - Chemical Splash Goggles - FR Lab Coat - Nitrile Gloves small_scale->ppe_level_1 Yes add_face_shield Is there a significant splash or spray potential? small_scale->add_face_shield No ppe_level_1->spill_emergency add_face_shield->ppe_level_1 No ppe_level_2 Required PPE: - Goggles + Full Face Shield - FR Lab Coat + Chem-Resistant Apron - Double Gloves (Nitrile + Neoprene/Butyl) add_face_shield->ppe_level_2 Yes ppe_level_2->spill_emergency spill_emergency->fume_hood No ppe_level_3 Required PPE: - Highest Level Respiratory Protection (SCBA) - Fully Encapsulated Chemical Suit - Heavy-Duty Gloves (Butyl/Laminate) - Chemical-Resistant Boots spill_emergency->ppe_level_3 Yes

Caption: Decision workflow for selecting task-appropriate PPE.

Step-by-Step Protocol: Donning and Doffing PPE

Contamination often occurs during the removal of PPE. Follow this sequence rigorously.

Donning (Putting On):

  • Clothing: Put on your lab coat and any additional protective clothing (e.g., apron).

  • Respirator: If required, perform a seal check and don your respirator.

  • Goggles/Face Shield: Put on eye and face protection.

  • Gloves: Don gloves last. If double-gloving, put the outer glove cuff over the sleeve of the lab coat.

Doffing (Taking Off):

  • Outer Gloves: Remove the outer, most contaminated gloves first. Peel one glove off by grasping the cuff and pulling it inside out. Use the clean, ungloved hand to slide under the cuff of the remaining glove and peel it off.

  • Outer Garments: Remove the apron or other disposable garments.

  • Goggles/Face Shield: Remove eye and face protection from the back to the front.

  • Lab Coat: Remove your lab coat, turning it inside out as you remove it to contain contaminants.

  • Respirator: Remove respirator, if worn.

  • Inner Gloves: Remove the final pair of gloves as described in step 1.

  • Hand Washing: Wash your hands thoroughly with soap and water immediately after removing all PPE.[1]

Disposal Plan

All disposable PPE contaminated with this compound must be treated as hazardous waste.

  • Collect all used gloves, disposable aprons, and other contaminated items in a designated, sealed hazardous waste container.[2]

  • Label the container clearly.

  • Follow your institution's specific guidelines for hazardous waste disposal. Do not discard in regular trash or down the sewer.[1]

By integrating this expert-level understanding of hazard mitigation with disciplined, procedural execution, you can ensure a safe laboratory environment while handling this compound. Your safety, and the safety of those around you, is paramount.

References

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